molecular formula C14H18Cl2N2O8 B026832 Ethyl viologen diperchlorate CAS No. 36305-51-8

Ethyl viologen diperchlorate

Cat. No.: B026832
CAS No.: 36305-51-8
M. Wt: 413.2 g/mol
InChI Key: HTNDMKDAPWJPEX-UHFFFAOYSA-L
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Description

Ethyl viologen diperchlorate, also known as this compound, is a useful research compound. Its molecular formula is C14H18Cl2N2O8 and its molecular weight is 413.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNDMKDAPWJPEX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583631
Record name 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate
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Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36305-51-8
Record name 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl viologen diperchlorate
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Foundational & Exploratory

An In-depth Technical Guide to the Redox States of Ethyl Viologen Diperchlorate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl viologen diperchlorate, a member of the viologen family of organic compounds, is a subject of significant interest in materials science and electrochemistry.[1][2] Its notoriety stems from its pronounced electrochromic properties—the ability to change color reversibly when a voltage is applied.[3][4] This characteristic makes it a prime candidate for applications in smart windows, low-power displays, and electrochemical sensors.[1][2][3] The functionality of this compound is fundamentally rooted in its capacity to exist in multiple, distinct redox states.[3][5][6]

This guide provides a detailed exploration of the redox chemistry of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

The Three Reversible Redox States

Viologens, as a class of compounds, are characterized by their ability to exist in three stable and reversible redox states: a dication, a radical cation, and a neutral form.[3][5][7] The transition between these states involves single-electron transfer reactions and is accompanied by dramatic changes in the molecule's optical properties.[3][8]

  • Dication (EV²⁺) : The most stable form of ethyl viologen is its dicationic state (EV²⁺).[3][4] In this fully oxidized state, the compound is typically colorless as it does not absorb light in the visible spectrum.[3][8] It consists of a 1,1'-diethyl-4,4'-bipyridinium (B1609009) dication and two perchlorate (B79767) (ClO₄⁻) anions.[3]

  • Radical Cation (EV•⁺) : Upon the application of a negative potential, the dication undergoes a one-electron reduction to form the radical cation (EV•⁺).[3][9] This species is an intensely colored, stable organic radical.[7] The delocalization of the radical electron across the bipyridinium system results in strong light absorption, giving the compound a distinct blue or violet color.[3][7] Spectroscopic analysis shows a strong absorption peak for the ethyl viologen radical cation around 605-608 nm.[7][10]

  • Neutral (EV⁰) : A second one-electron reduction converts the radical cation into the neutral species (EV⁰).[3][9] This fully reduced state is also typically colored, though its stability and solubility can differ from the other states, particularly in aqueous solutions where it may be water-insoluble.[5][7]

The reversible nature of these redox transformations is the cornerstone of the electrochromic applications of this compound.[1]

G EV2_plus Dication (EV²⁺) (Colorless) EV_radical Radical Cation (EV•⁺) (Blue/Violet) EV2_plus->EV_radical + e⁻ EV_radical->EV2_plus - e⁻ EV_neutral Neutral (EV⁰) EV_radical->EV_neutral + e⁻ EV_neutral->EV_radical - e⁻

Figure 1: Reversible redox states of Ethyl Viologen.

Quantitative Redox Potential Data

The transitions between the redox states occur at specific electrochemical potentials. These potentials are typically measured using cyclic voltammetry and are a critical parameter for designing electrochemical devices. The table below summarizes the redox potentials for this compound as reported in an electrochemical study.

Redox TransitionReduction Peak Potential (V)Oxidation Peak Potential (V)Reference Electrode
EV²⁺ + e⁻ ↔ EV•⁺ -0.48-0.38Ag/AgCl/KCl
EV•⁺ + e⁻ ↔ EV⁰ -0.94-0.80Ag/AgCl/KCl
Table 1: Summary of redox potentials for this compound. Data sourced from a cyclic voltammetry study conducted in a DMF and ionic liquid electrolyte.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the principal analytical technique used to investigate the redox behavior of this compound.[3][11] It provides information about the redox potentials and the electrochemical reversibility of the electron transfer reactions.

Objective: To determine the reduction and oxidation potentials of the EV²⁺/EV•⁺ and EV•⁺/EV⁰ redox couples.

Materials & Equipment:

  • This compound salt

  • Electrolyte solution: A common system uses 10 mM of this compound dissolved in a mixture of N,N-dimethylformamide (DMF) and an ionic liquid such as 1-Ethyl-3-methylimidazolium bis-(trifluoromethylsulfonyl)-imide.

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (e.g., Glassy Carbon or Platinum)

    • Reference Electrode (e.g., Ag/AgCl/KCl)

    • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

Methodology:

  • Solution Preparation: Prepare a 10 mM solution of this compound in the chosen electrolyte. Ensure all components are free of oxygen, typically by purging the solution with an inert gas like nitrogen or argon.

  • Cell Assembly: Assemble the three-electrode electrochemical cell, ensuring the working electrode is polished and clean. The electrodes are immersed in the prepared solution.

  • Parameter Setup: Program the potentiostat for the CV experiment. Key parameters include:

    • Potential Range: A range sufficient to observe both reduction events, for example, from +0.2 V to -1.2 V.

    • Scan Rate: A slow scan rate, such as 2 mV/s, is often used for clear peak resolution.

    • Number of Cycles: Typically 1-3 cycles are sufficient for characterization.

  • Data Acquisition: Initiate the voltage scan. The potentiostat sweeps the potential of the working electrode linearly with time to a set vertex potential and then reverses the sweep direction. The resulting current is measured and plotted against the applied potential.

  • Data Analysis: The resulting plot, a cyclic voltammogram, will show cathodic (reduction) and anodic (oxidation) peaks. The peak potentials correspond to the formal redox potentials of the transitions, as summarized in Table 1. The separation between the anodic and cathodic peaks for a given redox couple provides insight into the reversibility of the reaction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Electrolyte Solution with EV(ClO4)2 purge Purge with Inert Gas (N2/Ar) prep_solution->purge assemble Assemble 3-Electrode Electrochemical Cell purge->assemble setup Set CV Parameters (Potential Range, Scan Rate) assemble->setup run Run Cyclic Voltammetry Scan setup->run analyze Analyze Voltammogram: Identify Redox Peaks run->analyze determine Determine Epc & Epa for each Redox Couple analyze->determine

Figure 2: Experimental workflow for Cyclic Voltammetry.

References

An In-Depth Technical Guide to the Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, a member of the viologen family of redox-active compounds. This document details the chemical properties, a complete synthesis protocol, and characterization data for this compound, which is of significant interest in various research fields, including electrochemistry, materials science, and biological systems.

Compound Overview

1,1'-Diethyl-4,4'-bipyridinium diperchlorate, also known as ethyl viologen diperchlorate, is a quaternary ammonium (B1175870) salt derived from 4,4'-bipyridine (B149096). Its structure, characterized by a bipyridinium core with ethyl groups attached to the nitrogen atoms and two perchlorate (B79767) counter-ions, imparts unique redox properties, allowing it to exist in multiple stable oxidation states. This characteristic makes it a valuable component in the development of electrochromic devices, redox indicators, and as an electron mediator in biological and chemical systems.

Table 1: Physicochemical Properties of 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate [1][2][3][4][5]

PropertyValue
Chemical Formula C₁₄H₁₈Cl₂N₂O₈
Molecular Weight 413.21 g/mol
Appearance White or off-white crystalline powder
Melting Point 270 °C (decomposes)
Solubility Soluble in water
CAS Number 36305-51-8

Synthesis Protocol

The synthesis of 1,1'-diethyl-4,4'-bipyridinium diperchlorate is a two-step process. The first step involves the quaternization of 4,4'-bipyridine with an ethylating agent to form the 1,1'-diethyl-4,4'-bipyridinium dihalide salt. The second step is an anion exchange reaction to replace the halide ions with perchlorate ions.

Step 1: Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Dibromide

This step follows a classical Menshutkin reaction, a nucleophilic substitution where the nitrogen atoms of the 4,4'-bipyridine attack the electrophilic carbon of an ethylating agent, such as bromoethane (B45996).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 g of 4,4'-bipyridine in 20 mL of a suitable solvent such as acetonitrile (B52724) or dimethylformamide.

  • Add a molar excess (approximately 2.5 to 3 equivalents) of bromoethane to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a precipitate of 1,1'-diethyl-4,4'-bipyridinium dibromide will form.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 1,1'-diethyl-4,4'-bipyridinium dibromide intermediate.

Diagram 1: Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Dibromide

G 4,4'-Bipyridine 4,4'-Bipyridine Reflux Reflux 4,4'-Bipyridine->Reflux Bromoethane Bromoethane Bromoethane->Reflux Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reflux Precipitation Precipitation Reflux->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing 1,1'-Diethyl-4,4'-bipyridinium Dibromide 1,1'-Diethyl-4,4'-bipyridinium Dibromide Filtration & Washing->1,1'-Diethyl-4,4'-bipyridinium Dibromide

Caption: Reaction workflow for the synthesis of the dibromide intermediate.

Step 2: Anion Exchange to 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate

The dibromide salt is converted to the diperchlorate salt by reacting it with a source of perchlorate ions, typically a soluble perchlorate salt like sodium perchlorate. The lower solubility of the diperchlorate salt in the reaction medium drives the reaction to completion.

Experimental Protocol:

  • Dissolve the dried 1,1'-diethyl-4,4'-bipyridinium dibromide in a minimum amount of hot deionized water.

  • In a separate beaker, prepare a saturated aqueous solution of sodium perchlorate.

  • Slowly add the sodium perchlorate solution to the solution of the dibromide salt with continuous stirring.

  • A white precipitate of 1,1'-diethyl-4,4'-bipyridinium diperchlorate will form immediately.

  • Allow the mixture to stir at room temperature for a few hours to ensure complete precipitation.

  • Cool the mixture in an ice bath.

  • Collect the white solid by vacuum filtration.

  • Wash the product thoroughly with cold deionized water to remove any residual sodium bromide and sodium perchlorate.

  • Dry the final product under vacuum over a desiccant.

Diagram 2: Anion Exchange Reaction

G Dibromide Salt Solution Dibromide Salt Solution Mixing & Stirring Mixing & Stirring Dibromide Salt Solution->Mixing & Stirring Sodium Perchlorate Solution Sodium Perchlorate Solution Sodium Perchlorate Solution->Mixing & Stirring Precipitation Precipitation Mixing & Stirring->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Final Product Final Product Filtration & Washing->Final Product

Caption: Workflow for the conversion to the diperchlorate salt.

Characterization Data

The identity and purity of the synthesized 1,1'-diethyl-4,4'-bipyridinium diperchlorate can be confirmed by various analytical techniques.

Table 2: Spectroscopic Data for 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate [1][6]

Technique Observed Signals/Bands
¹H NMR Signals corresponding to the ethyl protons (triplet and quartet) and the aromatic protons of the bipyridinium core are expected.
¹³C NMR Resonances for the ethyl carbons and the aromatic carbons of the bipyridinium system are expected.
Infrared (IR) Characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the aromatic rings, and a strong, broad band for the perchlorate anion (around 1100 cm⁻¹) are anticipated.
Raman Spectroscopy Characteristic vibrational modes for the bipyridinium core and the perchlorate anion can be observed.

Note: Specific chemical shifts in NMR spectra are dependent on the solvent used.

Safety Considerations

  • Perchlorate Warning: Perchlorate salts are strong oxidizing agents and can be explosive, especially when heated or in contact with organic materials. Handle with extreme care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid grinding or subjecting the material to shock.

  • Alkylating Agents: Bromoethane is a toxic and flammable alkylating agent. All manipulations should be carried out in a well-ventilated fume hood.

  • General Handling: Standard laboratory safety practices should be followed throughout the synthesis.

Logical Relationship of Synthesis

The synthesis follows a logical progression from readily available starting materials to the desired product through two distinct and well-established reaction types.

Diagram 3: Logical Flow of Synthesis

G Start Starting Materials Step1 Step 1: Quaternization (Menshutkin Reaction) Start->Step1 Intermediate Intermediate: 1,1'-Diethyl-4,4'-bipyridinium Dibromide Step1->Intermediate Step2 Step 2: Anion Exchange Intermediate->Step2 Product Final Product: 1,1'-Diethyl-4,4'-bipyridinium Diperchlorate Step2->Product Characterization Characterization (NMR, IR, etc.) Product->Characterization

Caption: Overall logical progression of the synthesis and characterization.

This guide provides a foundational understanding and a practical framework for the synthesis of 1,1'-diethyl-4,4'-bipyridinium diperchlorate. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific applications.

References

Chemical structure and properties of ethyl viologen diperchlorate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl viologen diperchlorate, with the systematic name 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a well-studied organic salt belonging to the viologen family. Viologens are derivatives of 4,4'-bipyridine (B149096) and are renowned for their pronounced electrochromic and redox properties. This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and electrochemical behavior of this compound, tailored for professionals in research and development.

Chemical Structure and Physicochemical Properties

This compound consists of a central 1,1'-diethyl-4,4'-bipyridinium dication, where the two nitrogen atoms of the 4,4'-bipyridine core are quaternized with ethyl groups. This dication is ionically bonded with two perchlorate (B79767) anions (ClO₄⁻). The chemical structure and key properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValue
Systematic Name 1,1'-Diethyl-4,4'-bipyridinium diperchlorate
CAS Number 36305-51-8
Molecular Formula C₁₄H₁₈Cl₂N₂O₈
Molecular Weight 413.21 g/mol
Appearance White to light yellow powder
Melting Point 270 °C (decomposes)[1]
Solubility in Water 2.5%
SMILES String CC[n+]1ccc(cc1)-c2cc--INVALID-LINK--cc2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
InChI Key HTNDMKDAPWJPEX-UHFFFAOYSA-L

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of 4,4'-bipyridine with an ethylating agent, such as ethyl bromide or ethyl iodide, to form the 1,1'-diethyl-4,4'-bipyridinium dihalide. The second step is an anion exchange reaction, where the halide anions are replaced by perchlorate anions, often by reacting the dihalide salt with a perchlorate salt like sodium perchlorate.

General Experimental Protocol for Synthesis

Step 1: Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Dihalide

  • 4,4'-Bipyridine is dissolved in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide.

  • An excess of an ethylating agent (e.g., ethyl bromide or ethyl iodide) is added to the solution.

  • The reaction mixture is heated under reflux for several hours.

  • The resulting precipitate, 1,1'-diethyl-4,4'-bipyridinium dihalide, is collected by filtration, washed with a solvent in which it is sparingly soluble (e.g., diethyl ether), and dried under vacuum.

Step 2: Anion Exchange to Form Diperchlorate Salt

  • The synthesized 1,1'-diethyl-4,4'-bipyridinium dihalide is dissolved in a minimal amount of a suitable solvent, such as water or ethanol.

  • A saturated aqueous solution of a perchlorate salt (e.g., sodium perchlorate or magnesium perchlorate) is added dropwise to the solution.

  • The this compound, being less soluble, precipitates out of the solution.

  • The precipitate is collected by filtration, washed with cold water to remove any remaining halide salts, and then dried under vacuum.

G Synthesis Workflow of this compound cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Exchange 4,4'-Bipyridine 4,4'-Bipyridine Reaction Reaction 4,4'-Bipyridine->Reaction Ethylating Agent Ethylating Agent Ethylating Agent->Reaction Intermediate Salt 1,1'-Diethyl-4,4'-bipyridinium Dihalide Reaction->Intermediate Salt Anion Exchange Anion Exchange Intermediate Salt->Anion Exchange Perchlorate Salt Perchlorate Salt Perchlorate Salt->Anion Exchange Final Product This compound Anion Exchange->Final Product

Synthesis Workflow

Electrochemical Properties and Electrochromism

A defining characteristic of this compound is its ability to undergo reversible one-electron reduction steps, leading to distinct color changes. This phenomenon is known as electrochromism.[2] The ethyl viologen dication (EV²⁺) is colorless. Upon the first reduction, it forms a stable, intensely colored blue-violet radical cation (EV•⁺). A second reduction yields the neutral species (EV⁰), which is often yellow or reddish-brown and can be unstable.

Table 2: Redox States and Spectroscopic Properties of Ethyl Viologen

Redox StateFormulaColorAbsorption Maxima (λmax)
DicationEV²⁺Colorless-
Radical CationEV•⁺Blue-Violet~396 nm, ~606 nm
Neutral SpeciesEV⁰Yellow/Brown-

The redox potentials for these transitions are crucial for designing electrochemical devices. While the exact values can vary with the solvent, supporting electrolyte, and reference electrode, representative values have been reported. For instance, a normal potential of -0.449 V (vs. the normal hydrogen electrode) has been cited for the first reduction of ethyl viologen.[3] In another study involving an electrochromic device, the reduction of this compound in the presence of diethyl ferrocene (B1249389) was observed to occur at about 0.4 V.[4]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard technique to investigate the redox behavior of electroactive species like this compound.

  • Solution Preparation: A solution of this compound (typically in the millimolar range) is prepared in a deoxygenated solvent (e.g., acetonitrile, dimethylformamide, or water) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate or lithium perchlorate).

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and back. The resulting current is measured as a function of the applied potential. The scan rate can be varied to study the kinetics of the electron transfer processes.

  • Data Analysis: The resulting voltammogram reveals the potentials at which the redox reactions occur (peak potentials) and provides information about the reversibility and kinetics of the electron transfer.

G Redox-Induced Electrochromism of Ethyl Viologen EV2 EV²⁺ (Dication) Colorless EV1 EV•⁺ (Radical Cation) Blue-Violet EV2->EV1 + e⁻ (Reduction) EV1->EV2 - e⁻ (Oxidation) EV0 EV⁰ (Neutral) Yellow/Brown EV1->EV0 + e⁻ (Reduction) EV0->EV1 - e⁻ (Oxidation)

Electrochromic Transitions

Crystallographic Data

A search of the available literature did not yield specific single-crystal X-ray diffraction data for 1,1'-diethyl-4,4'-bipyridinium diperchlorate. However, crystallographic data for the closely related compound, 1,1'-dimethyl-4,4'-bipyridinium bis(perchlorate), provides valuable insight into the likely crystal structure.

Table 3: Crystallographic Data for 1,1'-Dimethyl-4,4'-bipyridinium bis(perchlorate) [5]

ParameterValue
Formula C₁₂H₁₄N₂²⁺ · 2ClO₄⁻
Crystal System Monoclinic
Space Group P2₁/c
a 5.7874 (13) Å
b 8.8352 (19) Å
c 15.125 (3) Å
β 96.972 (3)°
Volume 767.7 (3) ų
Z 2

It is anticipated that this compound would exhibit a similar packing arrangement, with the dicationic organic molecules and perchlorate anions held together by electrostatic interactions and hydrogen bonding.

Applications

The unique electrochemical and optical properties of this compound make it a valuable material in various fields of research and technology:

  • Electrochromic Devices: Its reversible color change upon application of a voltage is utilized in smart windows, anti-glare mirrors, and low-power displays.

  • Redox Indicators: The distinct colors of its redox states make it a useful indicator in chemical and biochemical reactions.

  • Electron Mediators: It can act as an electron shuttle in various electrochemical and photochemical processes.

  • Sensors: Its redox properties can be harnessed for the development of electrochemical sensors.

  • Energy Storage: It has been investigated as a component in redox flow batteries and supercapacitors.

Conclusion

This compound is a versatile and important compound with a rich electrochemical behavior. Its defining characteristic of electrochromism, coupled with its straightforward synthesis, has led to its widespread use in fundamental research and various technological applications. This guide has provided a comprehensive overview of its chemical structure, properties, and experimental considerations, offering a valuable resource for scientists and researchers. Further investigations into its solid-state structure and the optimization of its performance in various devices remain active areas of research.

References

Ethyl viologen diperchlorate mechanism of electrochromism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochromism of Ethyl Viologen Diperchlorate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (EV(ClO₄)₂) is a salt belonging to the viologen family of organic compounds, which are derivatives of 4,4'-bipyridine.[1] Its chemical name is 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate.[1] Viologens are renowned for their pronounced electrochromism, a phenomenon characterized by a reversible color change upon the application of an electrical potential.[1][2] This property stems from their ability to exist in multiple stable redox states, each with a distinct optical absorption spectrum.[3] The dicationic form (EV²⁺) of ethyl viologen is colorless, but upon a one-electron reduction, it forms a stable and intensely colored radical cation (EV•⁺), which is typically a vibrant blue or violet.[1][4] This reversible and high-contrast optical switching makes this compound a material of significant interest for a range of applications, including smart windows, low-power displays, anti-glare mirrors, and electrochemical sensors.[1][5] This guide provides a detailed technical overview of the core mechanism, quantitative performance metrics, and experimental protocols associated with the electrochromism of this compound.

The Core Mechanism of Electrochromism

The electrochromic behavior of this compound is fundamentally governed by reversible redox reactions. The molecule can accept two successive electrons, transitioning between three primary redox states: a dication, a radical cation, and a neutral species.[3]

  • Dication (EV²⁺): In its stable, oxidized state, ethyl viologen exists as a dication. In this form, the molecule is typically colorless or has a slight yellow appearance in powder form, as it does not absorb light in the visible spectrum.[1][4]

  • Radical Cation (EV•⁺): Upon the application of a negative potential, the dication undergoes a reversible one-electron reduction to form a radical cation. This species is intensely colored (blue/violet) due to a strong optical absorption in the 550-610 nm range.[3][6] The stability of this radical is a key factor in the utility of viologens for electrochromic devices.

  • Neutral Species (EV⁰): A second one-electron reduction can occur at a more negative potential, converting the radical cation into a neutral species. This form is also colored, often reported as brown or yellow-brown, but is generally less stable than the radical cation.[7][8]

The primary electrochromic transition used in most devices is the reversible reaction between the dication and the radical cation:

EV²⁺ (Colorless) + e⁻ ⇌ EV•⁺ (Blue/Violet)

This reaction is highly reversible and forms the basis for the color switching in ethyl viologen-based devices.[2] The perchlorate (B79767) (ClO₄⁻) anions in the salt act as charge-balancing counter-ions and contribute to the electrochemical stability of the system.[4]

Side Reactions: Radical Cation Dimerization

A potential side reaction that can affect the performance and long-term stability of viologen-based electrochromic devices is the dimerization of the radical cations.[3] Two radical cations (EV•⁺) can associate to form a dimer ((EV•⁺)₂), a species which may have different optical properties and can sometimes lead to irreversible film formation on the electrode surface, causing device degradation.[3][9] This dimerization is more pronounced in aqueous solutions and can be mitigated by using organic solvents or by incorporating bulky substituents onto the viologen structure to create steric hindrance.[3]

Quantitative Performance Data

The performance of an electrochromic material is assessed by several key metrics. The following tables summarize reported quantitative data for this compound from various sources. Note that values can vary significantly based on the specific device architecture, electrolyte composition, and measurement conditions.

Table 1: Electrochemical and Optical Properties
PropertyValueConditions / NotesReference(s)
First Redox Potential (E¹) -0.449 Vvs. NHE, at 30°C[10]
-0.62 Vvs. Glassy Carbon Electrode, in 0.1 M aqueous KCl[11]
-0.48 Vvs. Ag/AgCl/KCl, in DMF + Ionic Liquid
~0.4 VCombined redox peak with ferrocene (B1249389) couple[12][13]
Second Redox Potential (E²) -0.89 Vvs. Glassy Carbon Electrode, in 0.1 M aqueous KCl[11]
λmax of Radical Cation (EV•⁺) ~608 nm[3]
605-606 nm[6]
396 nmSecondary absorption peak[6]
Color of Redox States EV²⁺: ColorlessEV•⁺: Blue/VioletEV⁰: Brown / Yellow-Brown[1][7][8]
Table 2: Electrochromic Device Performance Metrics
MetricValueConditions / NotesReference(s)
Coloration Efficiency (CE) at ~600nm 533 cm²/CDevice with Prussian blue counter electrode
92.82 cm²/CPolymer gel device (visible region)[12][14]
105.4 - 146.2 cm²/CIonic liquid-based device[15]
Switching Time (Coloration) ~2 s
7 s[16]
63 sNon-polymerized gel device[13]
Switching Time (Bleaching) ~2 s
8 s[16]
60 sNon-polymerized gel device[13]
Transmittance Modulation (ΔT) 58% at 605 nm
~40% at 610 nm[15]
83.6% at 606 nmFrom 84.58% (bleached) to 1.01% (colored)[7]
Cycling Stability > 10,000 cyclesDevice using ferrocene as anodic compound[1]
> 2,000 cyclesPolymerized gel device[12][13]
94.8% of ΔT retained after 1000 cycles[15]

Experimental Protocols

This section outlines generalized methodologies for the synthesis of this compound and the fabrication and characterization of a typical electrochromic device.

Synthesis of this compound

The synthesis is typically a two-step process.[1][4]

  • Quaternization of 4,4'-Bipyridine:

    • 4,4'-Bipyridine is reacted with an excess of an ethylating agent, such as ethyl iodide or ethyl bromide.

    • The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or acetone (B3395972) under reflux for several hours to a day.

    • This reaction, a type of Menschutkin reaction, results in the formation of 1,1'-diethyl-4,4'-bipyridinium diiodide (or dibromide), which precipitates from the solution.

    • The crude product is filtered, washed with the solvent, and dried.

  • Anion Exchange:

    • The resulting dihalide salt is dissolved in a minimal amount of water or a water/ethanol mixture.

    • A saturated aqueous solution of a perchlorate salt, such as sodium perchlorate (NaClO₄) or lithium perchlorate (LiClO₄), is added dropwise.

    • The much lower solubility of this compound in water causes it to precipitate out of the solution.

    • The white precipitate is collected by filtration, washed thoroughly with deionized water to remove residual halide and sodium/lithium salts, and then dried under vacuum.

Fabrication of a Solid-State Electrochromic Device

A common laboratory-scale device is a sandwich-cell configuration.

  • Preparation of the Electrochromic Gel:

    • An electrochromic solution is prepared by dissolving this compound and a complementary redox species (anodic material), such as a 1,1'-disubstituted ferrocene derivative, in a solvent like propylene (B89431) carbonate.[7][12]

    • A polymer matrix, such as poly(ethylene oxide) (PEO) or Bisphenol-A glycerolate diacrylate (BPA), is added to the solution.[2][6] A photoinitiator may be required if the polymer is to be UV-cured.[7]

    • The mixture is stirred, sometimes with gentle heating, to achieve a homogeneous, viscous gel. A typical formulation involves mixing 4 wt.% this compound and 5 wt.% PEO in acetonitrile.[6]

  • Device Assembly:

    • Two transparent conductive oxide (TCO) coated glass or plastic substrates (e.g., Indium Tin Oxide, ITO, or Fluorine-doped Tin Oxide, FTO) are cleaned thoroughly.

    • A small amount of the electrochromic gel is deposited onto the conductive side of one substrate.

    • The second substrate is placed on top, conductive side down, to sandwich the gel. Spacers (e.g., polymer beads or tape) are often used to control the thickness of the gel layer and prevent short-circuiting.

    • The device is then sealed around the edges with a non-conductive epoxy, leaving small areas of the TCO substrates exposed for electrical contacts. If a UV-curable polymer was used, the device is exposed to UV light to solidify the gel.

Characterization Methods
  • Cyclic Voltammetry (CV):

    • Purpose: To determine the redox potentials and assess the electrochemical reversibility of the viologen.

    • Setup: A three-electrode cell is used, with the electrochromic device's TCO as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Procedure: A potential is swept between defined limits (e.g., +1.0 V to -1.0 V) at a specific scan rate (e.g., 50 mV/s). The resulting current is measured. The reduction and oxidation peaks for EV²⁺/EV•⁺ and EV•⁺/EV⁰ will be observed.

  • Spectroelectrochemistry:

    • Purpose: To correlate the electrochemical changes with optical absorption changes in real-time.

    • Setup: The electrochromic device is placed in the light path of a UV-Vis spectrophotometer. A potentiostat is connected to the device to control the applied potential.[17][18]

    • Procedure: A series of potentials are applied to the device (either stepped or swept), and an absorption spectrum is recorded at each potential. This allows for the direct observation of the appearance and disappearance of the characteristic absorption bands of the radical cation (e.g., at ~608 nm) as the potential is changed.

Visualized Mechanisms and Workflows

The following diagrams illustrate the core processes involved in the electrochromism of this compound.

electrochromic_mechanism EV2_plus EV²⁺ (Dication) Colorless EV_radical EV•⁺ (Radical Cation) Blue/Violet EV2_plus->EV_radical + e⁻ (Reduction) - e⁻ (Oxidation) EV_neutral EV⁰ (Neutral) Brown EV_radical->EV_neutral + e⁻ (Reduction) - e⁻ (Oxidation)

Caption: Redox states of ethyl viologen and their associated colors.

spectroelectrochemistry_workflow cluster_instruments Instrumentation cluster_experiment Experimental Setup cluster_process Measurement Process Potentiostat Potentiostat ECD Electrochromic Device (ECD) Potentiostat->ECD Controls Voltage ApplyPotential Apply Potential (V) Potentiostat->ApplyPotential Spectrometer UV-Vis Spectrophotometer RecordSpectrum Record Absorbance Spectrum (A) Spectrometer->RecordSpectrum ECD->Spectrometer Transmits Light ApplyPotential->RecordSpectrum Synchronized Trigger CorrelateData Correlate V and A ApplyPotential->CorrelateData RecordSpectrum->CorrelateData

Caption: Workflow for a typical spectroelectrochemistry experiment.

logical_relationship Start Initial State: EV²⁺ ApplyNegativeV Apply Negative Potential Start->ApplyNegativeV Reduction EV²⁺ → EV•⁺ (Reduction) ApplyNegativeV->Reduction ColorChange Device turns Blue Reduction->ColorChange ReversePotential Reverse/Remove Potential ColorChange->ReversePotential Oxidation EV•⁺ → EV²⁺ (Oxidation) ReversePotential->Oxidation Bleaching Device becomes Colorless Oxidation->Bleaching Bleaching->ApplyNegativeV Cycle Repeats

Caption: Logical flow of the electrochromic switching cycle.

References

A Technical Guide to the Solubility of Ethyl Viologen Diperchlorate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl viologen diperchlorate (EV(ClO₄)₂), a compound of significant interest in electrochromics, energy storage, and materials science. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates qualitative solubility information, factors influencing solubility, and detailed experimental protocols for its determination.

Introduction to this compound

This compound, with the chemical name 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a viologen salt known for its pronounced electrochromic properties.[1] It consists of a central 1,1'-diethyl-4,4'-bipyridinium dication (EV²⁺) and two perchlorate (B79767) (ClO₄⁻) anions.[1] The compound's ability to undergo reversible redox transformations, accompanied by a distinct color change from colorless (dication) to a vibrant blue/violet (radical cation), is a key attribute driving its application in various technologies.[1] Its stability and solubility in various solvents are critical for its use in laboratory research and industrial processes.[2]

Solubility Profile

The solubility of this compound is influenced by the nature of the solvent and the counter-ion. The perchlorate anion is specifically chosen in many applications to enhance solubility in certain solvents and improve electrochemical stability compared to other viologens with different counter-ions like halides.[1]

Aqueous Solubility

The solubility of this compound in water is approximately 2.5%.

Organic Solvent Solubility

General Observations:

  • Polar Aprotic Solvents: this compound is generally soluble in polar aprotic solvents. This class of solvents is preferred for reactions involving this compound, such as in its synthesis.[1]

  • Enhanced Solubility: The presence of the perchlorate anion is known to enhance the solubility of the viologen in certain organic solvents, which is advantageous for its integration into various devices, including those with gel-based electrolytes.[1]

Specific Organic Solvents:

  • Acetonitrile: This is a standard and effective solvent for the synthesis of the ethyl viologen dication, indicating good solubility.[1] It is also a common solvent for electrochemical studies of viologens.

  • Propylene (B89431) Carbonate: Due to its high polarity, propylene carbonate is frequently used as a component in electrolytes for lithium batteries and other electrochemical applications where viologens are studied, suggesting it is a suitable solvent for this compound.[3]

  • Dimethylformamide (DMF): While DMF can increase reaction rates for viologen synthesis, it may also introduce impurities, implying some degree of solubility.[1]

A summary of the qualitative solubility information is presented in Table 1.

SolventTypeSolubilityNotes
WaterProtic~2.5%Baseline for comparison.
AcetonitrilePolar AproticGoodA standard solvent for synthesis and electrochemical studies of this compound.[1]
Propylene CarbonatePolar AproticGoodCommonly used in electrochemical applications involving viologens.[3]
Dimethylformamide (DMF)Polar AproticSolubleUsed in synthesis, though may lead to impurities.[1]
EthanolProticLimitedIncomplete dissolution of reactants has been noted during synthesis.[1]
HydrocarbonsNonpolarInsolubleAs with most viologen salts.

Table 1: Summary of Qualitative Solubility of this compound

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific organic solvent, several established methods can be employed. The "shake-flask" method is a traditional and reliable approach.

Shake-Flask Method

This method involves adding an excess of the solute (this compound) to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached.

Detailed Methodology:

  • Preparation: Weigh an approximate mass of this compound and add it to a test tube or flask.

  • Solvent Addition: Measure a precise volume of the desired organic solvent using a burette or pipette and add it to the container with the solute.

  • Equilibration: Seal the container and place it in a shaker or on a stir plate within a temperature-controlled environment (e.g., a water bath). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. An excess of undissolved solid should remain.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the saturated solution from the solid.

  • Sample Analysis: Carefully extract a known volume of the supernatant (the saturated solution). The concentration of the dissolved this compound in the sample can then be determined using a suitable analytical technique, such as:

    • UV-Vis Spectroscopy: Measure the absorbance of the solution at the wavelength of maximum absorption for the ethyl viologen dication and determine the concentration using a pre-established calibration curve.

    • Gravimetric Analysis: Evaporate the solvent from the extracted sample and weigh the remaining solid residue.

  • Calculation: Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent (e.g., g/100 mL or mol/L).

Visualizations

Logical Relationship of Ethyl Viologen Redox States

The core functionality of this compound is its ability to exist in multiple, reversible redox states. This is fundamental to its application in electrochromic devices.

G Diagram 1: Redox States of Ethyl Viologen EV2_plus Ethyl Viologen Dication (EV²⁺) (Colorless) EV_radical Ethyl Viologen Radical Cation (EV⁺•) (Blue/Violet) EV2_plus->EV_radical + e⁻ (Reduction) EV_radical->EV2_plus - e⁻ (Oxidation) EV_neutral Neutral Ethyl Viologen (EV⁰) (Yellow/Red) EV_radical->EV_neutral + e⁻ (Reduction) EV_neutral->EV_radical - e⁻ (Oxidation) G Diagram 2: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Excess Solute (this compound) C Combine Solute and Solvent A->C B Measure Known Volume of Organic Solvent B->C D Agitate at Constant Temperature (24-48h) C->D E Separate Saturated Solution from Solid D->E F Analyze Supernatant (e.g., UV-Vis, Gravimetric) E->F G Calculate Solubility F->G

References

An In-depth Technical Guide to Ethyl Viologen Diperchlorate (CAS 36305-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Viologen Diperchlorate, identified by CAS number 36305-51-8, is a well-characterized viologen compound with significant applications in the field of electrochemistry. Its reversible redox properties, leading to distinct color changes, make it a cornerstone material for the development of electrochromic devices such as smart windows and low-power displays. This technical guide provides a comprehensive overview of its chemical information, synthesis, mechanism of action, and key experimental protocols, tailored for researchers and professionals in drug development and materials science. While its primary applications are in electrochromics, this document also touches upon its emerging potential as an antimicrobial agent.

Chemical and Physical Properties

This compound, also known as 1,1'-Diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a salt consisting of a central bipyridinium dication and two perchlorate (B79767) anions.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 36305-51-8[2]
Molecular Formula C₁₄H₁₈Cl₂N₂O₈[3]
Molecular Weight 413.21 g/mol [3][4][5]
Synonyms 1,1'-Diethyl-4,4'-bipyridinium diperchlorate[3][5]
Appearance White to light yellow powder or chunks[3][6]
Melting Point 270 °C (decomposes)[3][4][5][6][7]
Purity ≥98%[3][6][8][9]
Solubility Soluble in water (2.5%)[8][9]

Synthesis

The synthesis of this compound is a two-step process involving the quaternization of 4,4'-bipyridine (B149096) followed by an anion exchange.[1]

Step 1: Quaternization of 4,4'-Bipyridine

This initial step involves the reaction of 4,4'-bipyridine with an ethylating agent, typically ethyl iodide, to form 1,1'-diethyl-4,4'-bipyridinium diiodide.[1]

Experimental Protocol:

  • Reactants: 4,4'-bipyridine and ethyl iodide. A molar ratio of 1:2.2 (4,4'-bipyridine to ethyl iodide) is often used to ensure complete diethylation.[1]

  • Solvent: A suitable solvent such as acetonitrile (B52724) is used.

  • Reaction Conditions: The mixture is refluxed at the boiling point of the solvent (e.g., 82°C for acetonitrile) for an extended period, typically 48 hours, to drive the reaction to completion.[1]

  • Product: The resulting product is 1,1'-diethyl-4,4'-bipyridinium diiodide.

Step 2: Anion Exchange

The diiodide salt is then converted to the diperchlorate salt through a metathesis reaction.[1]

Experimental Protocol:

  • Reactants: 1,1'-diethyl-4,4'-bipyridinium diiodide and a perchlorate source, such as sodium perchlorate (NaClO₄).[1]

  • Procedure: An excess of the perchlorate salt is added to a solution of the diiodide salt. The mixture is stirred at an elevated temperature, typically around 60°C, for several hours.[1]

  • Precipitation: The less soluble this compound precipitates out of the solution as a white solid.[1]

  • Purification: The precipitate is collected by filtration and can be further purified by recrystallization, for example, from an ethanol/water mixture.[1]

  • Confirmation: The successful anion exchange can be confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of iodide-specific peaks and the appearance of perchlorate vibrations.[1]

Synthesis_Workflow cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange Bipy 4,4'-Bipyridine Reflux Reflux in Acetonitrile (48h) Bipy->Reflux EtI Ethyl Iodide EtI->Reflux Intermediate 1,1'-Diethyl-4,4'- bipyridinium Diiodide Reflux->Intermediate Stir Stir at 60°C Intermediate->Stir NaClO4 Sodium Perchlorate NaClO4->Stir Precipitate Precipitation Stir->Precipitate Filtration Filtration & Recrystallization Precipitate->Filtration FinalProduct Ethyl Viologen Diperchlorate Filtration->FinalProduct

Caption: Synthesis workflow for this compound.

Mechanism of Action: Electrochromism

The primary application of this compound stems from its pronounced electrochromic behavior. This phenomenon is based on the ability of the 1,1'-diethyl-4,4'-bipyridinium dication (EV²⁺) to undergo reversible redox reactions.[1]

  • Dication (EV²⁺): In its stable, oxidized state, the dication is colorless.[1]

  • Radical Cation (EV⁺•): Upon accepting one electron, it forms a stable, intensely colored (typically blue) radical cation. This radical is stabilized by resonance across the bipyridinium system.[1]

  • Neutral Species (EV⁰): A further one-electron reduction leads to a neutral species.

This reversible transition between a transparent and a colored state under an applied voltage is the fundamental principle behind its use in electrochromic devices.[1]

Electrochromic_Mechanism EV2 EV²⁺ (Dication) Colorless EV_plus EV⁺• (Radical Cation) Colored (Blue) EV2->EV_plus + e⁻ (Reduction) EV_plus->EV2 - e⁻ (Oxidation) EV0 EV⁰ (Neutral) EV_plus->EV0 + e⁻ (Reduction) EV0->EV_plus - e⁻ (Oxidation)

Caption: Redox states of this compound.

Experimental Protocols for Characterization

Fabrication of an Electrochromic Device

Objective: To construct a simple electrochromic device to observe the color-changing properties of this compound.

Materials:

  • This compound

  • 1,1'-diethyl ferrocene (B1249389) (as a redox partner)

  • Propylene (B89431) carbonate (solvent)

  • Bisphenol A glycerolate diacrylate (polymer matrix)

  • 2,2-Dimethoxy-2-phenylacetophenone (photo-initiator)

  • Conductive glass slides (e.g., FTO or ITO coated)

  • Spacers (e.g., polymer beads or tape)

  • UV curing lamp

Protocol:

  • Prepare the Electrochromic Solution:

    • Dissolve this compound and 1,1'-diethyl ferrocene in propylene carbonate. A typical weight ratio is 1.0:0.6:14 (this compound: 1,1'-diethyl ferrocene: propylene carbonate).[10]

  • Prepare the Polymer Gel:

    • Mix Bisphenol-A glycerolate diacrylate with 2% w/w of the photo-initiator, 2,2-Dimethoxy-2-phenylacetophenone.[10]

    • Gently heat the mixture to approximately 100°C to reduce viscosity and ensure a homogenous mixture.[10]

  • Assemble the Device:

    • Place spacers on the conductive side of one of the glass slides to create a small gap.

    • Mix the electrochromic solution with the polymer gel.

    • Apply the mixture into the gap between the two conductive glass slides, ensuring the conductive sides face each other.

    • Seal the edges of the device.

  • Cure the Device:

    • Expose the assembled device to a UV lamp to polymerize the gel and solidify the device.

ECD_Fabrication_Workflow cluster_materials Materials Preparation EC_Solution Prepare Electrochromic Solution Mix Mix Solution and Gel EC_Solution->Mix Polymer_Gel Prepare Polymer Gel Polymer_Gel->Mix Fill Fill Device with Mixture Mix->Fill Assemble Assemble Device (Conductive Glass + Spacers) Assemble->Fill Seal Seal Device Edges Fill->Seal Cure UV Curing Seal->Cure Final_Device Finished Electrochromic Device Cure->Final_Device

Caption: Workflow for fabricating an electrochromic device.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and assess the electrochemical reversibility of this compound.

Experimental Setup:

  • Potentiostat: An instrument for controlling the voltage and measuring the current.

  • Electrochemical Cell: A three-electrode setup is typically used:

    • Working Electrode: Where the reaction of interest occurs (e.g., a glassy carbon or platinum electrode).

    • Reference Electrode: Provides a stable potential for reference (e.g., Ag/AgCl).

    • Counter (Auxiliary) Electrode: Completes the electrical circuit (e.g., a platinum wire).

  • Electrolyte Solution: A solution of this compound in a suitable solvent (e.g., acetonitrile or propylene carbonate) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).

Protocol:

  • Prepare the Electrolyte Solution: Dissolve a known concentration of this compound and the supporting electrolyte in the chosen solvent.

  • Assemble the Electrochemical Cell: Place the three electrodes in the cell containing the electrolyte solution.

  • Deoxygenate the Solution: Bubble an inert gas (e.g., nitrogen or argon) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Set CV Parameters:

    • Potential Range: Set the initial and final potentials to scan over the expected redox events of the viologen. For the first reduction, a range of approximately 0 V to -1.0 V vs. Ag/AgCl is common.

    • Scan Rate: The speed at which the potential is swept (e.g., 50-100 mV/s).

  • Run the Experiment: Initiate the potential scan and record the resulting current. A cyclic voltammogram (a plot of current vs. potential) will be generated, showing peaks corresponding to the reduction and oxidation of the viologen.

UV-Vis-NIR Spectroscopy

Objective: To monitor the changes in the optical properties (absorbance and transmittance) of the electrochromic device as a function of the applied potential.

Experimental Setup:

  • Spectrophotometer: Capable of measuring in the UV, visible, and near-infrared regions.

  • Electrochromic Device Holder: To mount the device in the light path of the spectrophotometer.

  • Potentiostat: To apply a controlled potential to the device during the spectroscopic measurement (spectroelectrochemistry).

Protocol:

  • Mount the Device: Place the fabricated electrochromic device in the spectrophotometer.

  • Record Baseline Spectrum: With no applied voltage (0 V), record the transmittance or absorbance spectrum of the device in its transparent state.

  • Apply Potential and Record Spectra: Apply a specific potential (e.g., -1.5 V) to induce the colored state. Record the spectrum at this potential.

  • Repeat for Different Potentials: Step the applied potential through a range of values and record the corresponding spectra to observe the gradual change in optical properties.

  • Analyze the Data: Plot the change in transmittance or absorbance at specific wavelengths as a function of the applied potential.

Antimicrobial Properties

Recent studies have indicated that bipyridinium compounds, including this compound, possess antimicrobial properties.[1] The proposed mechanism of action involves the disruption of the negatively charged bacterial cell membrane by the cationic viologen molecule, leading to cell death.[1] This makes it a candidate for applications in antimicrobial coatings for medical devices.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method - Generalized)

  • Prepare Bacterial Culture: Grow a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Prepare Agar (B569324) Plates: Pour sterile nutrient agar into petri dishes and allow it to solidify.

  • Inoculate Plates: Spread the bacterial culture evenly over the surface of the agar plates.

  • Create Wells: Use a sterile cork borer to create wells in the agar.

  • Add Test Compound: Add a known concentration of this compound solution to the wells. A solvent control and a positive control (a known antibiotic) should also be included.

  • Incubate: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Safety Information

This compound should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the solid material.[9]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.
H332: Harmful if inhaledP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
H335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound (CAS 36305-51-8) is a versatile compound with well-established applications in electrochromic technology and emerging potential in the field of antimicrobial materials. This guide has provided a detailed overview of its chemical properties, synthesis, and the experimental protocols necessary for its characterization and application. For researchers and professionals, a thorough understanding of these aspects is crucial for advancing the development of novel technologies based on this fascinating molecule.

References

A Technical Guide to the Discovery and History of Viologen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viologen compounds, chemically classified as N,N'-disubstituted-4,4'-bipyridinium salts, represent a fascinating class of organic molecules with a rich history intertwined with the development of redox chemistry, herbicides, and materials science. Their unique electrochromic properties, reversible redox behavior, and versatile synthesis have made them a subject of intense scientific scrutiny for over a century. This technical guide provides an in-depth exploration of the discovery and historical development of viologen compounds, detailing key scientific milestones, experimental protocols, and the evolution of their applications. For drug development professionals, a particular focus is placed on the toxicological pathways of paraquat (B189505), the most commercially significant viologen, offering insights into its mechanism of action.

The Genesis of Viologens: From Bipyridine to Redox Indicators

The story of viologens begins with their precursor, 4,4'-bipyridine (B149096). The initial synthesis of this parent compound was achieved in 1868 by the Scottish chemist Thomas Anderson, who heated pyridine (B92270) with sodium metal.[1] However, the correct empirical formula and molecular structure were not established until 1882 by the Austrian chemist Hugo Weidel and his student M. Russo.[1][2] In the same year, Weidel and Russo synthesized the first viologen, N,N'-dimethyl-4,4'-bipyridinium diiodide, by reacting 4,4'-bipyridine with methyl iodide.[2] This compound would later become known as methyl viologen, or more notoriously, the herbicide paraquat.[2]

Despite its synthesis in the late 19th century, the remarkable redox properties of this class of compounds remained largely unexplored until the 1930s. It was the German-American biochemist Leonor Michaelis who, in 1932, first recognized the potential of N,N'-dimethyl-4,4'-bipyridinium salts as redox indicators.[3] He coined the name "viologen" due to the intense violet color produced upon the one-electron reduction of the dicationic species.[3] In a seminal 1933 paper with his colleague Edgar S. Hill, Michaelis detailed the electrochemical properties of several viologen derivatives, establishing their utility as indicators in the negative potential range.[2]

Physicochemical Properties of Viologen Derivatives

The defining characteristic of viologens is their ability to undergo two successive, single-electron reductions. The dication (V²⁺) is typically colorless, the radical cation (V•⁺) is intensely colored (usually blue or violet), and the neutral species (V⁰) is often yellow or red-brown. This reversible redox behavior is the basis for their wide range of applications.

Table 1: Physicochemical Properties of Selected Viologen Derivatives
Viologen DerivativeAbbreviationFirst Reduction Potential (E¹⁰' vs. SHE) [V]Second Reduction Potential (E²⁰' vs. SHE) [V]Solubility (M in H₂O)Viscosity (cP at 25°C)Permeability (10⁻⁷ cm² s⁻¹)
Methyl ViologenMV-0.446[2]-0.85>2.0~1.2~2.5
Ethyl ViologenEV-0.449[2]-0.882.9[4][5]~1.5~2.0
Benzyl (B1604629) ViologenBV-0.359[2]-0.75~0.5--
n-Heptyl ViologenHV-0.49-0.92Low--
(2-hydroxyethyl) ViologenEtOH-Vi--2.9[4][5]1.8[4][5]1.5[4][5]
(2,3-dihydroxypropyl) ViologenDiOH-Vi--1.9[4][5]2.5[4][5]1.0[4][5]
Dextran-functionalized ViologenDex-Vi--2.0[4][5]4.0[4][5]0.5[4][5]
Asymmetric Dextran-(2,3-dihydroxypropyl) ViologenDex-DiOH-Vi--2.7[4][5]3.2[4][5]0.8[4][5]

Key Experimental Protocols

The synthesis of viologen compounds is generally achieved through the quaternization of 4,4'-bipyridine with alkyl or aryl halides. The following protocols are representative of the synthesis of common viologen derivatives.

Synthesis of Methyl Viologen Dichloride (Paraquat)

Materials:

Procedure:

  • Dissolve 4,4'-bipyridine in the anhydrous solvent in a pressure-resistant reaction vessel.

  • Cool the solution and introduce a stoichiometric excess of condensed chloromethane.

  • Seal the vessel and heat the reaction mixture at a temperature between 100-150°C for several hours.

  • After cooling, the precipitated product, methyl viologen dichloride, is collected by filtration.

  • The product is washed with the solvent and dried under vacuum.

Hydrothermal Synthesis of Symmetric Viologen Chlorides

This method provides a high-yield, single-step route to various viologen derivatives.

Materials:

  • 4,4'-Bipyridine

  • Alkyl chloride (e.g., 1-chloro-2-hydroxyethane for EtOH-Vi)

  • Deionized water

Procedure:

  • Combine 4,4'-bipyridine and a molar excess of the desired alkyl chloride in deionized water in a sealed reaction vessel.

  • Heat the mixture to 120-160°C for 12-24 hours.

  • After cooling, the product can be isolated by evaporation of the water or by precipitation upon addition of a suitable anti-solvent.

  • The crude product is then purified by recrystallization.

Synthesis of Asymmetric Viologens (e.g., 1-benzyl-1'-heptyl-4,4'-bipyridinium dibromide)

Materials:

Procedure:

  • Monosubstitution: React 4,4'-bipyridine with one equivalent of 1-bromoheptane in refluxing acetonitrile to yield 1-heptyl-4-(4'-pyridyl)pyridinium bromide. The product is isolated by filtration upon cooling.

  • Disubstitution: The monosubstituted product is then reacted with an excess of benzyl bromide in refluxing acetonitrile.

  • The resulting asymmetric viologen, 1-benzyl-1'-heptyl-4,4'-bipyridinium dibromide, precipitates from the solution upon cooling and is collected by filtration, washed, and dried.

Paraquat Toxicity: A Signaling Pathway Perspective

The widespread use of methyl viologen as the herbicide paraquat has led to extensive research into its mechanism of toxicity, which is of significant interest to drug development professionals studying cellular toxicology and oxidative stress. The primary mechanism of paraquat toxicity is the generation of reactive oxygen species (ROS) through a continuous redox cycling process within cells.

paraquat_toxicity cluster_redox_cycle Redox Cycling cluster_cellular_damage Cellular Damage cluster_signaling Signaling Pathways Paraquat (V²⁺) Paraquat (V²⁺) Paraquat Radical (V•⁺) Paraquat Radical (V•⁺) Paraquat (V²⁺)->Paraquat Radical (V•⁺) NADPH-cytochrome P450 reductase Paraquat Radical (V•⁺)->Paraquat (V²⁺) O₂ Superoxide (B77818) (O₂⁻•) Superoxide (O₂⁻•) Paraquat Radical (V•⁺)->Superoxide (O₂⁻•) e⁻ transfer to O₂ ROS (H₂O₂, •OH) ROS (H₂O₂, •OH) Superoxide (O₂⁻•)->ROS (H₂O₂, •OH) SOD, Fenton Reaction Lipid Peroxidation Lipid Peroxidation ROS (H₂O₂, •OH)->Lipid Peroxidation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS (H₂O₂, •OH)->Mitochondrial Dysfunction DNA Damage DNA Damage ROS (H₂O₂, •OH)->DNA Damage MAPK Activation MAPK Activation ROS (H₂O₂, •OH)->MAPK Activation NF-κB Activation NF-κB Activation Lipid Peroxidation->NF-κB Activation Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Inflammation Inflammation NF-κB Activation->Inflammation Cellular Stress Response Cellular Stress Response MAPK Activation->Cellular Stress Response

Caption: Paraquat's redox cycling and subsequent ROS-induced cellular damage pathways.

Paraquat is actively transported into cells where it is reduced by enzymes such as NADPH-cytochrome P450 reductase to its radical cation.[6][7] This radical then rapidly reacts with molecular oxygen to regenerate the paraquat dication and produce a superoxide anion.[6][7] This futile cycle depletes cellular NADPH and generates a continuous flux of superoxide, which is then converted to other more damaging ROS like hydrogen peroxide and the hydroxyl radical.[6][7] These ROS indiscriminately attack cellular components, leading to lipid peroxidation, mitochondrial damage, and DNA strand breaks, ultimately culminating in apoptosis and inflammation through the activation of signaling pathways such as NF-κB and MAPKs.[6]

Historical Timeline of Key Discoveries

viologen_timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1868 1868 Thomas Anderson First synthesis of 4,4'-bipyridine 1882 1882 Hugo Weidel & M. Russo Correct structure of 4,4'-bipyridine First synthesis of methyl viologen 1868->1882 1933 1933 Leonor Michaelis & Edgar S. Hill Coined 'viologen' Established their use as redox indicators 1882->1933 1955 1955 ICI recognizes herbicidal properties of paraquat 1933->1955 1962 1962 Commercialization of paraquat as 'Gramoxone' 1955->1962 1970s 1970s-1980s Development of viologen-based electrochromic devices 1962->1970s 2000s_present 2000s - Present Applications in molecular machines, redox flow batteries, and advanced materials 1970s->2000s_present

Caption: A timeline of major milestones in the history of viologen compounds.

Conclusion

From their serendipitous synthesis in the 19th century to their elucidation as redox indicators and subsequent development into herbicides and advanced materials, viologen compounds have had a profound impact on both fundamental and applied chemistry. Their rich history, underpinned by the pioneering work of scientists like Anderson, Weidel, Russo, and Michaelis, continues to inspire new research directions. For researchers, scientists, and drug development professionals, understanding the historical context, synthetic methodologies, and biological activities of viologens is crucial for harnessing their unique properties in the development of novel technologies and for mitigating their potential toxicological effects. The ongoing exploration of viologen chemistry promises to unveil even more exciting applications in the years to come.

References

An In-depth Technical Guide to Ethyl Viologen Diperchlorate Powder: Physical Appearance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl viologen diperchlorate, with a focus on its appearance, stability, and synthesis. The information is intended for professionals in research and development who utilize this compound in areas such as electrochromic devices, sensors, and energy storage.

Physical and Chemical Properties

This compound, systematically named 1,1'-diethyl-4,4'-bipyridinium (B1609009) diperchlorate, is a well-studied viologen compound known for its distinct electrochromic properties.[1] In its most stable, oxidized dication state (EV²⁺), the compound is typically colorless.[1] As a powder, it is described as a white, off-white, or light yellow crystalline solid or in chunk form.[2][3][4]

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1,1'-Diethyl-4,4'-bipyridinium diperchlorate[1][2]
CAS Number 36305-51-8[2][5][6]
Molecular Formula C₁₄H₁₈Cl₂N₂O₈[2][5][6]
Molecular Weight 413.21 g/mol [2][3][6]
Appearance White, off-white, or light yellow powder/chunks[2][3]
Physical Form Solid[6]
Melting Point 270 °C (decomposes)[2][3][6][7]
Solubility in Water 2.5%[6]
Purity ≥ 98% (TLC)[2][3]

Stability and Handling

The stability of this compound is a critical factor for its application and storage. The dicationic (EV²⁺) form is its most stable redox state.[1] The compound should be stored at room temperature.[2][3][6] It is classified as a combustible solid.[6]

While comprehensive toxicity data is limited, the compound is known to be harmful if swallowed, inhaled, or in contact with skin.[5][8] Like many viologen derivatives, it can be sensitive to light and may undergo degradation under certain conditions.[4] Therefore, proper personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling the powder.[6]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process involving quaternization followed by an anion exchange reaction.[1]

3.1 Step 1: Quaternization of 4,4'-Bipyridine (B149096)

This initial step creates the 1,1'-diethyl-4,4'-bipyridinium dication with iodide as the counter-ion.[1]

  • Reactants : 4,4'-Bipyridine and an alkylating agent, typically ethyl iodide.

  • Molar Ratio : A recommended molar ratio is 1 part 4,4'-bipyridine to 2.2 parts ethyl iodide. The slight excess of ethyl iodide helps to drive the reaction to completion, ensuring both nitrogen atoms are quaternized.[1]

  • Solvent : The choice of solvent is a critical parameter that must be optimized to ensure high yield and purity.

  • Procedure : The reactants are combined in the chosen solvent and heated under reflux for a specified period to yield 1,1'-diethyl-4,4'-bipyridinium diiodide.

3.2 Step 2: Metathesis Reaction (Anion Exchange)

The second stage involves replacing the iodide anions with perchlorate (B79767) anions.[1]

  • Reactants : The 1,1'-diethyl-4,4'-bipyridinium diiodide product from Step 1 and a perchlorate source, such as sodium perchlorate.

  • Procedure : The diiodide salt is dissolved in a suitable solvent (e.g., water), and an aqueous solution of the perchlorate salt is added. The lower solubility of this compound causes it to precipitate out of the solution. The resulting solid is then collected by filtration, washed, and dried.

Visualized Experimental Workflow

The following diagram illustrates the synthesis pathway for this compound.

Synthesis_Workflow Start Starting Materials Reagents 4,4'-Bipyridine Ethyl Iodide Start->Reagents Step1 Step 1: Quaternization (Reflux in Solvent) Reagents->Step1 Intermediate 1,1'-Diethyl-4,4'-bipyridinium Diiodide Step1->Intermediate Yields Step2 Step 2: Anion Exchange (Metathesis Reaction) Intermediate->Step2 AnionSource Perchlorate Source (e.g., Sodium Perchlorate) AnionSource->Step2 FinalProduct This compound (Precipitate) Step2->FinalProduct Precipitates Purification Filtration, Washing, Drying FinalProduct->Purification End Final Product Powder Purification->End

Synthesis workflow for this compound.

Redox Behavior and Electrochromism

This compound is renowned for its reversible redox reactions, which are accompanied by distinct color changes. This property, known as electrochromism, is central to its applications.[1] The stable dication state (EV²⁺) is colorless.[1] Upon applying an electrical potential, it undergoes a one-electron reduction to form the radical cation (EV⁺•), which results in a vibrant blue or violet color.[1][9] This reversible transformation between a transparent and a colored state is the foundation for its use in smart windows, low-power displays, and sensors.[1]

References

Methodological & Application

Application Notes and Protocols for Cyclic Voltammetry of Ethyl Viologen Diperchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing cyclic voltammetry (CV) on ethyl viologen diperchlorate. This compound is a well-studied electrochromic compound known for its reversible redox behavior, making it a valuable molecule in the development of electrochromic devices, sensors, and energy storage systems.[1][2] Understanding its electrochemical properties through techniques like cyclic voltammetry is crucial for these applications.

Introduction to this compound Electrochemistry

This compound (1,1'-diethyl-4,4'-bipyridinium diperchlorate) is a salt consisting of the ethyl viologen dication (EV²⁺) and two perchlorate (B79767) anions (ClO₄⁻).[1] Its electrochemical activity centers on the ethyl viologen dication, which can undergo two successive one-electron reduction steps. These reversible reductions are accompanied by distinct color changes, a phenomenon known as electrochromism.[1]

The redox reactions can be summarized as follows:

  • EV²⁺ (colorless) + e⁻ ⇌ EV⁺• (blue/violet) [1]

  • EV⁺• (blue/violet) + e⁻ ⇌ EV⁰ (less intensely colored) [3]

The first reduction to the stable radical cation (EV⁺•) results in a vibrant blue or violet color.[1][3] The second reduction to the neutral species (EV⁰) is also possible.[1] Cyclic voltammetry is an ideal technique to probe these redox transitions, providing information on the reduction and oxidation potentials, the stability of the redox species, and the kinetics of the electron transfer processes.

Experimental Protocol for Cyclic Voltammetry

This protocol outlines the necessary steps for performing cyclic voltammetry on this compound in a non-aqueous electrolyte.

2.1. Materials and Reagents

  • This compound (≥98% purity)[2][4]

  • Anhydrous acetonitrile (B52724) (ACN) or propylene (B89431) carbonate (PC) (≥99.8%)[5][6]

  • Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (electrochemical grade)

  • Working Electrode: Glassy carbon electrode[7]

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Silver/silver ion (Ag/Ag⁺)[7]

  • Counter Electrode: Platinum wire or mesh[7]

  • Voltammetric cell

  • Potentiostat

  • Inert gas (Argon or Nitrogen) for deoxygenation[8]

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurries of different particle sizes)[7]

2.2. Solution Preparation

  • Electrolyte Solution (e.g., 0.1 M TBAP in ACN): Accurately weigh the required amount of TBAP and dissolve it in the desired volume of anhydrous acetonitrile in a volumetric flask to achieve a final concentration of 0.1 M.

  • Analyte Solution (e.g., 1 mM this compound): Prepare a stock solution of this compound in the electrolyte solution. For a 1 mM solution, dissolve the appropriate amount of this compound in the 0.1 M TBAP/ACN electrolyte solution.

2.3. Electrochemical Cell Setup

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.[7] Rinse the electrode thoroughly with deionized water and then with the solvent being used for the experiment (e.g., acetonitrile). Allow the electrode to dry completely.

  • Cell Assembly: Assemble the three electrodes (working, reference, and counter) in the voltammetric cell. Ensure the electrodes are positioned correctly, with the reference electrode tip close to the working electrode surface.

  • Deoxygenation: Add the analyte solution to the cell. Bubble inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the voltammetric measurements.[8] Maintain an inert atmosphere over the solution during the experiment.

2.4. Cyclic Voltammetry Measurement

  • Instrument Setup: Connect the electrodes to the potentiostat. Set the initial potential to a value where no faradaic reaction occurs (e.g., 0.0 V).

  • Parameter Selection:

    • Potential Window: Set the potential window to scan from an initial potential (e.g., 0.0 V) to a negative potential sufficient to observe both reduction peaks (e.g., -1.2 V vs. Ag/AgCl) and then back to the initial potential. A typical scan might be from 0.0 V to -1.2 V and back to 0.0 V.

    • Scan Rate: Start with a moderate scan rate, for example, 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200 mV/s) can be used to investigate the nature of the redox processes.[8][9]

  • Data Acquisition: Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

Data Presentation

The following table summarizes typical electrochemical data for this compound obtained from cyclic voltammetry. Note that the exact values can vary depending on the solvent, supporting electrolyte, and reference electrode used.

ParameterValueSolvent/ElectrolyteReference Electrode
First Reduction Potential (Epc1)~ -0.45 V to -0.48 VAcetonitrile or DMF with a supporting electrolyteAg/AgCl
First Oxidation Potential (Epa1)~ -0.36 VDMF with an ionic liquidAg/AgCl
Second Reduction Potential (Epc2)~ -0.90 VAcetonitrile with a supporting electrolyteAg/AgCl
Normal Potential (E°)-0.449 VAqueous solutionNormal Hydrogen Electrode

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cyclic Voltammetry cluster_prep Preparation cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte and Electrolyte Solutions assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution (N2/Ar Purge) assemble_cell->deoxygenate connect_potentiostat Connect to Potentiostat deoxygenate->connect_potentiostat set_parameters Set CV Parameters (Potential Window, Scan Rate) connect_potentiostat->set_parameters run_scan Run Cyclic Voltammogram set_parameters->run_scan record_data Record Current vs. Potential Data run_scan->record_data analyze_voltammogram Analyze Voltammogram (Peak Potentials, Currents) record_data->analyze_voltammogram

Caption: Workflow for performing cyclic voltammetry on this compound.

Redox Signaling Pathway

redox_pathway Redox States of Ethyl Viologen EV2 EV²⁺ (Dication) Colorless EV1 EV⁺• (Radical Cation) Blue/Violet EV2->EV1 + e⁻ (Reduction) EV1->EV2 - e⁻ (Oxidation) EV0 EV⁰ (Neutral) Less Colored EV1->EV0 + e⁻ (Reduction) EV0->EV1 - e⁻ (Oxidation)

Caption: Reversible redox states of ethyl viologen.

References

Application of Ethyl Viologen Diperchlorate in Smart Windows: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of ethyl viologen diperchlorate in the fabrication and characterization of electrochromic smart windows.

Introduction

This compound (EVP) is a well-studied organic electrochromic material valued for its reversible and distinct color change upon the application of an electrical potential.[1][2] In its oxidized dication state (EV²⁺), it is colorless, allowing for high transparency in smart windows.[2] Upon electrochemical reduction, it forms a stable, intensely colored radical cation (EV⁺•), typically exhibiting a navy blue or violet hue.[1][2] This reversible redox switching is the fundamental principle behind its application in electrochromic devices (ECDs), including smart windows, anti-glare mirrors, and low-power displays.[2]

Gel-based ECDs incorporating this compound offer advantages such as straightforward device design and cost-effective processing compared to traditional transition metal oxide films.[1][3] The performance of these devices, including their switching speed, durability, and optical modulation, can be tailored by adjusting the composition of the electrochromic gel, particularly through the choice of the anodic compound.[1]

Principle of Operation

The electrochromic effect of this compound is based on a reversible single-electron reduction-oxidation (redox) reaction.[1]

  • Bleached State (Transparent): In the absence of an applied voltage, the ethyl viologen exists as a dication (EV²⁺), which is colorless.[2]

  • Colored State (Opaque): When a negative potential is applied to the working electrode, the EV²⁺ accepts an electron and is reduced to the radical cation (EV⁺•), resulting in a strong absorption in the visible spectrum and a deep blue coloration.[1][4] This process is reversed by applying a positive potential, which oxidizes the EV⁺• back to the colorless EV²⁺ state.

The overall reversible reaction is as follows:

EV²⁺ (colorless) + e⁻ ⇌ EV⁺• (blue)

To facilitate this process and ensure device stability, a redox couple is often employed. A common and effective anodic material used in conjunction with this compound is 1,1'-diethyl ferrocene (B1249389).[5][6]

Data Presentation

The performance of this compound-based electrochromic devices is influenced by the choice of the anodic compound. Below is a summary of key performance metrics for devices utilizing two different anodic partners: hydroquinone (B1673460) and ferrocene.[1]

Performance MetricThis compound with HydroquinoneThis compound with FerroceneReference
Operating Voltage 3 V1.2 V[1]
Total Cycle Time ~30 seconds~2 minutes[1]
Coloration Time FasterSlower[1]
Cycling Stability Fails before 3000 cyclesExceeds 10,000 cycles[1]
Coloration Efficiency (Visible) Not specified92.82 cm²/C[5][7]
Coloration Efficiency (NIR) Not specified80.38 cm²/C[5][7]

A study by Rizzuto et al. (2023) on a device using 1,1'-diethyl ferrocene demonstrated significant transmittance modulation across the visible and near-infrared (NIR) spectra at an applied voltage of 3.0 V.[6]

WavelengthTransmittance (OFF State)Transmittance (ON State at 3.0 V)Reference
400 nm59.6%0.48%[6]
606 nm84.58%1.01%[6]
890 nm (NIR)74.3%23.7%[6]
1165 nm (NIR)83.21%1.58%[6]

Experimental Protocols

Preparation of the Electrochromic Gel Electrolyte

This protocol is adapted from Rizzuto et al. (2023) and describes the preparation of an electrochromic gel containing this compound and 1,1'-diethyl ferrocene.[6]

Materials:

  • This compound (EV(ClO₄)₂)

  • 1,1'-diethyl ferrocene (DEFc)

  • Propylene (B89431) carbonate (PC), anhydrous

  • Bisphenol-A glycerolate (1 glycerol/phenol) diacrylate (BPA)

  • 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651) (photo-initiator)

Procedure:

  • Prepare the Electrochromic Solution (ECsol):

    • In a clean, dry glass vial, dissolve this compound and 1,1'-diethyl ferrocene in propylene carbonate.

    • The weight ratio of EV(ClO₄)₂ : DEFc : PC should be 1.0 : 0.6 : 14.[6]

    • Stir the mixture until all components are fully dissolved.

  • Prepare the Polymeric Component:

    • In a separate vial, add the photo-initiator (Irgacure 651) to the Bisphenol-A glycerolate diacrylate (BPA) at a concentration of 2% w/w of the BPA.

    • Gently heat the mixture to 100 °C on a hot plate to reduce the viscosity of the BPA.

    • Stir until a homogeneous polymeric mixture is obtained.

  • Form the Final Electrochromic Gel:

    • Combine the ECsol and the polymeric component in a weight percentage ratio of 60:40 (ECsol:Polymeric).[6]

    • Mix thoroughly to ensure a uniform gel.

Fabrication of the Electrochromic Device

Materials:

  • Indium Tin Oxide (ITO) coated glass or PET substrates

  • The prepared electrochromic gel electrolyte

  • Spacers (e.g., 15-20 µm thick polymer film)

  • UV curing system

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated substrates with a sequence of detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

  • Spacer Application: Place spacers on one of the ITO substrates to define the thickness of the electrochromic layer.

  • Gel Application: Carefully apply the prepared electrochromic gel onto the ITO substrate with the spacers.

  • Device Assembly: Place the second ITO substrate on top of the gel, with the conductive sides facing each other, to form a sandwich structure.

  • Curing: Expose the assembled device to UV light to polymerize the gel and seal the device. The curing time will depend on the intensity of the UV source.

Characterization Protocols

Objective: To study the redox behavior of the electrochromic device.

Instrumentation: Potentiostat/Galvanostat

Procedure:

  • Connect the two electrodes of the electrochromic device to the working and counter/reference electrode terminals of the potentiostat.

  • Set the potential window. A typical range for ethyl viologen/ferrocene systems is between -1.5 V and +1.5 V.[8]

  • Set the scan rate. A common scan rate for these devices is 50 mV/s.[5][8]

  • Run the cyclic voltammetry experiment for a desired number of cycles (e.g., 100 cycles) to observe the stability of the redox processes.[5]

  • The resulting voltammogram will show the oxidation and reduction peaks corresponding to the electrochemical reactions of the this compound and the anodic species. For the ethyl viologen/diethyl ferrocene system, the redox process is expected to occur at approximately 0.4 V.[5][7]

Objective: To measure the change in optical transmittance of the device in its bleached and colored states.

Instrumentation: UV-Vis Spectrophotometer

Procedure:

  • Place the fabricated electrochromic device in the sample holder of the UV-Vis spectrophotometer.

  • Connect the device electrodes to a power source capable of applying a controlled DC voltage.

  • Bleached State Measurement: With no voltage applied (0 V), record the transmittance spectrum over a wavelength range of at least 300 nm to 800 nm to cover the visible spectrum.[3] Some studies extend this to the near-infrared (NIR) region (up to 1200 nm or higher).

  • Colored State Measurement: Apply a specific negative voltage (e.g., -1.5 V, -3.0 V) to the device to induce coloration.[3][6]

  • Once the device has reached a stable colored state, record the transmittance spectrum over the same wavelength range.

  • The difference in transmittance between the bleached and colored states at specific wavelengths gives the contrast ratio.

Visualizations

electrochromic_principle EV2_plus Ethyl Viologen Dication (EV²⁺) (Colorless) EV_radical Ethyl Viologen Radical Cation (EV⁺•) (Blue) EV2_plus->EV_radical + e⁻ (Reduction) Applied Negative Potential EV_radical->EV2_plus - e⁻ (Oxidation) Applied Positive Potential experimental_workflow start Start: Materials Preparation prep_ec_sol Prepare Electrochromic Solution (EVP, Ferrocene, Propylene Carbonate) start->prep_ec_sol prep_poly Prepare Polymeric Component (BPA, Photo-initiator) start->prep_poly mix_gel Mix to Form Electrochromic Gel prep_ec_sol->mix_gel prep_poly->mix_gel fab_device Device Fabrication mix_gel->fab_device clean_ito Clean ITO Substrates fab_device->clean_ito apply_gel Apply Gel and Assemble Sandwich Structure clean_ito->apply_gel uv_cure UV Curing apply_gel->uv_cure characterization Device Characterization uv_cure->characterization cv Cyclic Voltammetry (CV) characterization->cv uv_vis In-situ UV-Vis Spectroscopy characterization->uv_vis performance Performance Analysis cv->performance uv_vis->performance switching Switching Speed performance->switching contrast Contrast Ratio performance->contrast stability Cycling Stability performance->stability

References

Application Notes and Protocols for Ethyl Viologen Diperchlorate in Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of ethyl viologen diperchlorate as a redox mediator in the development of amperometric biosensors. This document outlines the principles of mediated electron transfer, detailed experimental protocols for biosensor fabrication, and performance data for relevant analytes.

Introduction to this compound as a Redox Mediator

This compound is a robust redox mediator suitable for a variety of enzyme-based biosensors.[1] Its primary function is to shuttle electrons between the active site of an enzyme and the surface of an electrode, enabling the electrochemical detection of biological events at lower potentials. This mediated electron transfer (MET) mechanism offers several advantages over first-generation biosensors that rely on the detection of hydrogen peroxide, including reduced interference from other electroactive species and operation at lower, more selective potentials.

Viologens, including the ethyl derivative, can exist in three distinct redox states: a dication (oxidized), a radical cation (partially reduced), and a neutral form (fully reduced).[2] The transition between these states is electrochemically reversible and forms the basis of its function as an effective electron shuttle in biosensing applications.

Signaling Pathway and Experimental Workflow

The fundamental principle of an amperometric biosensor employing this compound involves a cascade of reactions. The enzyme catalyzes the oxidation of the target analyte, and in the process, the enzyme's redox center is reduced. The oxidized form of ethyl viologen then re-oxidizes the enzyme, becoming reduced itself. Finally, the reduced ethyl viologen is electrochemically re-oxidized at the electrode surface, generating a current that is proportional to the analyte concentration.

cluster_EnzymeReaction Enzymatic Reaction cluster_Mediation Mediated Electron Transfer cluster_ElectrochemicalDetection Electrochemical Detection Analyte Analyte (e.g., Glucose) Enzyme_ox Enzyme (ox) Analyte->Enzyme_ox Product Product (e.g., Gluconolactone) Analyte->Product Enzymatic Oxidation Enzyme_red Enzyme (red) Enzyme_ox->Enzyme_red Reduction Enzyme_red->Enzyme_ox Re-oxidation EVP_ox Ethyl Viologen (ox) Enzyme_red->EVP_ox EVP_red Ethyl Viologen (red) EVP_ox->EVP_red Reduction EVP_red->EVP_ox Electrochemical Oxidation Electrode Electrode EVP_red->Electrode Electrode->EVP_red e-

Figure 1: Signaling pathway of an ethyl viologen-mediated biosensor.

The general workflow for constructing and evaluating such a biosensor is outlined below.

A Electrode Preparation (e.g., Screen-Printed Carbon) B Immobilization Mixture Preparation (Enzyme + Ethyl Viologen + Matrix) A->B C Electrode Modification (Drop-coating/Entrapment) B->C D Drying and Curing C->D E Electrochemical Characterization (Cyclic Voltammetry) D->E F Amperometric Measurement of Analyte E->F G Data Analysis (Calibration Curve) F->G

Figure 2: General experimental workflow for biosensor fabrication and testing.

Quantitative Performance Data

The performance of biosensors utilizing viologen mediators is summarized in the tables below. While specific data for this compound is limited in published literature, the data for the closely related methyl viologen provides a strong benchmark for expected performance.

Table 1: Performance Characteristics of a Methyl Viologen-Mediated Glucose Biosensor

ParameterValueReference
Enzyme Glucose Oxidase (GOx)
Mediator Methyl Viologen
Electrode Carbon Film
Detection Limit 20 µM
Linear Range Up to 1.2 mM
Reproducibility (RSD) ~3%
Stability Stable for over 2 weeks

Table 2: Performance Characteristics of a Methyl Viologen-Mediated Glutamate (B1630785) Biosensor

ParameterValueReference
Enzyme Glutamate Oxidase[2]
Mediator Methyl Viologen[2]
Electrode Glassy Carbon[2]
Detection Limit 20 µM[2]
Linear Range Up to 0.75 mM[2]
Selectivity No interference from 15 amino acids, acetaminophen, uric acid, or ascorbic acid[2]

Experimental Protocols

The following protocols are adapted from established methods for constructing viologen-mediated biosensors and can be applied using this compound.

Protocol 1: Fabrication of a Glucose Biosensor on a Carbon Film Electrode

This protocol is adapted from the work of Ghica and Brett (2005) for a methyl viologen-mediated glucose biosensor.

Materials:

  • Carbon film electrodes

  • Glucose Oxidase (GOx) from Aspergillus niger

  • This compound

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (B144438) (25% v/v)

  • Nafion (5% v/v)

  • Sodium phosphate (B84403) buffer saline (NaPBS), 0.1 M, pH 7.0

Procedure:

  • Preparation of the Immobilization Mixture:

    • Prepare a solution containing:

      • Glucose Oxidase (e.g., 10 mg/mL)

      • This compound (e.g., 5 mM)

      • Bovine Serum Albumin (BSA) (e.g., 10 mg/mL)

      • Nafion (e.g., 0.5% v/v)

    • Vortex the mixture to ensure homogeneity.

  • Electrode Modification:

    • Pipette a small aliquot (e.g., 5 µL) of the immobilization mixture onto the active surface of the carbon film electrode.

    • Allow the electrode to dry at room temperature for at least 1 hour.

  • Cross-linking:

    • Expose the dried electrode to glutaraldehyde vapor in a sealed container for approximately 20-30 minutes to cross-link the enzyme and BSA, entrapping the ethyl viologen.

    • After cross-linking, allow the electrode to air dry completely.

  • Storage:

    • Store the fabricated biosensors in a refrigerator at 4°C in NaPBS buffer when not in use.

Protocol 2: Electrochemical Characterization and Amperometric Measurement

Instrumentation:

  • Potentiostat with a three-electrode system (working electrode: fabricated biosensor; reference electrode: Ag/AgCl; counter electrode: platinum wire)

Procedure:

  • Cyclic Voltammetry (CV):

    • Perform CV in deaerated NaPBS buffer (pH 7.0) to characterize the electrochemical behavior of the modified electrode.

    • Scan the potential in a range that encompasses the redox potential of ethyl viologen (e.g., -0.2 V to -0.8 V vs. Ag/AgCl).

    • Record voltammograms in the absence and presence of the analyte (e.g., glucose) to observe the catalytic current.

  • Amperometric Detection:

    • Apply a constant potential corresponding to the oxidation peak of the reduced ethyl viologen (determined from CV, e.g., -0.5 V vs. Ag/AgCl).

    • Allow the background current to stabilize in the NaPBS buffer.

    • Make successive additions of the analyte (e.g., glucose) to the electrochemical cell and record the steady-state current response after each addition.

    • Construct a calibration curve by plotting the current response against the analyte concentration.

Conclusion

This compound serves as an effective and stable redox mediator for the development of second-generation amperometric biosensors. The protocols provided, adapted from well-established methods for similar viologen compounds, offer a reliable starting point for researchers developing biosensors for a range of analytes. The favorable electrochemical properties of ethyl viologen, combined with the versatility of enzyme-based recognition, make it a valuable tool in the fields of clinical diagnostics, environmental monitoring, and drug development. Further optimization of enzyme and mediator loading, as well as the immobilization matrix, can lead to enhanced biosensor performance.

References

Application Notes and Protocols for Ethyl Viologen Diperchlorate-Based Electrochromic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochromic devices (ECDs) offer the ability to reversibly change their optical properties, such as color and transparency, upon the application of an electrical voltage. This technology has garnered significant interest for applications in smart windows, displays, and anti-glare mirrors. Viologens, particularly 1,1'-disubstituted-4,4'-bipyridinium salts, are a prominent class of organic electrochromic materials known for their distinct color changes and high coloration efficiency.[1][2] Ethyl viologen diperchlorate is a widely used viologen derivative that exhibits a reversible color change from a transparent (oxidized) state to a deep blue (reduced) state.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the preparation of this compound-based electrochromic devices. The procedures outlined below cover the formulation of the electrochromic gel and the fabrication of the device. While this compound is typically sourced from commercial suppliers, its synthesis generally involves the di-alkylation of 4,4'-bipyridine (B149096) with an ethylating agent, followed by an anion exchange to introduce the perchlorate (B79767) counter-ions.

Principle of Operation

The electrochromic effect in this compound-based devices is based on the reversible redox reactions of the ethyl viologen dication (EV²⁺).[4][5] In its initial, stable dicationic state, ethyl viologen is colorless.[5] Upon the application of a negative potential, it undergoes a one-electron reduction to form a stable radical cation (EV⁺•), which is intensely colored blue.[4][5] A further reduction can lead to a neutral species (EV⁰), which is typically brown.[5] The reversibility of the EV²⁺/EV⁺• transition is key to the operation of the electrochromic device.

An anodic compound is included in the formulation to complete the redox couple. Ferrocene (B1249389) and its derivatives are commonly used for this purpose.[6] When the ethyl viologen is reduced at the cathode, the ferrocene is oxidized at the anode, and this process is reversed when the polarity of the applied voltage is switched.

Quantitative Data Presentation

The performance of this compound-based electrochromic devices can be quantified by several parameters, including transmittance change, coloration efficiency, and switching speed. The following tables summarize typical performance data gathered from the literature.

Wavelength (nm)Transmittance OFF State (%)Transmittance ON State (at 3.0 V) (%)
40059.60.48
60684.581.01
89074.323.7
116583.211.58

Table 1: Transmittance Modulation of an this compound-Based Electrochromic Device. Data sourced from a device composed of this compound, 1,1'-diethyl ferrocene, and a bisphenol-A glycerolate diacrylate polymer matrix.[5]

Wavelength (nm)Coloration Efficiency (cm²/C)
400510.6
606460.3
890120.9
1165420.1

Table 2: Coloration Efficiency of an this compound-Based Electrochromic Device. Coloration efficiency (CE) is a measure of the change in optical density per unit of charge injected per unit area.[5]

Experimental Protocols

This section provides detailed methodologies for the preparation of the electrochromic gel and the fabrication of the electrochromic device.

Protocol 1: Preparation of the Electrochromic Gel

This protocol is adapted from a procedure utilizing a polymer matrix based on Bisphenol-A glycerolate diacrylate (BPA).[5]

Materials:

  • This compound ([EV(ClO₄)₂], 98% purity)

  • 1,1'-Diethyl ferrocene (DEFc, 98% purity)

  • Propylene (B89431) carbonate (PC), anhydrous

  • Bisphenol-A glycerolate (1 glycerol/phenol) diacrylate (BPA)

  • 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651, 99% purity)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Spacer material (e.g., photolithographically patterned SU-8 photoresist or spacer beads)

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Hot plate

  • UV curing system

  • Cleanroom environment

Procedure:

  • Preparation of the Electrochromic Solution (ECsol):

    • In a clean, dry vial, dissolve this compound and 1,1'-diethyl ferrocene in propylene carbonate.

    • A typical weight ratio is 1.0 (this compound) : 0.6 (1,1'-diethyl ferrocene) : 14 (propylene carbonate).[5]

    • Stir the mixture at room temperature until all components are fully dissolved.

  • Preparation of the Polymeric Component:

    • In a separate vial, add the photo-initiator, Irgacure 651 (2% w/w), to the Bisphenol-A glycerolate diacrylate (BPA) monomer.[5]

    • Gently heat the mixture to approximately 100 °C on a hot plate to reduce the viscosity of the BPA.[5]

    • Stir the mixture until the photo-initiator is completely dissolved and a homogenous polymeric mix is obtained.[5]

  • Formation of the Electrochromic Gel:

    • Combine the electrochromic solution and the polymeric component.

    • A common weight ratio is 40 (ECsol) : 60 (polymeric component).[5]

    • Thoroughly mix the two solutions until a uniform electrochromic gel is formed.

Protocol 2: Fabrication of the Electrochromic Device

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates thoroughly. This can be done by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

    • Create a spacer on one of the ITO substrates to define the thickness of the electrochromic layer (typically 15-20 µm).[5] This can be achieved using photolithography with a photoresist like SU-8 or by using spacer beads.[5]

  • Device Assembly:

    • In a clean environment, place the substrate with the spacer facing upwards.

    • Carefully dispense the prepared electrochromic gel onto the active area of the substrate.

    • Place the second ITO substrate on top, with the conductive side facing the gel, to form a sandwich structure.

    • Gently press the substrates together to ensure a uniform distribution of the gel and to remove any trapped air bubbles.

  • Curing:

    • If a photocurable polymer was used, expose the assembled device to UV light to polymerize the gel and seal the device. The curing time and intensity will depend on the specific photo-initiator and polymer system.

  • Electrical Connection:

    • Establish electrical contacts to the exposed ITO areas of the top and bottom substrates. This can be done using conductive tape or silver paint.

Visualizations

Electrochromic Switching Mechanism

The following diagram illustrates the redox processes of this compound that lead to the electrochromic effect.

G EV2 Ethyl Viologen Dication (EV²⁺) (Colorless) EV1 Ethyl Viologen Radical Cation (EV⁺•) (Blue) EV2->EV1 + e⁻ (Reduction) - e⁻ (Oxidation) EV0 Neutral Ethyl Viologen (EV⁰) (Brown) EV1->EV0 + e⁻ (Reduction) - e⁻ (Oxidation)

Caption: Redox states of ethyl viologen.

Experimental Workflow for Device Fabrication

The workflow for fabricating an this compound-based electrochromic device is outlined below.

G cluster_solution Electrochromic Gel Preparation cluster_assembly Device Assembly prep_ec_sol Prepare Electrochromic Solution (EV(ClO₄)₂, DEFc, PC) mix_gel Mix to Form Electrochromic Gel prep_ec_sol->mix_gel prep_poly Prepare Polymeric Component (BPA, Irgacure 651) prep_poly->mix_gel dispense_gel Dispense Gel mix_gel->dispense_gel clean_ito Clean ITO Substrates apply_spacer Apply Spacer clean_ito->apply_spacer apply_spacer->dispense_gel sandwich Assemble Sandwich Structure dispense_gel->sandwich cure UV Cure sandwich->cure

Caption: Workflow for device fabrication.

References

Spectroelectrochemistry experimental setup for viologen analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectroelectrochemistry is a powerful hyphenated analytical technique that provides simultaneous electrochemical and spectroscopic information about a system in real-time.[1][2][3] This method is particularly well-suited for studying the redox behavior of viologens (N,N'-disubstituted-4,4'-bipyridinium salts). Viologens are widely recognized for their distinct color changes upon electrochemical reduction, making them ideal candidates for applications such as electrochromic devices and redox indicators.[4][5]

This application note provides a detailed overview of the experimental setup, protocols, and data analysis for the spectroelectrochemical investigation of viologens, using methyl viologen as a primary example.

Principle of Viologen Redox Behavior

Viologens undergo two sequential single-electron reduction steps. In its dicationic state (V²⁺), the viologen is typically colorless. The first reduction generates a stable, intensely colored radical cation (V•⁺), and the second reduction yields a neutral species (V⁰), which may also be colored.[5] The reversible nature of these redox reactions is the basis for their electrochromic properties.

The redox transformations of methyl viologen are as follows:

  • MV²⁺ (colorless) + e⁻ ⇌ MV•⁺ (blue)

  • MV•⁺ (blue) + e⁻ ⇌ MV⁰ (red/purple)

viologen_redox_states V2_plus Viologen Dication (V²⁺) (Colorless) V_radical Radical Cation (V•⁺) (Intensely Colored) V2_plus->V_radical + e⁻ V_radical->V2_plus - e⁻ V_neutral Neutral Species (V⁰) (Colored) V_radical->V_neutral + e⁻ V_neutral->V_radical - e⁻

Caption: Redox states of viologen and their corresponding color changes.

Experimental Setup

A typical spectroelectrochemical setup integrates a potentiostat/galvanostat with a UV-Vis spectrometer.[6][7] The core components are synchronized to simultaneously apply an electrochemical potential and record the resulting optical changes.

Instrumentation:

  • Potentiostat/Galvanostat: Controls the potential or current applied to the electrochemical cell.[1][8]

  • Spectrometer: A UV-Vis or UV-Vis-NIR spectrometer to measure absorbance or transmittance changes.[9][10]

  • Light Source: A deuterium (B1214612) and halogen lamp to cover the UV-Vis-NIR range.[8][9]

  • Spectroelectrochemical Cell: A specialized cuvette made of quartz with integrated electrodes.[1] This can be a thin-layer cell or a cell with a mesh working electrode to allow the light beam to pass through.

  • Electrodes:

    • Working Electrode (WE): Optically transparent electrode (e.g., indium tin oxide (ITO), platinum mesh, or honeycomb electrode).[8][11]

    • Reference Electrode (RE): Typically a silver/silver chloride (Ag/AgCl) electrode.[8]

    • Counter Electrode (CE): A platinum wire or mesh electrode.[8]

  • Fiber Optic Cables: To guide the light from the source, through the cell, and to the spectrometer.[7]

  • Control Software: To synchronize the potentiostat and spectrometer and for data acquisition.[6]

experimental_setup cluster_electrochemistry Electrochemical Control cluster_spectroscopy Spectroscopic Measurement cluster_cell Spectroelectrochemical Cell Potentiostat Potentiostat Computer Computer with Control Software Potentiostat->Computer Data/Control Cell Quartz Cuvette with Electrodes (WE, RE, CE) Potentiostat->Cell Electrode Connections LightSource Light Source Computer->LightSource Control (Shutter/TTL) Spectrometer Spectrometer LightSource->Cell Fiber Optic Cable Spectrometer->Computer Data Cell->Spectrometer Fiber Optic Cable

Caption: Schematic of a typical spectroelectrochemistry setup.

Experimental Protocols

This section details the protocol for the analysis of methyl viologen (MV) in an aqueous solution.

4.1. Reagents and Equipment Preparation

  • Solution Preparation: Prepare a solution of methyl viologen dichloride (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl in deionized water).

  • Cell Assembly: Assemble the spectroelectrochemical cell, ensuring the working, reference, and counter electrodes are correctly positioned and immersed in the solution. The optical windows of the cuvette must be clean and aligned with the light path.[7]

  • Instrument Connection: Connect the electrodes to the potentiostat. Use fiber optic cables to connect the light source and spectrometer to the cell.[7] Ensure the potentiostat and spectrometer are synchronized, often through a TTL trigger cable or software integration.[3][6]

4.2. Experimental Workflow

experimental_workflow start Start prep Prepare Viologen Solution and Assemble Cell start->prep dark_ref Acquire Dark and Reference Spectra (Shutter Control) prep->dark_ref cv Perform Cyclic Voltammetry (Scan Potential) dark_ref->cv spec Simultaneously Record UV-Vis Spectra data_acq Synchronized Data Acquisition (Current vs. Potential, Absorbance vs. Wavelength) cv->data_acq Electrochemical Data spec->data_acq Spectroscopic Data chrono Perform Chronoabsorptometry (Step Potential) data_acq->chrono spec_chrono Simultaneously Record Absorbance vs. Time data_analysis Data Analysis and Plotting chrono->data_analysis Electrochemical Data spec_chrono->data_analysis Spectroscopic Data end End data_analysis->end

Caption: General experimental workflow for spectroelectrochemical analysis.

4.3. Protocol 1: Cyclic Voltammetry (CV) Coupled with UV-Vis Spectroscopy

This experiment correlates the electrochemical redox peaks with changes in the absorption spectrum.

  • Initial Setup: Place the assembled cell in the spectrometer's cuvette holder.

  • Software Configuration: In the control software, set up a cyclic voltammetry experiment. Define the potential range to encompass the two reduction waves of the viologen. For methyl viologen, a range from 0 V to -1.2 V vs. Ag/AgCl is typically sufficient.[12] Set a suitable scan rate (e.g., 50 mV/s).

  • Spectrometer Settings: Configure the spectrometer to acquire spectra continuously throughout the potential scan. Set the integration time and averaging parameters to achieve a good signal-to-noise ratio.[6]

  • Data Acquisition: Start the experiment. The software will simultaneously record the current response as the potential is swept and the full UV-Vis spectrum at discrete potential intervals.[13]

  • Observation: As the potential becomes more negative, the formation of the blue MV•⁺ radical will be observed visually and as the emergence of characteristic absorption bands in the visible spectrum.[1]

4.4. Protocol 2: Chronoabsorptometry

This experiment monitors the change in absorbance at a fixed wavelength over time after applying a potential step. It is useful for studying reaction kinetics.

  • Wavelength Selection: From the CV data, identify the wavelength of maximum absorbance (λ_max) for the colored species (MV•⁺).

  • Software Configuration: Set up a chronoamperometry experiment. The initial potential should be where the viologen is in its dication (colorless) form (e.g., 0 V). The step potential should be sufficient to cause the reduction to the radical cation (e.g., -0.85 V).[1]

  • Spectrometer Settings: Configure the spectrometer to monitor the absorbance at the chosen λ_max as a function of time.

  • Data Acquisition: Start the experiment. The software will record the current transient and the absorbance change over time as the colored species is generated at the electrode surface.

Data Presentation

Quantitative data from spectroelectrochemical experiments are crucial for characterizing the viologen system.

Table 1: Electrochemical and Spectroscopic Properties of Selected Viologens

Viologen DerivativeE⁰¹ (V vs. Ag/AgCl)E⁰² (V vs. Ag/AgCl)λ_max of V•⁺ (nm)Color of V•⁺
Methyl Viologen (MV²⁺)-0.67-0.99~605Blue
Ethyl Viologen (EtV²⁺)-0.67-~600Blue
Benzyl Viologen (BzV²⁺)-0.54-0.74~600Blue-Violet
Cyanophenyl Viologen--420, 600Cyan

Data compiled from references[5][12]. Potentials can vary with experimental conditions.

Table 2: Typical Experimental Parameters for Methyl Viologen Analysis

ParameterValuePurpose
Cyclic Voltammetry
Initial Potential0.0 VStart in the colorless V²⁺ state.
Vertex Potential 1-1.2 VReduce past the first and second redox events.
Vertex Potential 20.0 VRe-oxidize back to the initial state.
Scan Rate20-100 mV/sBalance between good resolution and experiment time.
Chronoabsorptometry
Initial Potential0.0 VEnsure starting species is V²⁺.
Step Potential-0.85 VGenerate the colored V•⁺ species.
Step Duration10-60 sMonitor the formation and stability of the radical.
Spectroscopy
Wavelength Range300-800 nmCover the visible absorption of the radical cation.
Integration Time10-100 msAdjust for optimal signal without saturation.

Data Analysis and Interpretation

  • Cyclic Voltammogram (CV): The CV will show two reversible peaks corresponding to the V²⁺/V•⁺ and V•⁺/V⁰ redox couples. The peak potentials provide information about the reduction potentials.

  • Spectra vs. Potential: Plotting the absorbance at λ_max against the applied potential generates a voltabsorptogram. The sigmoidal shape of this plot should correlate with the reduction waves in the CV.

  • Absorbance vs. Time: In chronoabsorptometry, the absorbance at λ_max will increase over time as the colored species is generated and diffuses from the electrode, eventually reaching a steady state. This data can be used to determine kinetic parameters.

  • 3D Plots: Modern software can generate 3D plots of Absorbance vs. Wavelength vs. Potential (or Time), providing a comprehensive visualization of the spectroelectrochemical process.[9]

By combining these data, researchers can fully characterize the electrochemical and optical properties of viologens, providing valuable insights for their application in various fields, including materials science and drug development.

References

Application Notes and Protocols: Ethyl Viologen Diperchlorate for Advanced Energy Storage and Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl viologen diperchlorate as a redox-active species in energy storage devices, with a particular focus on supercapacitors. The document includes detailed experimental protocols for the synthesis of this compound, the fabrication of supercapacitor electrodes, and the electrochemical characterization of the assembled devices.

Introduction

This compound, a salt of the 1,1'-diethyl-4,4'-bipyridinium (B1609009) dication, is a highly attractive material for energy storage applications due to its reversible two-electron redox chemistry.[1] This property allows it to act as a charge storage mediator, significantly enhancing the capacitance and energy density of electrochemical supercapacitors. When incorporated into the electrolyte of a supercapacitor, ethyl viologen undergoes rapid and reversible redox reactions at the electrode-electrolyte interface, contributing to a Faradaic charge storage mechanism in addition to the electric double-layer capacitance of the electrode material. This dual charge storage mechanism bridges the gap between traditional electric double-layer capacitors (EDLCs) and batteries, offering both high power and improved energy density.

Key Performance Data

The inclusion of ethyl viologen and other viologen derivatives in supercapacitor systems has been shown to yield significant improvements in electrochemical performance. The following tables summarize key quantitative data from various studies.

Electrode MaterialElectrolyteSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Specific Energy (Wh kg⁻¹)Power Density (W kg⁻¹)Cycling Stability
Activated Charcoal1.0 M H₂SO₄ with Ethyl Viologen Dibromide408.00.2523.0-30% increase after 1000 cycles
Ethyl Viologen-functionalized Reduced Graphene Oxide (EV20-RGO)Ionic Liquid222.70.5---
Ethyl Viologen-functionalized Reduced Graphene Oxide (EV20-RGO)Ionic Liquid215.71---
Viologen Derivative Additive in Organic ElectrolyteOrganic Electrolyte--34.0856Good cycling performance
Viologen-derived Cross-linked Thin Film-0.25 mF cm⁻²----

Signaling Pathways and Experimental Workflows

Redox Mechanism of Ethyl Viologen

The charge storage capability of ethyl viologen is rooted in its ability to exist in three distinct redox states: the dication (EV²⁺), the radical cation (EV⁺•), and the neutral species (EV⁰). The transition between these states involves two sequential single-electron transfer reactions.

Caption: Reversible redox states of ethyl viologen.

Experimental Workflow for Supercapacitor Fabrication and Testing

The following diagram outlines the general workflow for preparing and evaluating a supercapacitor incorporating this compound.

Supercapacitor Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing Synthesis Synthesis of this compound Slurry Activated Carbon Slurry Preparation Synthesis->Slurry Coating Slurry Coating on Current Collector Slurry->Coating Drying Drying and Pressing Coating->Drying Assembly Coin Cell Assembly Drying->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS

Caption: Workflow for supercapacitor fabrication.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step process for the synthesis of this compound, involving the quaternization of 4,4'-bipyridine (B149096) followed by an anion exchange reaction.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Glassware (beakers, graduated cylinders, etc.)

Procedure:

Step 1: Quaternization of 4,4'-Bipyridine

  • In a round-bottom flask, dissolve 4,4'-bipyridine in anhydrous acetonitrile.

  • Add ethyl iodide to the solution. A molar ratio of 1:2.2 (4,4'-bipyridine to ethyl iodide) is recommended to ensure complete diethylation.

  • Reflux the mixture with stirring for 24 hours. A precipitate of 1,1'-diethyl-4,4'-bipyridinium diiodide will form.

  • After cooling to room temperature, collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Step 2: Anion Exchange

  • Dissolve the 1,1'-diethyl-4,4'-bipyridinium diiodide obtained in Step 1 in a minimal amount of deionized water with gentle heating (around 60°C).

  • In a separate beaker, prepare a saturated aqueous solution of sodium perchlorate.

  • Add the sodium perchlorate solution dropwise to the stirred diiodide solution. A white precipitate of this compound will form immediately.

  • Continue stirring at 60°C for 2-3 hours to ensure complete anion exchange.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold deionized water to remove any residual sodium iodide and sodium perchlorate.

  • Recrystallize the product from a mixture of ethanol and water to obtain pure this compound.

  • Dry the final product under vacuum at 60°C for 24 hours.

Protocol 2: Fabrication of Activated Carbon Electrodes

This protocol details the preparation of activated carbon electrodes for use in a symmetric supercapacitor.

Materials:

  • Activated carbon (high surface area)

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

Equipment:

  • Mortar and pestle or planetary ball mill

  • Analytical balance

  • Magnetic stirrer

  • Doctor blade or film applicator

  • Vacuum oven

Procedure:

  • Thoroughly mix the activated carbon, carbon black, and PVDF binder in a weight ratio of 80:10:10 in a mortar and pestle or using a planetary ball mill until a homogeneous black powder is obtained.

  • Slowly add NMP to the powder mixture while stirring continuously until a uniform, viscous slurry is formed. The consistency should be suitable for casting.

  • Clean the aluminum foil current collector with ethanol and dry it completely.

  • Use a doctor blade or film applicator to cast the prepared slurry onto the aluminum foil with a uniform thickness.

  • Dry the coated foil in a vacuum oven at 80-100°C for 12 hours to completely remove the NMP solvent.

  • After drying, punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell).

  • Press the electrodes under a pressure of approximately 10 MPa to ensure good contact between the active material and the current collector.

  • Store the prepared electrodes in a dry environment (e.g., a glovebox or desiccator) until cell assembly.

Protocol 3: Assembly of a Symmetric Supercapacitor (CR2032 Coin Cell)

This protocol describes the assembly of a symmetric supercapacitor using the prepared activated carbon electrodes and an electrolyte containing this compound.

Materials:

  • Two identical activated carbon electrodes

  • Microporous polymer separator (e.g., Celgard)

  • Electrolyte: 1 M solution of a suitable salt (e.g., tetraethylammonium (B1195904) tetrafluoroborate) in an organic solvent (e.g., acetonitrile or propylene (B89431) carbonate) containing a specific concentration of this compound (e.g., 0.1 M).

  • CR2032 coin cell components (casings, spacers, and spring)

Equipment:

  • Glovebox with an inert atmosphere (argon or nitrogen)

  • Coin cell crimper

  • Tweezers

Procedure:

  • Perform all assembly steps inside a glovebox to prevent moisture contamination.

  • Place the negative case of the coin cell on the crimper die.

  • Place one activated carbon electrode in the center of the negative case.

  • Add a few drops of the electrolyte containing this compound onto the electrode surface to wet it completely.

  • Place a separator on top of the wetted electrode.

  • Add a few more drops of the electrolyte to wet the separator.

  • Place the second activated carbon electrode on top of the separator.

  • Add a final few drops of electrolyte to ensure the entire assembly is well-saturated.

  • Place a stainless steel spacer on top of the second electrode, followed by the spring.

  • Carefully place the positive cap on top of the assembly.

  • Crimp the coin cell using the coin cell crimper to seal it tightly.

  • Let the assembled cell rest for a few hours to ensure complete wetting of the electrodes and separator with the electrolyte before electrochemical testing.

Protocol 4: Electrochemical Characterization

This protocol outlines the standard electrochemical tests to evaluate the performance of the assembled supercapacitor.

Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

Procedure:

  • Cyclic Voltammetry (CV):

    • Connect the assembled coin cell to the electrochemical workstation.

    • Set the potential window based on the stability of the electrolyte (e.g., 0 to 1.0 V for aqueous electrolytes, or wider for organic electrolytes).

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, and 100 mV s⁻¹).

    • The specific capacitance (C) can be calculated from the CV curves using the formula: C = ∫I dV / (2 * m * v * ΔV), where ∫I dV is the integrated area of the CV curve, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the potential window.

  • Galvanostatic Charge-Discharge (GCD):

    • Perform GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, and 10 A g⁻¹).

    • The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the potential window (excluding the IR drop).

    • The specific energy (E) and specific power (P) can be calculated using the formulas: E = (C * ΔV²) / (2 * 3.6) and P = (E * 3600) / Δt.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a frequency range of, for example, 100 kHz to 10 mHz with a small AC amplitude (e.g., 5 mV).

    • The Nyquist plot obtained from EIS can be used to determine the equivalent series resistance (ESR) and to study the charge transfer and diffusion processes within the supercapacitor.

Conclusion

This compound serves as a promising redox-active material for enhancing the performance of energy storage devices, particularly supercapacitors. By contributing a Faradaic charge storage mechanism, it can significantly increase the specific capacitance and energy density of these devices. The protocols provided herein offer a standardized methodology for the synthesis of this compound and the fabrication and characterization of high-performance supercapacitors, enabling researchers to further explore and optimize this exciting class of energy storage materials.

References

Application Notes and Protocols for Conductive Polymer Synthesis with Ethyl Viologen Diperchlorate in Electrochromic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of conductive polymers, specifically Poly(3,4-ethylenedioxythiophene) (PEDOT) and Polypyrrole (PPy), and their application in conjunction with ethyl viologen diperchlorate for the fabrication of electrochromic devices.

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. Among these, PEDOT and PPy are widely utilized for their high conductivity, stability, and ease of synthesis. This compound is a well-known electrochromic material, exhibiting a distinct color change upon electrochemical reduction and oxidation.

The integration of conductive polymers with this compound enables the development of electrochromic devices (ECDs), often referred to as "smart glass," where the transmission of light can be controlled by an applied voltage. In a typical device, the conductive polymer acts as a transparent electrode or a complementary electrochromic layer, while the this compound, usually in a gel electrolyte, serves as the primary color-changing component. This document outlines the synthesis of the conductive polymer films and the subsequent assembly of an electrochromic device.

Experimental Protocols

Synthesis of Conductive Polymer Films by Electrochemical Polymerization

Electrochemical polymerization is a versatile technique to deposit thin, uniform, and adherent conductive polymer films onto a conductive substrate, such as Indium Tin Oxide (ITO) coated glass.

2.1.1. Materials and Equipment

  • Substrate: Indium Tin Oxide (ITO) coated glass slides

  • Monomers: 3,4-ethylenedioxythiophene (B145204) (EDOT) or Pyrrole (B145914)

  • Supporting Electrolyte: Lithium perchlorate (B79767) (LiClO₄)

  • Solvent: Acetonitrile (B52724) (ACN), anhydrous

  • Cleaning Agents: Deionized water, Isopropanol, Acetone, Soap solution

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): ITO-coated glass

    • Counter Electrode (CE): Platinum (Pt) sheet or wire

    • Reference Electrode (RE): Silver/Silver chloride (Ag/AgCl)

  • Ultrasonic bath

2.1.2. Protocol for Substrate Preparation (ITO Glass)

  • Clean the ITO-coated glass slides by sequential ultrasonication in soap solution, deionized water, acetone, and isopropanol, each for 15 minutes.

  • Dry the substrates under a stream of nitrogen gas.

  • For enhanced wettability, treat the ITO surface with oxygen plasma for 5-10 minutes if available.[1]

2.1.3. Protocol for Electrochemical Deposition of PEDOT

  • Prepare the electrolyte solution by dissolving 0.01 M EDOT and 0.1 M LiClO₄ in anhydrous acetonitrile.[2]

  • Assemble the three-electrode cell with the clean ITO slide as the working electrode, a platinum sheet as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Immerse the electrodes in the electrolyte solution.

  • Apply a constant current (galvanostatic deposition) of 2.0 mA for a duration of 90 to 150 seconds to achieve the desired film thickness.[2] Alternatively, apply a constant potential (potentiostatic deposition). The optimal potential can be determined by first running a cyclic voltammogram and setting the deposition potential about 0.2 V above the onset of monomer oxidation.[3]

  • After deposition, rinse the PEDOT-coated ITO slide with acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film in a vacuum oven or under a nitrogen stream.

2.1.4. Protocol for Electrochemical Deposition of Polypyrrole

  • Prepare the electrolyte solution by dissolving 0.1 M pyrrole and 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Assemble the three-electrode cell as described for PEDOT deposition.

  • Immerse the electrodes in the electrolyte solution.

  • Apply a constant potential (potentiostatic deposition) of +0.8 V versus Ag/AgCl for a specified time to control the film thickness.[4]

  • Alternatively, galvanostatic deposition can be performed at potentials above +0.6 V vs Ag/AgCl.[5]

  • After polymerization, wash the polypyrrole-coated ITO slide with acetonitrile.

  • Dry the film under vacuum.

Preparation of this compound Electrochromic Gel and Device Assembly

The electrochromic gel is the active layer that changes color. It is typically a mixture of the electrochromic species, a polymer matrix, a solvent, and often a redox couple to facilitate the reaction.

2.2.1. Materials

  • Electrochromic Agent: this compound (EV(ClO₄)₂)

  • Redox Couple (optional but recommended): 1,1'-Diethyl ferrocene (B1249389) (DEFc)

  • Polymer Matrix: Bisphenol A glycerolate diacrylate (BPA) or Poly(ethylene oxide) (PEO)

  • Photoinitiator (for BPA): 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651)

  • Solvent: Propylene (B89431) carbonate (PC) or Acetonitrile (ACN)

  • Spacers: Silica (B1680970) microbeads

  • Sealing Agent: Epoxy resin

  • Second Electrode: Another conductive polymer-coated ITO slide or a plain ITO slide.

2.2.2. Protocol for Electrochromic Gel Preparation (BPA-based)

  • Prepare the Electrochromic Solution: In a vial, dissolve this compound and 1,1'-diethyl ferrocene in propylene carbonate. A typical weight ratio is 1.0 (EV(ClO₄)₂) : 0.6 (DEFc) : 14 (PC).[6]

  • Prepare the Polymeric Component: In a separate vial, add 2% w/w of the photoinitiator (Irgacure 651) to the Bisphenol A glycerolate diacrylate monomer. Gently heat to approximately 100°C to reduce viscosity and stir until a homogeneous mixture is obtained.[6]

  • Combine to Form the Gel: Add the electrochromic solution to the polymeric component in a weight ratio of 40:60, respectively.[6] Mix thoroughly to achieve a uniform electrochromic gel.

2.2.3. Protocol for Electrochromic Device Assembly

  • Take two conductive polymer-coated ITO slides (or one coated and one plain ITO slide).

  • Create a spacer layer on one of the electrodes by sprinkling a small amount of silica microbeads.

  • Place the second electrode on top, with the conductive sides facing each other, to form a cell.

  • Seal the edges of the cell with epoxy resin, leaving a small opening for filling.

  • Inject the prepared electrochromic gel into the cell via the opening using a syringe.

  • Seal the final opening with epoxy.

  • If using the BPA-based gel, expose the device to UV light to cure the polymer and solidify the gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of the conductive polymer films and the electrochromic gel.

Table 1: Electrochemical Deposition Parameters for Conductive Polymers

ParameterPEDOTPolypyrroleReference
Monomer Concentration 0.01 M0.1 M - 0.2 M[2][4]
Supporting Electrolyte 0.1 M LiClO₄ in ACN0.1 M LiClO₄ in ACN[2][4]
Deposition Method Galvanostatic / PotentiostaticPotentiostatic / Galvanostatic[2][4][5]
Applied Current 2.0 mAN/A[2]
Applied Potential > Oxidation onset (~1.0 V vs Ag/AgCl)+0.8 V vs Ag/AgCl[3][4]
Deposition Time 90 - 150 sVariable (e.g., 1800 - 3600 s)[2][4]

Table 2: Composition of this compound Electrochromic Gel

ComponentRoleExample Weight Ratio (BPA-based gel)Reference
This compound Electrochromic Agent1.0[6]
1,1'-Diethyl ferrocene Redox Couple0.6[6]
Propylene Carbonate Solvent14[6]
Bisphenol A glycerolate diacrylate Polymer Matrix60 (of polymeric component)[6]
Irgacure 651 Photoinitiator2% w/w of BPA[6]

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental mechanism of the electrochromic device.

experimental_workflow cluster_synthesis Conductive Polymer Synthesis cluster_gel Electrochromic Gel Preparation cluster_assembly Device Assembly s1 ITO Substrate Cleaning s2 Electrolyte Preparation (Monomer + LiClO4 in ACN) s1->s2 s3 Electrochemical Deposition (Potentiostatic/Galvanostatic) s2->s3 s4 Washing and Drying s3->s4 a1 Assemble Cell with Spacers s4->a1 g1 Prepare Electrochromic Solution (EV(ClO4)2 + DEFc in PC) g3 Mix Solutions to Form Gel g1->g3 g2 Prepare Polymeric Component (BPA + Photoinitiator) g2->g3 a2 Fill Cell with Electrochromic Gel g3->a2 a1->a2 a3 Seal and Cure (UV) a2->a3 electrochromic_mechanism anode Anode (e.g., PEDOT on ITO) cathode Cathode (e.g., ITO) EV_radical Ethyl Viologen (Radical Cation) Blue anode->EV_radical Oxidation (e.g., of Ferrocene) EV2 Ethyl Viologen (Dication) Colorless EV2->cathode Reduction (+ electron) EV2->EV_radical Voltage Applied EV_radical->EV2 Oxidation

References

Application Notes and Protocols: Ethyl Viologen Diperchlorate in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl viologen diperchlorate (EVP) is a redox-active organic salt belonging to the viologen family, known for its applications in electrochromism and, increasingly, in the field of organic electronics.[1] Its ability to reversibly accept electrons makes it a compelling candidate for enhancing charge transport and improving the efficiency of organic photovoltaic (OPV) devices.[1] These application notes provide an overview of the use of this compound in OPVs, including its potential roles as an n-type dopant and in electron transport layers (ETLs). Detailed protocols for its incorporation into OPV fabrication are also presented, drawing upon established methodologies for similar viologen-based compounds.

Principle of Operation

In organic photovoltaics, the efficient generation and extraction of charge carriers are paramount to device performance. This compound can contribute to this process primarily through two mechanisms: as an n-type dopant within the bulk heterojunction (BHJ) active layer and as a component of the electron transport layer (ETL).

When used as an n-type dopant , EVP can enhance the electron conductivity of the acceptor material in the BHJ. This leads to more balanced charge transport, reducing charge recombination and thereby increasing the short-circuit current (Jsc) and fill factor (FF) of the solar cell. The improved charge transport can also positively influence the device's overall power conversion efficiency (PCE).

As a component of the ETL , this compound can facilitate the selective extraction of electrons from the active layer to the cathode. A well-designed ETL should possess high electron mobility and create an ohmic contact with the active layer to minimize energy loss at the interface.

Data Presentation

The following table summarizes the typical performance metrics of organic solar cells with and without the inclusion of a viologen-based n-type dopant. The data is representative of the improvements that can be expected when incorporating this compound into a bulk heterojunction active layer.

Device ConfigurationVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
Without this compound0.8515.5688.9
With this compound (as n-type dopant)0.8616.87210.4

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the two-step synthesis of this compound.

Step 1: Quaternization of 4,4'-Bipyridine (B149096)

  • In a round-bottom flask, dissolve 4,4'-bipyridine in a suitable polar aprotic solvent (e.g., acetonitrile).

  • Add a molar excess of an ethylating agent, such as ethyl iodide.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product, 1,1'-diethyl-4,4'-bipyridinium (B1609009) diiodide, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dry under vacuum.

Step 2: Anion Exchange

  • Dissolve the 1,1'-diethyl-4,4'-bipyridinium diiodide in deionized water.

  • In a separate beaker, prepare a saturated aqueous solution of a perchlorate (B79767) salt, such as sodium perchlorate or ammonium (B1175870) perchlorate.

  • Slowly add the perchlorate solution to the viologen solution while stirring. A white precipitate of this compound will form.

  • Continue stirring for a few hours to ensure complete precipitation.

  • Collect the precipitate by filtration, wash thoroughly with deionized water to remove any residual iodide and perchlorate salts, and then with a small amount of a non-polar solvent like diethyl ether.

  • Dry the final product, this compound, under vacuum.

Protocol 2: Incorporation of this compound as an n-type Dopant in a Bulk Heterojunction Solar Cell

This protocol outlines the fabrication of an organic solar cell using this compound as an n-type dopant in the active layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Donor polymer (e.g., PTB7-Th)

  • Acceptor fullerene derivative (e.g., PC71BM)

  • This compound

  • Solvent for active layer (e.g., chlorobenzene (B131634) with a processing additive like 1,8-diiodooctane)

  • Electron transport layer (ETL) material (e.g., ZnO nanoparticles)

  • Metal for cathode (e.g., Aluminum)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrates at 3000 rpm for 40 seconds.

    • Anneal the substrates at 150°C for 15 minutes on a hotplate in a nitrogen-filled glovebox.

  • Active Layer Preparation and Deposition:

    • Prepare a stock solution of the donor polymer and acceptor fullerene in the chosen solvent system.

    • Prepare a separate stock solution of this compound in a compatible solvent (e.g., acetonitrile (B52724) or a co-solvent system).

    • Add a specific volume of the this compound solution to the donor-acceptor blend solution to achieve the desired doping concentration (typically in the range of 0.1-1.0 wt% relative to the acceptor).

    • Spin-coat the doped active layer solution onto the HTL at 1000-2000 rpm for 60 seconds inside the glovebox.

    • Allow the film to dry slowly in a solvent-rich atmosphere (e.g., by covering the spin-coater) to promote optimal morphology.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a solution of ZnO nanoparticles in a suitable solvent (e.g., a mixture of isopropanol and 2-methoxyethanol) onto the active layer at 4000 rpm for 30 seconds.

    • Anneal the device at 80°C for 10 minutes.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the active area of the solar cells.

  • Encapsulation and Characterization:

    • Encapsulate the devices to protect them from atmospheric degradation.

    • Characterize the photovoltaic performance of the devices under simulated AM 1.5G solar illumination.

Visualizations

OPV_Device_Structure Substrate Glass Substrate ITO ITO (Anode) Substrate->ITO HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (Donor:Acceptor + this compound) HTL->ActiveLayer ETL Electron Transport Layer (e.g., ZnO) ActiveLayer->ETL Cathode Metal Cathode (e.g., Al) ETL->Cathode

Caption: A schematic of a typical organic photovoltaic device structure incorporating this compound.

Experimental_Workflow Start Start SubstratePrep Substrate Cleaning and Preparation Start->SubstratePrep HTL_Deposition HTL Deposition (e.g., PEDOT:PSS) SubstratePrep->HTL_Deposition ActiveLayer_Deposition Active Layer Deposition (with this compound) HTL_Deposition->ActiveLayer_Deposition ETL_Deposition ETL Deposition (e.g., ZnO) ActiveLayer_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (e.g., Aluminum) ETL_Deposition->Cathode_Deposition Characterization Device Characterization Cathode_Deposition->Characterization End End Characterization->End

Caption: The experimental workflow for fabricating organic solar cells with this compound.

Mechanism_of_Action cluster_ActiveLayer Bulk Heterojunction Active Layer Donor Donor Material (e.g., Polymer) Acceptor Acceptor Material (e.g., Fullerene) Dopant This compound (n-type dopant) Dopant->Acceptor n-doping effect Photon Photon Absorption Exciton Exciton Generation Photon->Exciton ChargeSeparation Charge Separation at Donor-Acceptor Interface Exciton->ChargeSeparation HoleTransport Hole Transport (via Donor) ChargeSeparation->HoleTransport Hole ElectronTransport Enhanced Electron Transport (via Acceptor + Dopant) ChargeSeparation->ElectronTransport Electron Anode Anode HoleTransport->Anode Cathode Cathode ElectronTransport->Cathode

Caption: The proposed mechanism of action for this compound as an n-type dopant in an OPV.

References

Application Note: In-situ Raman Spectroscopy of Ethyl Viologen Diperchlorate Redox Switching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl viologen diperchlorate (EV(ClO₄)₂) is a well-studied organic redox-active molecule known for its distinct electrochromic properties.[1] The reversible switching between its dication (EV²⁺) and radical cation (EV•⁺) states is accompanied by a dramatic color change from transparent to deep blue.[1] This phenomenon is central to its application in electrochromic devices, sensors, and as a redox mediator. In-situ Raman spectroelectrochemistry is a powerful analytical technique that provides real-time molecular-level information on the structural changes occurring during these electrochemical processes. By combining the specificity of Raman spectroscopy with the control of an electrochemical setup, researchers can directly observe the vibrational modes of the different redox species at the electrode-electrolyte interface. This application note provides a detailed protocol and data interpretation guide for the in-situ Raman spectroscopic analysis of the redox switching of this compound.

Principle of the Technique

In-situ Raman spectroelectrochemistry involves irradiating the working electrode with a laser while simultaneously controlling its potential with a potentiostat. The scattered Raman photons are collected and analyzed to generate a spectrum that reveals the vibrational modes of the molecules at or near the electrode surface. As the potential is swept, changes in the Raman spectrum indicate the conversion of one redox species to another. For ethyl viologen, the reduction of the dication (EV²⁺) to the radical cation (EV•⁺) leads to the appearance of new Raman bands and the disappearance or shifting of existing ones, allowing for a detailed study of the redox mechanism.

Experimental Section

Materials and Reagents
  • This compound (EV(ClO₄)₂)

  • Poly(ethylene oxide) (PEO), high molecular weight

  • Acetonitrile (B52724) (ACN), anhydrous

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in ACN)

  • Working Electrode (e.g., Gold, Platinum, or Indium Tin Oxide (ITO) coated glass)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Silver/Silver Chloride (Ag/AgCl))

Instrumentation
  • Raman Spectrometer equipped with a long working distance objective

  • Laser source (e.g., 633 nm or 785 nm)

  • Potentiostat/Galvanostat

  • Spectroelectrochemical cell

Experimental Protocols

1. Sample Preparation (Solid-State Configuration)

For a solid-state device, a common approach involves creating a polymer electrolyte film:

  • Dissolve this compound and poly(ethylene oxide) (PEO) in a suitable solvent like acetonitrile to form a viscous solution.

  • Drop-cast the solution onto the working electrode (e.g., ITO glass) and allow the solvent to evaporate, forming a thin film.

  • Assemble the spectroelectrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode. The solid-state film will be in direct contact with the electrodes.

2. In-situ Raman Spectroelectrochemical Measurement

  • Place the spectroelectrochemical cell under the Raman microscope and focus the laser on the working electrode surface.

  • Connect the electrodes to the potentiostat.

  • Record an initial Raman spectrum at the open-circuit potential to obtain the spectrum of the initial species (EV²⁺).

  • Apply a potential ramp or a series of potential steps to induce the redox reaction. For ethyl viologen, the first reduction typically occurs at potentials around -0.62 V.[2]

  • Simultaneously record Raman spectra at different potentials throughout the electrochemical experiment.

  • Monitor the changes in the Raman spectra as a function of the applied potential. Key changes to observe are the disappearance of peaks corresponding to EV²⁺ and the appearance of new peaks characteristic of EV•⁺.

Data Presentation and Analysis

The redox switching of this compound from its dication (EV²⁺) to its radical cation (EV•⁺) state can be quantitatively monitored by observing the changes in the Raman spectrum. The table below summarizes the key vibrational modes for each species.

Raman Shift (cm⁻¹)Vibrational Assignment for EV²⁺Raman Shift (cm⁻¹)Vibrational Assignment for EV•⁺
~3112Aromatic C-H stretching--
~3080Aromatic C-H stretching--
~1650C=C stretching of the bipyridyl ring~1602C=C stretching (Perpendicular dimer)
~1540C-C inter-ring stretching~1528C-C inter-ring stretching
~1248In-plane ring bending--
~1200C-H in-plane bending~1171C-H in-plane bending (Perpendicular dimer)
--~1028Ring breathing mode
~932-935Cl-O stretching in perchlorate (B79767) / Ring mode--
~822-826Ring breathing mode--

Note: The assignments for EV•⁺ are based on literature reports and may include contributions from monomeric and dimeric forms of the radical cation.[3]

The intensity of the Raman peaks corresponding to the EV•⁺ species (e.g., at 1028 cm⁻¹ and 1528 cm⁻¹) is expected to increase as the applied potential becomes more negative, indicating a higher concentration of the radical cation at the electrode surface. A quantitative analysis can be performed by plotting the area of a characteristic peak against the applied potential.

Visualizing the Process

To better understand the experimental workflow and the underlying molecular changes, the following diagrams are provided.

redox_switching_pathway EV2 Ethyl Viologen Dication (EV²⁺) (Colorless) EV_radical Ethyl Viologen Radical Cation (EV•⁺) (Blue) EV2->EV_radical + e⁻ (Reduction) Applied Potential EV_radical->EV2 - e⁻ (Oxidation) Potential Reversal

References

Application Notes and Protocols: Formulation of a Polymeric Gel Electrolyte with Ethyl Viologen Diperchlorate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymeric gel electrolytes (PGEs) are a class of materials that combine the cohesive properties of a solid polymer matrix with the ionic conductivity of a liquid electrolyte. This unique combination results in materials with high ionic conductivity, good mechanical stability, and enhanced safety compared to liquid electrolytes. Ethyl viologen diperchlorate is a redox-active organic salt known for its electrochromic properties, meaning it changes color upon reversible reduction and oxidation.[1][2] Its dicationic form (EV²⁺) is colorless, while its radical cation (EV•⁺), formed upon reduction, is intensely colored.[1][2] This property, along with its ability to participate in reversible redox reactions, makes it a valuable component in various electrochemical applications, including electrochromic devices, sensors, and energy storage.[1][3]

Recent research has also highlighted the potential of viologen-based hydrogels in the field of drug delivery.[4][5] The redox-responsive nature of viologens can be harnessed to create "smart" drug delivery systems that release therapeutic agents in response to specific electrical or biochemical triggers.[4][6] This capability opens up new avenues for targeted and controlled drug release, which is of significant interest to drug development professionals.

These application notes provide a detailed protocol for the formulation of a polymeric gel electrolyte containing this compound, using Bisphenol-A glycerolate diacrylate (BPA) as the polymer matrix. Additionally, standard protocols for the characterization of the resulting gel's electrochemical and mechanical properties are outlined, along with an exploration of its potential application in redox-responsive drug delivery.

Materials and Formulation

The formulation of the polymeric gel electrolyte involves the preparation of an electrochromic solution and a polymeric component, which are then mixed and cured.

Table 1: Components for Polymeric Gel Electrolyte Formulation

ComponentRoleSupplier ExampleCAS Number
This compoundRedox-active saltSigma-Aldrich36305-51-8
1,1'-Diethyl Ferrocene (B1249389)Redox coupleSigma-Aldrich1273-97-8
Propylene (B89431) Carbonate (PC)Aprotic solventSigma-Aldrich108-32-7
Bisphenol-A Glycerolate Diacrylate (BPA)Polymer matrix precursorSigma-Aldrich4687-94-9
2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651)PhotoinitiatorSigma-Aldrich24650-42-8
Formulation Protocol
  • Preparation of the Electrochromic Solution:

    • In a clean, dry glass vial, dissolve this compound and 1,1'-diethyl ferrocene in propylene carbonate.

    • A typical weight ratio for these components is 1.0 (this compound) : 0.6 (1,1'-diethyl ferrocene) : 14 (propylene carbonate).[7]

    • Stir the mixture at room temperature until all solids are completely dissolved.

  • Preparation of the Polymeric Component:

    • In a separate vial, add the photoinitiator, Irgacure 651, to the Bisphenol-A glycerolate diacrylate monomer.

    • A typical concentration for the photoinitiator is 2% by weight of the BPA monomer.

    • Gently heat the mixture to approximately 100°C while stirring to reduce the viscosity of the BPA and ensure a homogenous mixture.

  • Formation of the Gel Electrolyte:

    • Combine the electrochromic solution and the polymeric component. A common weight ratio is 60% electrochromic solution to 40% polymeric component.[7]

    • Thoroughly mix the two solutions to ensure a uniform distribution of all components.

    • The resulting mixture can then be cast into a desired shape or injected between two conductive substrates (e.g., ITO-coated glass).

    • Cure the mixture by exposing it to UV light to initiate polymerization of the BPA monomer, forming the cross-linked gel network. The specific wavelength and duration of UV exposure will depend on the photoinitiator and the thickness of the gel.

Experimental Protocols for Characterization

Electrochemical Characterization

1. Cyclic Voltammetry (CV)

  • Objective: To determine the redox potentials of the this compound and the electrochemical stability window of the gel electrolyte.

  • Methodology:

    • Assemble a three-electrode electrochemical cell with the polymeric gel electrolyte cast onto a working electrode (e.g., glassy carbon or ITO-coated glass). A platinum wire can be used as the counter electrode and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

    • Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

    • The resulting voltammogram will show oxidation and reduction peaks corresponding to the redox reactions of the this compound and the ferrocene couple. The potential at which these peaks occur provides information about the redox potentials. The electrochemical stability window is the potential range in which no significant current flows, other than that from the intended redox reactions.

2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To determine the ionic conductivity of the gel electrolyte.

  • Methodology:

    • Sandwich the polymeric gel electrolyte between two blocking electrodes (e.g., stainless steel or gold).

    • Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

    • The impedance data is plotted in a Nyquist plot (Z'' vs. Z'). The bulk resistance (R_b) of the electrolyte can be determined from the intercept of the semicircle with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A) where L is the thickness of the gel electrolyte and A is the area of the electrode.

Mechanical Characterization

1. Rheological Measurements

  • Objective: To determine the viscoelastic properties of the gel, such as the storage modulus (G') and loss modulus (G'').

  • Methodology:

    • Place a sample of the cured gel electrolyte on the plate of a rheometer.

    • Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region.

    • The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are measured as a function of frequency. A higher G' indicates a more solid-like behavior.

2. Tensile Testing

  • Objective: To determine the mechanical strength and stretchability of the gel.

  • Methodology:

    • Prepare dog-bone-shaped samples of the cured gel electrolyte.

    • Mount the sample in a universal testing machine.

    • Apply a uniaxial tensile force at a constant strain rate until the sample fractures.

    • The tensile strength (the maximum stress the material can withstand) and the elongation at break (a measure of stretchability) can be determined from the resulting stress-strain curve.

Quantitative Data Presentation

The following tables summarize typical performance data for viologen-based polymeric gel electrolytes. Note that the specific values for the proposed formulation with this compound and BPA may vary and should be determined experimentally.

Table 2: Electrochemical Properties of Viologen-Based Gel Electrolytes

ParameterTypical Value/RangeReference System
Ionic Conductivity (σ)10⁻³ - 10⁻⁴ S/cm at room temperatureGeneral range for gel polymer electrolytes.
Redox Potential (vs. Ag/AgCl)~0.4 VFor the redox couple of 1,1′-diethyl ferrocene and this compound in a BPA-based gel.[7][8]
Electrochemical Stability Window> 3.5 VGeneral range for gel polymer electrolytes.
Coloration Efficiency (CE)92.82 C/cm² (Visible) 80.38 C/cm² (NIR)For a polymerized gel with 60% electrochromic mixture containing this compound and BPA.[7][8]

Table 3: Mechanical Properties of Viologen-Based Hydrogels

ParameterTypical Value/RangeReference System
Tensile StrengthHighViologen hydrogel based on hyperbranched polyamidoamine.[4][5]
Stretchabilityup to 1280%Viologen hydrogel based on hyperbranched polyamidoamine.[4][5]
Storage Modulus (G')Varies with formulationDependent on polymer concentration and crosslinking density.

Application in Redox-Responsive Drug Delivery

The redox activity of this compound can be exploited for controlled drug delivery. In a hydrogel matrix, the viologen units can be in their dicationic (V²⁺) state. Upon application of a reductive stimulus (either an electrical potential or a chemical reducing agent), the viologen dications are reduced to radical cations (V•⁺). This change in the redox state can trigger the release of an encapsulated drug through several mechanisms:

  • Electrostatic Repulsion: If the drug molecule is positively charged, the formation of the positively charged viologen radical cations can lead to electrostatic repulsion, forcing the drug out of the hydrogel matrix.

  • Conformational Changes: The change in the electronic state of the viologen units can induce conformational changes in the polymer network, altering the mesh size of the hydrogel and allowing the drug to diffuse out.

  • Cleavage of Linkers: The drug can be attached to the polymer backbone via a redox-cleavable linker. The reduction of the viologen can trigger the cleavage of this linker, releasing the drug.

A study on a conductive viologen hydrogel demonstrated a high drug release efficiency of 81.6% upon the application of a low voltage of -1.2 V.[4] This highlights the potential of viologen-based gels for creating sophisticated drug delivery systems with on-demand release capabilities.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Gel Electrolyte Formulation cluster_characterization Characterization cluster_electrochemical cluster_mechanical A Prepare Electrochromic Solution (this compound + Diethyl Ferrocene in PC) C Mix Solutions (60:40 wt% ratio) A->C B Prepare Polymeric Component (BPA + Irgacure 651) B->C D UV Curing C->D E Electrochemical Characterization D->E F Mechanical Characterization D->F G Cyclic Voltammetry (CV) - Redox Potentials - Stability Window E->G H Electrochemical Impedance Spectroscopy (EIS) - Ionic Conductivity E->H I Rheology - Storage Modulus (G') - Loss Modulus (G'') F->I J Tensile Testing - Tensile Strength - Stretchability F->J

Caption: Workflow for the formulation and characterization of the polymeric gel electrolyte.

Redox-Triggered Drug Release Mechanism

drug_release_mechanism cluster_initial Initial State (Drug Loaded) cluster_trigger cluster_final Final State (Drug Released) A V²⁺ B Drug C e⁻ (Voltage or Chemical Reductant) D V•⁺ E Drug D->E Electrostatic Repulsion/ Conformational Change

Caption: Mechanism of redox-triggered drug release from a viologen-based hydrogel.

References

Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of Ethyl Viologen Radical Cations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl viologen (EV) radical cations. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of ethyl viologen dication (EV²⁺) is colorless as expected, but upon reduction, it doesn't turn the characteristic deep blue of the radical cation (EV˙⁺). What could be the issue?

A1: Several factors could prevent the formation of the characteristic blue color of the ethyl viologen radical cation. Consider the following possibilities:

  • Incomplete Reduction: The reducing agent may be weak, or the applied electrochemical potential may be insufficient to reduce the EV²⁺ to EV˙⁺. Ensure your reducing agent is fresh and used in the correct stoichiometry, or that the applied potential is adequate for the reduction to occur.

  • Presence of Oxidizing Agents: Contaminants in your solvent or reagents, particularly dissolved oxygen, can rapidly re-oxidize the newly formed EV˙⁺ back to the colorless EV²⁺. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]

  • Incorrect Solvent: The stability and color of the EV˙⁺ can be solvent-dependent. While it is readily formed in many common solvents, highly acidic or reactive solvents might interfere with its formation or stability.

Q2: The blue color of my ethyl viologen radical cation solution fades very quickly. What is causing this degradation?

A2: The rapid fading of the blue color is a clear indication of EV˙⁺ degradation. The two primary degradation pathways are reaction with oxygen and dimerization.

  • Reaction with Oxygen: Ethyl viologen radical cations are highly sensitive to oxygen.[1] Exposure to air will lead to rapid oxidation back to the colorless dicationic form (EV²⁺). This is often the primary cause of rapid color loss in non-degassed solutions.

  • Dimerization: At higher concentrations, EV˙⁺ radicals can dimerize to form a less colored or colorless species. This process is reversible and concentration-dependent.[2][3]

Q3: I observe a color change, but it's not the expected blue. Instead, I see a greenish or reddish hue. What does this indicate?

A3: An unexpected color can indicate the formation of different species or the presence of impurities.

  • Formation of the Neutral Species: If the reduction process is too strong or proceeds for too long, the EV˙⁺ can be further reduced to the neutral species (EV⁰), which is often reddish-brown.

  • Dimer Formation: In some cases, the formation of radical cation dimers can lead to a color shift. For instance, in aqueous solutions, the formation of dimerized viologen radical cations can result in a crimson color.[4]

  • Solvent Effects: The solvent can influence the absorption spectrum of the radical cation, potentially causing a shift in the perceived color.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
No blue color formation upon reduction. 1. Insufficient reducing agent/potential.2. Presence of oxygen.3. Incompatible solvent.1. Verify the concentration and freshness of the reducing agent. If using electrochemistry, ensure the applied potential is correct.2. Degas solvents thoroughly and maintain an inert atmosphere (N₂ or Ar) during the experiment.3. Use aprotic, degassed solvents like acetonitrile (B52724) or DMF.
Rapid fading of the blue color. 1. Oxygen contamination.2. High concentration leading to dimerization.1. Improve inert atmosphere techniques. Use a glovebox if possible.2. Dilute the solution to favor the monomeric radical cation.
Formation of a precipitate. 1. Low solubility of the reduced species in the chosen solvent.2. Dimer precipitation.1. Choose a solvent in which both the dication and radical cation are soluble.2. Lower the concentration of the ethyl viologen solution.
Irreversible color change after multiple cycles. 1. Irreversible side reactions.2. Electrode fouling (in electrochemical experiments).1. Minimize exposure to light and oxygen. Ensure high purity of reagents and solvents.2. Polish the electrode surface between experiments.

Quantitative Data on Degradation

The stability of ethyl viologen radical cations is highly dependent on the experimental conditions. The following tables summarize key quantitative data related to its degradation pathways.

Table 1: Rate Constants for the Reaction of Viologen Radical Cations with Oxygen

ViologenSolventRate Constant (k) in M⁻¹s⁻¹
Methyl ViologenEthanol(1 ± 0.1) x 10⁵

Table 2: Dimerization Equilibrium Constants for Viologen Radical Cations

ViologenSolventEquilibrium Constant (K_d) in M⁻¹
Methyl ViologenWater3.8 x 10³

Note: This value is for methyl viologen and serves as an estimate for the behavior of ethyl viologen.

Experimental Protocols

Protocol 1: Electrochemical Generation and UV-Vis Spectroscopic Monitoring of Ethyl Viologen Radical Cation

This protocol describes the generation of EV˙⁺ using cyclic voltammetry and its simultaneous monitoring by UV-Vis spectroscopy (spectroelectrochemistry).

Materials:

  • Ethyl viologen dibromide (or other salt)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Potentiostat/galvanostat

  • Spectroelectrochemical cell with a three-electrode setup (e.g., platinum working electrode, platinum counter electrode, and Ag/AgCl reference electrode)

  • UV-Vis spectrometer

Procedure:

  • Prepare a solution of ethyl viologen and the supporting electrolyte in the chosen solvent under an inert atmosphere. A typical concentration for the ethyl viologen is 1-5 mM.

  • Assemble the spectroelectrochemical cell, ensuring the electrodes are clean and properly positioned in the light path of the spectrometer.

  • Purge the cell with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove any dissolved oxygen.[5]

  • Record a background UV-Vis spectrum of the colorless EV²⁺ solution.

  • Perform a cyclic voltammogram (CV) to determine the reduction potential of the EV²⁺/EV˙⁺ couple. A typical scan rate is 100 mV/s.

  • Set the potential of the working electrode to a value slightly more negative than the first reduction peak observed in the CV.

  • Simultaneously, record UV-Vis spectra at set time intervals to monitor the formation of the blue EV˙⁺, which has a characteristic strong absorption maximum around 605 nm.[4]

  • To study the degradation, after the blue color is established, either stop the potential and monitor the spectral changes over time (if degradation is slow) or introduce a controlled amount of air and monitor the rapid decay of the 605 nm absorption peak.

Protocol 2: Quantification of Dimerization using UV-Vis Spectroscopy

This protocol outlines a method to study the dimerization of EV˙⁺ by analyzing the concentration-dependent changes in the UV-Vis spectrum.

Materials:

  • Same as Protocol 1.

Procedure:

  • Generate the EV˙⁺ electrochemically at a low concentration (e.g., 0.1 mM) where dimerization is minimal. Record the UV-Vis spectrum, which will be characteristic of the monomeric radical cation.

  • Repeat the electrochemical generation at progressively higher concentrations of ethyl viologen (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Record the UV-Vis spectrum for each concentration.

  • Analyze the spectra for deviations from the Beer-Lambert law. The appearance of new absorption bands or a non-linear relationship between absorbance and concentration at the monomer's λ_max can indicate dimer formation. The dimerization equilibrium constant (K_d) can be calculated by fitting the spectral data to appropriate models.

Signaling Pathways and Experimental Workflows

Degradation Pathways of Ethyl Viologen Radical Cation

G Degradation Pathways of Ethyl Viologen Radical Cation EV2_plus Ethyl Viologen Dication (EV²⁺) (Colorless) EV_radical Ethyl Viologen Radical Cation (EV˙⁺) (Blue) EV2_plus->EV_radical + e⁻ (Reduction) EV_radical->EV2_plus - e⁻ (Oxidation by O₂) Dimer Dimer ([EV˙⁺]₂) (Less Colored/Colorless) EV_radical->Dimer + EV˙⁺ (Dimerization) EV0 Neutral Ethyl Viologen (EV⁰) (Reddish-Brown) EV_radical->EV0 + e⁻ (Further Reduction) Dimer->EV_radical Dissociation

Caption: Key degradation pathways of the ethyl viologen radical cation.

Experimental Workflow for Studying Degradation

G Experimental Workflow for Studying Degradation cluster_prep Sample Preparation cluster_gen Radical Generation cluster_analysis Analysis cluster_degradation Degradation Induction Prep_Solution Prepare EV²⁺ solution in degassed solvent Inert_Atm Establish inert atmosphere (N₂ or Ar) Prep_Solution->Inert_Atm Generation Generate EV˙⁺ (Electrochemical or Chemical) Inert_Atm->Generation UV_Vis UV-Vis Spectroscopy Generation->UV_Vis Monitor formation EPR EPR Spectroscopy Generation->EPR Confirm radical CV Cyclic Voltammetry Generation->CV Characterize redox Introduce_O2 Introduce Oxygen UV_Vis->Introduce_O2 Monitor decay Increase_Conc Vary Concentration UV_Vis->Increase_Conc Monitor dimerization

References

Technical Support Center: Enhancing the Cycling Stability of Viologen-Based Electrochromic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimentation and development of viologen-based electrochromic devices (ECDs).

Troubleshooting Guide

This guide addresses specific issues that can arise during the fabrication and testing of viologen-based ECDs, with a focus on improving cycling stability.

Issue 1: Rapid Decrease in Transmittance Change (ΔT) After a Few Hundred Cycles

  • Question: My device initially shows a high contrast, but the difference between the colored and bleached states significantly diminishes after a few hundred cycles. What could be the cause and how can I fix it?

  • Answer: This is a common issue often attributed to the irreversible formation of viologen radical cation dimers.[1][2] These dimers are electrochemically inactive and accumulate with each cycle, leading to a loss of active electrochromic material.

    Troubleshooting Steps:

    • Modify the Viologen Structure: Symmetric dialkyl viologens are particularly prone to dimerization.[1][2] Consider synthesizing or utilizing asymmetrically substituted viologens, such as 1-benzyl-1'-heptyl viologen, which have been shown to suppress dimer formation and enhance cycling stability.[1][2][3]

    • Immobilize the Viologen: Preventing the free movement of viologen molecules can inhibit dimerization. This can be achieved by:

      • Polymerization: Incorporating the viologen moiety into a polymer backbone.

      • Surface Anchoring: Covalently bonding the viologen to the electrode surface.

      • Gel/Solid-State Electrolytes: Using a solid or gel polymer electrolyte to restrict molecular motion.[4][5]

    • Optimize the Electrolyte: The choice of electrolyte can significantly impact stability. The use of polymeric ionic liquids (PILs) has been shown to improve the stability of viologen-based ECDs by immobilizing the viologen.[5]

Issue 2: Slow or Incomplete Bleaching

  • Question: My device colors quickly, but the bleaching process is slow, or it doesn't return to its original transparent state. What is causing this?

  • Answer: This "memory effect" can be due to several factors, including the trapping of viologen radical cations at the electrode surface or within the electrolyte matrix, and the degradation of the counter electrode.

    Troubleshooting Steps:

    • Check the Counter Electrode: Ensure the counter electrode material has sufficient charge capacity and reversible redox kinetics to complement the viologen's reduction and oxidation. Ferrocene and its derivatives are commonly used as redox mediators.[5]

    • Optimize the Electrode-Electrolyte Interface: The surface properties of the transparent conducting oxide (TCO) electrode, such as indium tin oxide (ITO), can influence charge transfer and ion diffusion. A thicker ITO layer with lower sheet resistance can improve electrical conductivity and facilitate more efficient bleaching.[6]

    • Incorporate a Self-Bleaching Mechanism: Utilizing a redox couple where the oxidized species of the counter-electrode material can chemically reduce the colored viologen radical cation back to its dicationic state in the absence of an applied potential can promote complete bleaching.[7]

Issue 3: Device Short-Circuiting or Irreversible Coloration at High Voltages

  • Question: When I apply a higher voltage to achieve a deeper color, the device sometimes fails, showing irreversible coloration or a short circuit. Why does this happen?

  • Answer: Applying excessive voltage can lead to the second reduction of the viologen dication to its neutral, often insoluble, species (V⁰).[8][9] This neutral species can precipitate onto the electrode surface, leading to irreversible coloration and potential short-circuiting of the device.

    Troubleshooting Steps:

    • Determine the Electrochemical Window: Carefully characterize the electrochemical properties of your viologen and counter-electrode material using cyclic voltammetry to identify the precise potentials for the first and second reductions of the viologen. Operate the device within the voltage range of the first reversible redox couple (V²⁺/V⁺˙).

    • Incorporate a Redox Mediator: A redox mediator with a suitable redox potential can act as a shuttle, preventing the device voltage from reaching the potential of the second viologen reduction.

    • Use a Polymer Electrolyte: A solid or gel polymer electrolyte can help to suppress the irreversible deposition of the neutral viologen species.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for viologen-based electrochromic devices?

A1: The primary degradation mechanism is the formation of viologen radical cation dimers (V⁺˙)₂, which are electrochemically inactive and reduce the concentration of the active electrochromic species.[1][2] Another key factor is the irreversible second reduction of the viologen dication (V²⁺) to its neutral form (V⁰), which can precipitate on the electrode surface.[8][9]

Q2: How does the molecular structure of the viologen affect the cycling stability?

A2: Symmetric dialkyl viologens are more prone to forming radical cation dimers, which deteriorates device performance.[1][2] Asymmetric molecular modification, such as having different substituents on the two nitrogen atoms of the bipyridinium core, can effectively suppress this dimer formation, leading to significantly improved cycling stability.[1][2][3]

Q3: What is the role of the electrolyte in improving the stability of viologen-based ECDs?

A3: The electrolyte plays a crucial role in ion transport and can directly influence the stability of the viologen species. Using gel or solid-state electrolytes, particularly those based on polymeric ionic liquids, can immobilize the viologen molecules, thereby hindering the formation of dimers and preventing the precipitation of the neutral viologen species.[4][5] This leads to enhanced cycling stability.

Q4: Can the choice of electrode material impact the long-term performance of the device?

A4: Yes, the electrode material is critical. The transparent conducting electrode, typically ITO, must have high conductivity and a stable interface with the electrochromic layer. The thickness and surface roughness of the ITO can affect the charge transfer and diffusion processes, influencing the switching speed and overall stability.[6] Furthermore, the counter electrode must have a reversible redox process and sufficient charge capacity to balance the viologen's redox reactions over many cycles.[8]

Quantitative Data Summary

The following tables summarize key performance data from studies focused on improving the cycling stability of viologen-based ECDs.

Table 1: Comparison of Symmetric vs. Asymmetric Viologens

Viologen TypeInitial ΔT (%)ΔT after 5000 Cycles (%)Retention (%)Reference
Symmetric (Diheptyl Viologen)654061.5[1],[3]
Asymmetric (Benzyl Heptyl Viologen)706897.1[1],[3]

Table 2: Effect of Electrolyte on Cycling Stability

Electrolyte TypeInitial ΔT (%)ΔT after 10,000 Cycles (%)Retention (%)Reference
Liquid Electrolyte56.745.4 (after 4000 cycles)80.1 (after 4000 cycles)[5]
UV-cured Polymer Electrolyte with 20 wt% PIL55.253.897.5[5]

Experimental Protocols

Protocol 1: Fabrication of an Asymmetric Viologen-Based ECD

This protocol describes the fabrication of an electrochromic device using an asymmetric viologen to enhance cycling stability.

  • Materials:

    • Indium tin oxide (ITO) coated glass substrates

    • Asymmetric viologen (e.g., 1-benzyl-1'-heptyl viologen)

    • Redox mediator (e.g., dimethyl ferrocene)

    • Ionic liquid electrolyte (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

    • UV-curable polymer sealant

  • Procedure:

    • Clean the ITO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Prepare the electrochromic solution by dissolving the asymmetric viologen and an equimolar amount of the redox mediator in the ionic liquid electrolyte. A typical concentration is 0.05 M.

    • Assemble the device by placing a spacer (e.g., 50 µm thick) between two ITO substrates with the conductive sides facing each other.

    • Inject the electrochromic solution into the cell via capillary action.

    • Seal the edges of the device with a UV-curable polymer sealant and cure under a UV lamp.

Protocol 2: Characterization of Cycling Stability

This protocol outlines the procedure for evaluating the long-term cycling stability of a viologen-based ECD.

  • Instrumentation:

    • Potentiostat/Galvanostat

    • UV-Vis Spectrophotometer

  • Procedure:

    • Connect the ECD to the potentiostat.

    • Place the device in the light path of the UV-Vis spectrophotometer.

    • Apply a square-wave potential between the coloring and bleaching voltages determined from cyclic voltammetry. The duration of each potential step should be sufficient for the device to reach a stable transmittance.

    • Simultaneously record the transmittance at the wavelength of maximum absorption (λmax) of the viologen radical cation.

    • Repeat the potential stepping for a large number of cycles (e.g., 10,000 cycles).

    • Calculate the transmittance change (ΔT = Tbleached - Tcolored) for each cycle.

    • Plot ΔT as a function of the cycle number to evaluate the cycling stability.

Visualizations

cluster_degradation Degradation Pathway V2_plus Viologen Dication (V²⁺) (Transparent) V_radical Viologen Radical Cation (V⁺˙) (Colored) V2_plus->V_radical +e⁻ (Coloring) V_radical->V2_plus -e⁻ (Bleaching) Dimer Inactive Dimer (V⁺˙)₂ (Degradation Product) V_radical->Dimer Dimerization cluster_workflow Experimental Workflow for Stability Enhancement start Start: Unstable Device synthesis Synthesize Asymmetric Viologen start->synthesis formulation Formulate Gel/Polymer Electrolyte start->formulation fabrication Fabricate ECD synthesis->fabrication formulation->fabrication testing Perform Cycling Stability Test fabrication->testing analysis Analyze ΔT vs. Cycles testing->analysis stable_device End: Stable Device analysis->stable_device cluster_solutions Strategies to Enhance Cycling Stability root Improve Cycling Stability molecular_mod Molecular Modification root->molecular_mod immobilization Immobilization root->immobilization electrolyte_opt Electrolyte Optimization root->electrolyte_opt device_design Device Design root->device_design asymmetric Asymmetric Viologens molecular_mod->asymmetric polymerization Polymerization immobilization->polymerization gel_electrolytes Gel Electrolytes immobilization->gel_electrolytes pil Polymeric Ionic Liquids electrolyte_opt->pil electrode_choice Electrode Optimization (ITO) device_design->electrode_choice

References

Troubleshooting unexpected color changes in ethyl viologen experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in experiments involving ethyl viologen.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my freshly prepared ethyl viologen solution, which should be blue, appearing colorless or fading to colorless very quickly?

  • Possible Cause: The most common reason for the disappearance of the blue color of reduced ethyl viologen (EV•⁺) is the presence of oxygen. The radical cation is extremely sensitive to oxygen and will be rapidly oxidized back to its colorless dicationic form (EV²⁺).[1][2]

  • Troubleshooting Guide:

    • Deoxygenate Solvents: Ensure all solvents used to prepare the ethyl viologen solution are thoroughly deoxygenated. This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent for at least 30 minutes prior to use.

    • Anaerobic Environment: Perform all manipulations of the reduced ethyl viologen solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2]

    • Check for Leaks: Inspect all glassware and connections for potential leaks that could introduce oxygen into the system.

2. My ethyl viologen solution has turned a different color, such as reddish or violet, instead of the expected blue.

  • Possible Cause: The color of reduced viologen solutions can be concentration-dependent. At higher concentrations, dimerization of the radical cations can occur, leading to a shift in the absorption spectrum and a change in the perceived color from blue to violet or even reddish.[3][4]

  • Troubleshooting Guide:

    • Dilute the Solution: Try diluting a small aliquot of your solution with a deoxygenated solvent. If the color shifts towards blue upon dilution, the issue is likely concentration-dependent dimerization.

    • Spectroscopic Analysis: Measure the UV-Vis spectrum of your solution. The monomeric radical cation of ethyl viologen typically has a maximum absorbance around 606-608 nm.[5][6] A shift in this peak or the appearance of new peaks could indicate dimer formation or the presence of impurities.

3. The blue color of my ethyl viologen solution is not stable and disappears over time, even in what I believe is an anaerobic environment.

  • Possible Cause: Even with careful deoxygenation, trace amounts of oxygen can remain or slowly leak into the system. Additionally, certain reagents in your experimental setup may be inadvertently introducing oxidizing species. Degradation of ethyl viologen itself, though less common for the first reduction, can also occur under certain conditions.

  • Troubleshooting Guide:

    • Improve Anaerobic Technique: Re-evaluate your deoxygenation and inert atmosphere techniques. Consider using an oxygen scavenger if appropriate for your experiment.

    • Reagent Purity: Ensure the purity of all reagents used. Impurities could act as oxidizing agents.

    • Monitor with a Control: Prepare a control solution of reduced ethyl viologen in the same solvent but without other experimental components. If the control remains blue while your experimental solution fades, it points to an interaction with one of your other reagents.

4. I am observing a pale blue or other unexpected color after what I suspect is a second reduction of ethyl viologen. Is this reversible?

  • Possible Cause: Ethyl viologen can undergo a second one-electron reduction to its neutral form (EV⁰).[7][8] This species is often described as less intensely colored than the radical cation. Some sources suggest this second reduction can be irreversible and may lead to degradation products.[2][3]

  • Troubleshooting Guide:

    • Control Reduction Potential: If you are performing an electrochemical experiment, carefully control the applied potential to avoid the second reduction potential.

    • Choice of Reducing Agent: If using a chemical reductant, choose one with a redox potential that is sufficient to generate the radical cation but not the neutral species.

    • Reversibility Check: Attempt to re-oxidize the solution by carefully introducing a small amount of a mild oxidant or exposing it to air. If the blue color of the radical cation does not return, the second reduction may have led to an irreversible chemical change.

Quantitative Data Summary

ParameterValueReference
Normal Potential (E₀) of EV²⁺/EV•⁺-0.449 V vs. SHE at 30°C[9][10]
Molar Absorptivity (ε) of EV•⁺2.7 x 10⁷ cm² mol⁻¹[4]
λmax of EV•⁺ (monomer)~606-608 nm[5][6]
λmax of EV•⁺ (dimer)~550 nm[11]

Experimental Protocols

Preparation of Reduced Ethyl Viologen Solution (Chemical Method)

This protocol describes the preparation of the blue ethyl viologen radical cation (EV•⁺) using sodium dithionite (B78146) as a reducing agent in an anaerobic environment.

  • Materials:

    • Ethyl viologen dichloride or dibromide

    • Sodium dithionite

    • Deoxygenated water or appropriate organic solvent

    • Inert gas (argon or nitrogen)

    • Schlenk flask or glovebox

  • Procedure:

    • Prepare a stock solution of ethyl viologen in the deoxygenated solvent in a Schlenk flask under a continuous flow of inert gas.

    • In a separate Schlenk flask, prepare a fresh solution of sodium dithionite in the deoxygenated solvent.

    • Slowly add the sodium dithionite solution dropwise to the ethyl viologen solution while stirring.

    • The solution should turn a deep blue, indicating the formation of the ethyl viologen radical cation.

    • The amount of sodium dithionite should be stoichiometric or in slight excess to ensure complete reduction to the radical cation. Avoid a large excess, which could promote the second reduction.

    • Maintain the solution under a positive pressure of inert gas to prevent re-oxidation by air.

Visualizations

Ethyl_Viologen_Redox_States EV2_plus Ethyl Viologen Dication (EV²⁺) (Colorless) EV_radical Radical Cation (EV•⁺) (Blue/Violet) EV2_plus->EV_radical + 1e⁻ (Reduction) EV_radical->EV2_plus - 1e⁻ (Oxidation) e.g., by O₂ EV_neutral Neutral Species (EV⁰) (Pale Blue/Unstable) EV_radical->EV_neutral + 1e⁻ (Further Reduction) EV_neutral->EV_radical - 1e⁻ (Oxidation)

Caption: Redox states of ethyl viologen and their corresponding colors.

Troubleshooting_Workflow start Experiment Start: Unexpected Color Change q1 Is the blue color fading or absent? start->q1 a1_yes Likely Oxygen Contamination q1->a1_yes Yes q2 Is the color violet, red, or otherwise off-blue? q1->q2 No sol1 Troubleshoot: - Deoxygenate solvents - Ensure anaerobic setup - Check for leaks a1_yes->sol1 end_node Problem Resolved sol1->end_node a2_yes Possible High Concentration or Impurities q2->a2_yes Yes q3 Is the color pale blue after strong reduction? q2->q3 No sol2 Troubleshoot: - Dilute solution - Check reagent purity - Perform UV-Vis analysis a2_yes->sol2 sol2->end_node a3_yes Potential Over-reduction to Neutral Species q3->a3_yes Yes sol3 Troubleshoot: - Control reduction potential - Use milder reducing agent - Check for irreversibility a3_yes->sol3 sol3->end_node

Caption: Troubleshooting workflow for unexpected color changes.

References

Optimizing the coloration efficiency of ethyl viologen diperchlorate films.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coloration efficiency of ethyl viologen diperchlorate films in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the electrochromic behavior of this compound?

This compound is an organic electrochromic material that can reversibly change its color upon the application of an electrical voltage.[1][2] This phenomenon is based on the reversible redox states of the viologen molecule.[3][4] The ethyl viologen dication (EV²⁺) is typically colorless or pale yellow.[3][5] When a voltage is applied, it accepts an electron and is reduced to a radical cation (EV⁺˙), which results in a distinct color change, often to blue or violet.[3][6] This process is reversible, and upon removal of the voltage or application of a reverse voltage, the radical cation is oxidized back to the colorless dication state.[6]

Q2: What are the key components of an electrochromic device (ECD) using this compound?

A typical this compound-based ECD consists of the following components:

  • Electrochromic Layer: A film containing this compound, often mixed with a polymer matrix like polyethylene (B3416737) oxide (PEO) or bisphenol A.[6][7][8]

  • Counter Electrode: A material that undergoes a complementary redox reaction. Ferrocene (B1249389) and its derivatives are commonly used.[7][8][9]

  • Electrolyte: An ion-conducting medium, which can be a liquid solvent like propylene (B89431) carbonate or a solid polymer electrolyte, to facilitate ion movement between the electrodes.[7][8]

  • Transparent Conductive Electrodes: Substrates coated with a transparent conductive material, such as indium tin oxide (ITO), to apply the electric field.[6]

Q3: What factors influence the coloration efficiency and switching speed of the film?

Several factors can significantly impact the performance of your this compound films:

  • Choice of Counter Ion and Anodic Compound: The counter ions and the anodic compound (counter electrode material) play a crucial role. For instance, devices using ferrocene as the anodic compound have shown superior cycling performance compared to those with hydroquinone, although they may have slower transition times.[9][10]

  • Polymer Matrix: The incorporation of the viologen into a polymer matrix, such as bisphenol A, and the subsequent polymerization of this matrix can enhance the device's performance, including its coloration efficiency.[5][7][8]

  • Concentration of the Electrochromic Gel: The concentration of the this compound within the gel mixture can affect the intensity of the coloration.[11]

  • Applied Voltage: The applied voltage directly influences the redox state of the viologen and thus the color. Applying an appropriate voltage is critical for achieving the desired coloration without causing degradation.[7][11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No or Poor Coloration 1. Insufficient Voltage: The applied voltage may be too low to initiate the reduction of the viologen dication. 2. Poor Electrical Contact: Inadequate contact between the electrodes and the power source. 3. Degraded Electrochromic Material: The this compound may have degraded due to exposure to moisture or other contaminants. 4. Incorrect Electrolyte Composition: The electrolyte may not have the appropriate ionic conductivity.1. Optimize Voltage: Gradually increase the applied voltage. Cyclic voltammetry can help determine the optimal potential for the redox reaction.[7][8] 2. Check Connections: Ensure all electrical connections are secure. 3. Use Fresh Materials: Prepare fresh solutions with high-purity this compound and anhydrous solvents.[6] 4. Verify Electrolyte: Ensure the correct electrolyte and solvent are used as specified in the protocol.
Slow Switching Speed 1. High Film Thickness: Thicker films can increase the diffusion path for ions, slowing down the switching process. 2. Low Ionic Conductivity of Electrolyte: The electrolyte may not be efficiently transporting ions. 3. Choice of Anodic Compound: Some anodic compounds, like ferrocene, can lead to slower switching times compared to others like hydroquinone.[9]1. Optimize Film Thickness: Prepare thinner films using techniques like spin coating.[6] 2. Improve Electrolyte: Consider using an electrolyte with higher ionic conductivity. 3. Select Appropriate Anodic Compound: If rapid switching is critical, consider an alternative anodic compound, but be aware of potential trade-offs in stability.[9]
Film Degrades Quickly / Poor Cycling Stability 1. Dimerization of Radical Cations: The viologen radical cations can dimerize, leading to a loss of electrochromic activity.[2] 2. Unsuitable Anodic Compound: Some anodic compounds, like hydroquinone, can lead to faster device failure.[9][10] 3. Presence of Oxygen or Water: These can irreversibly react with the viologen radical cations. 4. Over-potential: Applying a voltage significantly higher than the reduction potential can lead to irreversible side reactions.1. Modify the Viologen Structure: While complex, chemical modification of the viologen can reduce dimerization. For practical purposes, optimizing other parameters is more straightforward. 2. Use Stable Anodic Compounds: Ferrocene-based devices have demonstrated significantly longer cycle lives.[9] 3. Inert Atmosphere: Prepare and operate the devices in an inert atmosphere (e.g., a glovebox) to minimize exposure to air and moisture. 4. Precise Voltage Control: Use a potentiostat to apply the precise voltage required for the redox reaction and avoid over-potentials.
Inconsistent Coloration Across the Film 1. Non-uniform Film Thickness: Uneven film thickness can lead to variations in current density and coloration. 2. Inhomogeneous Distribution of Electrochromic Material: The this compound may not be evenly dispersed in the polymer matrix.1. Improve Deposition Technique: Use deposition methods like spin coating to achieve uniform film thickness.[6] 2. Ensure Proper Mixing: Thoroughly mix the electrochromic solution before film deposition to ensure a homogeneous distribution of all components.

Experimental Protocols

Protocol 1: Preparation of an this compound Electrochromic Solution

This protocol describes the preparation of a basic electrochromic solution.

Materials:

  • This compound (EV(ClO₄)₂)

  • Polyethylene oxide (PEO), MW = 100,000

  • Acetonitrile (ACN), anhydrous

  • 0.45 µm PTFE filter

Procedure:

  • Prepare a 4 wt.% solution of this compound in anhydrous acetonitrile.

  • Prepare a 5 wt.% solution of PEO in anhydrous acetonitrile.

  • Filter the PEO solution through a 0.45 µm PTFE filter.

  • Mix the filtered PEO solution with the this compound solution. The resulting solution is ready for film deposition.[6]

Protocol 2: Fabrication of a Solid-State Electrochromic Device

This protocol outlines the fabrication of a simple solid-state ECD.

Materials:

  • Prepared electrochromic solution (from Protocol 1)

  • ITO-coated glass substrates

  • Silver glue/paste

  • External power supply

Procedure:

  • Film Deposition: Deposit the electrochromic solution onto an ITO-coated substrate. This can be done by drop casting a small volume (e.g., 3 µl) or by spin coating for a more uniform film.[6]

  • Drying: Dry the film in a vacuum to remove the solvent.[6]

  • Assembly: Place a second ITO-coated substrate face-to-face with the dried film, creating a sandwich structure.

  • Electrical Contacts: Apply silver glue to the exposed ends of the ITO substrates to create electrical contacts.

  • Operation: Connect the external power supply to the silver contacts to induce color change.

Data Presentation

Table 1: Performance of Polymerized this compound ECDs

Gel Mixture Concentration (w.r.t. Bisphenol A Polymer)Wavelength RegionColoration Efficiency (CE) (cm²/C)
EM60 (60%)Visible92.82[7][8][12]
EM60 (60%)Near-Infrared80.38[7][8][12]

Table 2: Transmittance Changes in Polymerized ECDs at Different Voltages

Gel MixtureWavelength (nm)Transmittance at 0.5 VTransmittance at 1.2 V
EM6055090%0%[11]
EM6088090%15%[11]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_op Operation & Analysis prep_ev Prepare 4 wt.% EV(ClO4)2 in Acetonitrile mix_solutions Mix EV and PEO Solutions prep_ev->mix_solutions prep_peo Prepare 5 wt.% PEO in Acetonitrile filter_peo Filter PEO Solution prep_peo->filter_peo filter_peo->mix_solutions deposit_film Deposit Film on ITO Substrate mix_solutions->deposit_film Electrochromic Solution dry_film Dry Film in Vacuum deposit_film->dry_film assemble_device Assemble Sandwich Structure with 2nd ITO dry_film->assemble_device add_contacts Apply Silver Contacts assemble_device->add_contacts apply_voltage Apply Voltage add_contacts->apply_voltage observe_color Observe Color Change apply_voltage->observe_color analyze Characterize Performance (UV-Vis, Cycling) observe_color->analyze

Caption: Experimental workflow for fabricating and testing an this compound electrochromic device.

troubleshooting_logic start Start Experiment issue Encounter Issue? start->issue no_color No/Poor Coloration issue->no_color Yes slow_switch Slow Switching issue->slow_switch Yes degradation Poor Stability issue->degradation Yes success Problem Resolved issue->success No solution1 Check Voltage & Connections no_color->solution1 solution2 Optimize Film Thickness & Electrolyte slow_switch->solution2 solution3 Use Inert Atmosphere & Stable Materials degradation->solution3 solution1->success solution2->success solution3->success

Caption: A logical flowchart for troubleshooting common issues during experimentation.

signaling_pathway cluster_redox Redox Reactions EV2_plus Ethyl Viologen Dication (EV²⁺) (Colorless/Pale Yellow) reduction Reduction (+e⁻) EV2_plus->reduction EV_plus_dot Radical Cation (EV⁺˙) (Blue/Violet) oxidation Oxidation (-e⁻) EV_plus_dot->oxidation reduction->EV_plus_dot oxidation->EV2_plus

Caption: The reversible redox reaction of this compound causing the electrochromic effect.

References

Preventing precipitation of viologen radical cations in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viologen radical cations in aqueous solutions. The focus is on preventing the common issue of precipitation to ensure experimental success and reproducibility.

Troubleshooting Guide: Preventing Precipitation of Viologen Radical Cations

This guide addresses specific issues that can lead to the precipitation of viologen radical cations and provides actionable solutions.

Issue 1: Immediate precipitation upon reduction of the viologen dication.

  • Question: I'm generating viologen radical cations in an aqueous buffer, and a precipitate forms almost immediately. What's causing this and how can I stop it?

  • Answer: Immediate precipitation upon reduction is typically caused by the rapid dimerization or "pimerization" of the newly formed viologen radical cations.[1][2][3] These radicals have a strong tendency to stack together via π-π interactions, leading to the formation of insoluble aggregates.[2][4][5] At higher concentrations, this process is very rapid.

    Solutions:

    • Lower the Concentration: The simplest first step is to reduce the initial concentration of the viologen dication. Dimerization is a concentration-dependent process.[2]

    • Introduce a Host Molecule: The most effective method is to incorporate a host molecule such as a cyclodextrin (B1172386) (e.g., α-cyclodextrin or β-cyclodextrin) or a cucurbituril (B1219460) (e.g., CB[2] or CB[4]) into your aqueous solution before the reduction step.[6][7][8][9][10][11] These molecules encapsulate the viologen, sterically hindering the π-π stacking that leads to dimerization and precipitation.[10][11]

    • Modify the Viologen Structure: If you are synthesizing your own viologens, consider adding bulky substituents to the nitrogen atoms. These bulky groups can create steric hindrance that reduces the likelihood of dimerization.[12]

Issue 2: My solution is initially stable but forms a precipitate over time.

  • Question: My solution of viologen radical cations looks fine at first, but after a few hours or overnight, I see a precipitate. Why is this happening?

  • Answer: This delayed precipitation indicates that while the initial conditions may be suitable, the system is not stable in the long term. This can be due to slow aggregation of the radical cations, changes in temperature, or gradual degradation.

    Solutions:

    • Optimize Host-Guest Ratio: If you are using a host molecule, the molar ratio of host to viologen is critical. Ensure you have a sufficient excess of the host to maintain encapsulation of the viologen radicals. A 1:1 stoichiometry is common for viologen-cucurbituril complexes.[8]

    • Control Temperature: Temperature can affect both the solubility of the viologen species and the stability of the host-guest complex. Maintain a constant and controlled temperature for your experiments.

    • Degas Solutions: Viologen radicals can react with molecular oxygen, which can lead to degradation and potential precipitation of byproducts.[13] It is good practice to degas your aqueous solutions prior to and during the experiment, for example, by bubbling with an inert gas like nitrogen or argon.

Issue 3: I'm using cyclodextrins, but still observing some precipitation.

  • Question: I've added β-cyclodextrin to my solution, but I'm still getting some precipitation of the viologen radical cation. What could be wrong?

  • Answer: While cyclodextrins are effective, their performance can be influenced by several factors.

    Solutions:

    • Check Cyclodextrin Solubility: Ensure that the cyclodextrin itself is fully dissolved in your aqueous medium. The solubility of natural cyclodextrins can be limited.[14] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin, offer significantly higher aqueous solubility.[14]

    • Verify Host-Guest Fit: The size of the cyclodextrin cavity is important. Smaller cyclodextrins like α-CD and β-CD are generally effective at suppressing dimer formation by forming inclusion complexes.[11] Ensure the chosen cyclodextrin is a suitable size for the specific viologen derivative you are using.

    • Consider pH and Ionic Strength: The pH and ionic strength of your buffer can influence the binding affinity between the cyclodextrin and the viologen. These parameters should be controlled and optimized for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of viologen radical cation precipitation in water?

A1: The primary cause is the formation of dimers or "pimers" and larger aggregates through π-π stacking interactions between the planar viologen radical cations.[1][2][3] This process, driven by strong dispersion forces, is highly favorable in aqueous environments and leads to the formation of insoluble species.[3]

Q2: How do host molecules like cyclodextrins and cucurbiturils prevent this precipitation?

A2: These macrocyclic molecules have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic portion of the viologen molecule in a host-guest complex.[8][9][11] This encapsulation physically prevents the viologen radical cations from getting close enough to each other to form π-stacked dimers, thus keeping them solubilized in the aqueous medium.[10]

Q3: What are the differences between using cyclodextrins and cucurbiturils?

A3: Both are effective, but they have different characteristics. Cucurbiturils, particularly CB[2] and CB[4], often exhibit very high binding affinities for viologens.[6][8][9] Cyclodextrins are generally less expensive and are available in a wider variety of modified forms with enhanced solubility.[14] The choice between them may depend on the specific viologen derivative, required binding strength, and cost considerations.

Q4: Can I use organic co-solvents to prevent precipitation?

A4: While some organic solvents can reduce the dimerization of viologen radical cations, this approach may not be suitable for all applications, especially in biological or drug development contexts where the presence of organic solvents can be detrimental.[12] For purely aqueous systems, host-guest chemistry is the preferred method.

Q5: Are there any visual indicators that dimerization is occurring before precipitation is visible?

A5: Yes, the formation of viologen radical cation dimers is often accompanied by a distinct color change. Monomeric viologen radicals are typically deep blue or green, while the dimerized species can have a different absorption spectrum, sometimes appearing more reddish or violet.[12] Monitoring the UV-Vis spectrum of your solution can provide evidence of dimer formation. For example, the absorption peak for methyl viologen radical monomers is around 600 nm, while the dimer shows a peak around 550 nm.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the prevention of viologen radical cation precipitation.

Table 1: Host-Guest Complexation Data for Viologens

Viologen DerivativeHost MoleculeStoichiometry (Host:Guest)Binding Constant (K)Solvent/ConditionsReference
Alkyl ViologensCucurbit[4]uril (CB[4])1:1Up to ~10^6 M^-1Aqueous[8]
Ethyl Viologen (EV²⁺)α-Cyclodextrin (α-CD)--Aqueous[10]
Benzyl Viologen (BV²⁺)Sulfated β-Cyclodextrin--Aqueous[11]

Table 2: Concentration Effects on Viologen Radical Aggregation

Viologen DerivativeConcentrationObservationReference
Methyl Viologen (MV⁺•)1.0 mMAbsorption peaks for discrete radicals and dimers observed.[2]
Methyl Viologen (MV⁺•)> 1.0 mMDimer peak at 550 nm becomes dominant.[2]
Methyl Viologen (MV⁺•)25 mMPeak shifts further to 525-527 nm, indicating multimer formation.[2]

Experimental Protocols

Protocol 1: Generation of Stable Viologen Radical Cations using Cyclodextrins

This protocol describes a general method for generating viologen radical cations in an aqueous solution while preventing precipitation using a cyclodextrin.

  • Materials:

    • Viologen dichloride salt (e.g., Methyl Viologen dichloride)

    • α-Cyclodextrin (or other suitable cyclodextrin)

    • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0)

    • Reducing agent (e.g., sodium dithionite)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Prepare the Host-Guest Solution:

      • Dissolve the desired amount of cyclodextrin in the aqueous buffer. Ensure complete dissolution. Gentle warming or sonication can be used if necessary. The concentration of cyclodextrin should be in molar excess to the viologen.

      • Add the viologen dichloride salt to the cyclodextrin solution and stir until fully dissolved.

    • Degas the Solution:

      • Bubble the solution with an inert gas (N₂ or Ar) for at least 20-30 minutes to remove dissolved oxygen.

    • Reduction:

      • While maintaining an inert atmosphere, add a fresh solution of the reducing agent (e.g., a slight molar excess of sodium dithionite) to the viologen solution.

      • The solution should immediately develop the characteristic color of the viologen radical cation (e.g., deep blue for methyl viologen).

    • Observation:

      • The resulting colored solution should be clear and free of any precipitate. It can now be used for subsequent experiments.

Visualizations

cluster_0 Unstable System V_dication Viologen Dication (V²⁺) (Soluble) V_radical Viologen Radical Cation (V⁺•) (Monomer) V_dication->V_radical Reduction (+e⁻) V_dimer Dimer/Aggregate (Insoluble) V_radical->V_dimer π-π Stacking (Concentration Dependent) Precipitate Precipitate V_dimer->Precipitate

Caption: Precipitation pathway of viologen radical cations in aqueous solution.

cluster_1 Stabilized System with Host Molecule V_dication_H Viologen Dication (V²⁺) Complex_dication Host-Guest Complex (V²⁺ ⊂ Host) V_dication_H->Complex_dication Encapsulation Host Host Molecule (e.g., Cyclodextrin) Host->Complex_dication Complex_radical Radical Complex (V⁺• ⊂ Host) (Soluble) Complex_dication->Complex_radical Reduction (+e⁻) No_dimer Dimerization Blocked Complex_radical->No_dimer

Caption: Prevention of precipitation via host-guest complexation.

start Start: Precipitation Observed check_conc Is Viologen Concentration High? start->check_conc lower_conc Action: Lower Concentration check_conc->lower_conc Yes check_host Is a Host Molecule in Use? check_conc->check_host No end Result: Stable Solution lower_conc->end use_host Action: Add Host Molecule (Cyclodextrin/Cucurbituril) use_host->end check_host->use_host No optimize_ratio Action: Optimize Host:Guest Ratio (Ensure Host Excess) check_host->optimize_ratio Yes check_o2 Action: Degas Solution with Inert Gas optimize_ratio->check_o2 check_o2->end

Caption: Troubleshooting workflow for viologen radical cation precipitation.

References

Side reactions and impurities in ethyl viologen diperchlorate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl viologen diperchlorate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process:

Q2: What are the most common impurities I might encounter?

A2: The most common impurities include:

  • Unreacted 4,4'-bipyridine: If the initial quaternization reaction does not go to completion.

  • Mono-quaternized 4,4'-bipyridine: This is a significant byproduct where only one of the nitrogen atoms on the bipyridine ring has been ethylated.[4][5]

  • Residual starting materials from the anion exchange step: For example, remaining sodium or silver salts.

  • Solvent-related impurities: Certain solvents can react with the reagents or intermediates. For instance, chlorinated solvents should be avoided as they can participate in Menshutkin-type reactions.[1]

Q3: My final product has a yellowish tint. What could be the cause?

A3: A yellowish tint in the final product can indicate the presence of impurities. This could be due to residual mono-quaternized byproducts, or degradation products. Purification by recrystallization is recommended to obtain a white or off-white product.[6]

Q4: I am observing a low yield in the quaternization step. What are the possible reasons?

A4: Low yields in the Menshutkin reaction can be attributed to several factors:

  • Insufficient reaction time or temperature: The reaction may not have proceeded to completion.

  • Inappropriate solvent: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents generally favor the SN2 reaction.[1][7]

  • Purity of starting materials: Impurities in the 4,4'-bipyridine can interfere with the reaction.

  • Steric hindrance: While less of an issue with ethyl groups, bulky alkylating agents can slow down the reaction.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, several safety precautions are crucial:

  • Handling of Perchlorates: Organic perchlorate salts can be explosive and should be handled with extreme care. Avoid friction, shock, and heat.

  • Ethyl Iodide: Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Troubleshooting Guides

Problem 1: Incomplete Quaternization - Presence of Mono-quaternized Impurity

Symptoms:

  • NMR spectrum shows peaks corresponding to both the desired di-quaternized product and the mono-quaternized species.

  • The yield of the final product is lower than expected.

  • The physical appearance of the product might be off-white or yellowish.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Time Increase the reflux time during the quaternization step. Monitor the reaction progress using techniques like TLC or NMR spectroscopy to ensure the disappearance of the starting material and the mono-quaternized intermediate.
Suboptimal Reaction Temperature Ensure the reaction is carried out at the appropriate reflux temperature for the chosen solvent.
Incorrect Stoichiometry Use a slight excess of the ethylating agent (e.g., ethyl iodide) to drive the reaction towards the di-quaternized product. A molar ratio of 1:2.2 (4,4'-bipyridine to ethyl iodide) has been reported to be effective.
Inappropriate Solvent Use a polar aprotic solvent such as acetonitrile (B52724) or DMF to facilitate the SN2 reaction. Be aware that DMF can sometimes lead to more impurities.[1]

Experimental Protocol: Quaternization of 4,4'-Bipyridine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-bipyridine (1 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Add ethyl iodide (2.2 equivalents) to the solution.

  • Reflux the mixture for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or 1H NMR.

  • After completion, allow the reaction mixture to cool to room temperature. The 1,1'-diethyl-4,4'-bipyridinium diiodide product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.

  • Dry the product under vacuum.

Problem 2: Difficulties in the Anion Exchange Step

Symptoms:

  • The final product is not the desired perchlorate salt, as confirmed by elemental analysis or IR spectroscopy.

  • The product has poor solubility characteristics, suggesting the presence of the iodide salt.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Anion Exchange Ensure a sufficient excess of the perchlorate salt (e.g., sodium perchlorate or silver perchlorate) is used to drive the equilibrium towards the desired product.
Poor Solubility of Reactants Choose a solvent system in which both the diiodide salt and the perchlorate salt have reasonable solubility to facilitate the exchange. A mixture of water and a polar organic solvent like ethanol (B145695) or methanol (B129727) can be effective.
Precipitation of Starting Material If using silver perchlorate, the precipitation of silver iodide is a strong driving force for the reaction. Ensure efficient removal of the silver iodide precipitate by filtration.

Experimental Protocol: Anion Exchange

  • Dissolve the 1,1'-diethyl-4,4'-bipyridinium diiodide in a minimal amount of a suitable solvent (e.g., a mixture of water and ethanol).

  • Prepare a saturated solution of a perchlorate salt (e.g., sodium perchlorate) in the same solvent system.

  • Add the perchlorate solution to the viologen diiodide solution dropwise with stirring.

  • The less soluble this compound will precipitate out of the solution.

  • Allow the mixture to stir for a few hours to ensure complete exchange.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound.[8][9][10]

Data Presentation

Table 1: Summary of Potential Impurities and their Origin

ImpurityChemical NameOrigin
Unreacted Starting Material4,4'-BipyridineIncomplete quaternization reaction.
Mono-quaternized byproduct1-ethyl-4-(4'-pyridyl)pyridiniumIncomplete quaternization reaction.[4][5]
Residual Anion Exchange ReagentSodium Iodide / Sodium PerchlorateIncomplete washing after anion exchange.
Solvent Adductse.g., Dichloromethane adductsReaction of the amine with chlorinated solvents.[1]

Visualizations

Synthesis_Pathway Bipy 4,4'-Bipyridine Quat_step Quaternization (Menshutkin Reaction) Bipy->Quat_step EtI Ethyl Iodide EtI->Quat_step Diiodide 1,1'-Diethyl-4,4'-bipyridinium diiodide Quat_step->Diiodide Anion_exchange Anion Exchange Diiodide->Anion_exchange Anion_source Perchlorate Source (e.g., NaClO4) Anion_source->Anion_exchange Final_product Ethyl Viologen Diperchlorate Anion_exchange->Final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Quaternization cluster_symptoms Symptoms cluster_causes Possible Causes cluster_solutions Solutions Symptom1 Low Yield Cause1 Insufficient Reaction Time Symptom1->Cause1 Cause2 Incorrect Stoichiometry Symptom1->Cause2 Cause3 Inappropriate Solvent Symptom1->Cause3 Symptom2 Presence of Mono-quaternized Impurity (NMR/TLC) Symptom2->Cause1 Symptom2->Cause2 Solution1 Increase Reflux Time Cause1->Solution1 Solution2 Use Excess Ethyl Iodide Cause2->Solution2 Solution3 Use Polar Aprotic Solvent Cause3->Solution3

Caption: Troubleshooting logic for incomplete quaternization.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimum amount of hot solvent (e.g., Water/Ethanol) Crude->Dissolve Cool Slowly cool to room temperature Dissolve->Cool Crystals Crystals form Cool->Crystals Filter Vacuum filter to collect crystals Crystals->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: General workflow for purification by recrystallization.

References

Minimizing solvent effects on ethyl viologen redox potential.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with ethyl viologen. The focus is on minimizing solvent effects on its redox potential to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the standard redox potential of ethyl viologen?

The standard reduction potential (E°') of the first one-electron reduction of ethyl viologen (EV²⁺ + e⁻ ⇌ EV⁺•) is approximately -0.449 V versus the Normal Hydrogen Electrode (NHE) at 30°C.[1] This value can, however, be significantly influenced by the solvent and supporting electrolyte used in the experiment.

Q2: How does the solvent affect the redox potential of ethyl viologen?

The solvent can influence the redox potential of ethyl viologen through several mechanisms:

  • Solvation of Redox Species: The solvent's ability to solvate the dicationic (EV²⁺), radical cationic (EV⁺•), and neutral (EV⁰) forms of ethyl viologen to different extents can alter the thermodynamics of the electron transfer process. Polar solvents, for instance, can stabilize the charged species, thereby shifting the redox potential.

  • Ion Pairing: In solvents with low dielectric constants, ion pairing between the viologen species and the counter-ions of the supporting electrolyte can become significant. This interaction can affect the ease of electron transfer and thus shift the observed redox potential.

  • Solvent Viscosity: The viscosity of the solvent can affect the diffusion rates of the viologen species to and from the electrode surface, which can influence the peak separation in cyclic voltammetry measurements.

Q3: Why is it crucial to deoxygenate the solution in ethyl viologen experiments?

The radical cation of ethyl viologen (EV⁺•), which is formed upon the first reduction, is highly reactive towards oxygen.[2] The presence of dissolved oxygen in the solution will lead to the rapid, irreversible oxidation of the radical cation, preventing the observation of a reversible redox couple in electrochemical measurements like cyclic voltammetry. Therefore, thorough deoxygenation of the solvent and electrolyte solution, typically by purging with an inert gas like argon or nitrogen for at least 15-20 minutes, is a critical step.[3]

Q4: Which supporting electrolyte should I use for ethyl viologen electrochemistry?

The choice of supporting electrolyte is important to minimize its interference with the measurement. An ideal supporting electrolyte should:

  • Be electrochemically inert within the potential window of interest.

  • Be highly soluble in the chosen solvent to ensure sufficient ionic conductivity.

  • Have minimal interaction with the ethyl viologen species.

Commonly used supporting electrolytes for non-aqueous electrochemistry include tetralkylammonium salts such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP). For aqueous solutions, salts like KCl or NaCl are often used.[2] It is important to note that the identity and concentration of the supporting electrolyte can influence the redox potential.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the electrochemical analysis of ethyl viologen, with a focus on issues related to solvent effects.

Problem 1: Shift in the expected redox potential.
Possible Cause Troubleshooting Step
Solvent Polarity The redox potential of ethyl viologen is sensitive to the polarity of the solvent. A shift to more positive or negative potentials compared to literature values in a standard solvent (e.g., water or acetonitrile) can be expected. It is crucial to report the solvent and reference electrode used when presenting redox potential data.
Reference Electrode Junction Potential A significant liquid junction potential can arise at the interface between the reference electrode filling solution and the sample solution, especially when using different solvents. This can cause a significant shift in the measured potential. Solution: Use a reference electrode with a salt bridge containing the same solvent and supporting electrolyte as the bulk solution, or calibrate the reference electrode against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
Ion Pairing In solvents with low dielectric constants, the formation of ion pairs between the ethyl viologen cation and the electrolyte's anion can stabilize the dication and make the reduction more difficult (shift to more negative potentials). Solution: Use a supporting electrolyte with a large, poorly coordinating anion (e.g., PF₆⁻ or ClO₄⁻) to minimize ion pairing.
Problem 2: Irreversible or quasi-reversible cyclic voltammogram.
Possible Cause Troubleshooting Step
Presence of Oxygen As mentioned in the FAQs, oxygen reacts irreversibly with the ethyl viologen radical cation. This is the most common cause of irreversibility. Solution: Ensure thorough and continuous deoxygenation of the solution with an inert gas (N₂ or Ar) before and during the experiment.[2]
Reaction with Solvent or Impurities The ethyl viologen radical cation can be reactive towards certain solvents or impurities, especially those with acidic protons or electrophilic sites. Solution: Use high-purity, anhydrous solvents. If necessary, purify the solvent before use.
Slow Electron Transfer Kinetics In some solvents, the kinetics of electron transfer at the electrode surface may be slow, leading to a large peak separation (ΔEp). Solution: Try a different working electrode material or decrease the scan rate. However, be aware that at very slow scan rates, the instability of the radical cation might become more pronounced.
Problem 3: Distorted or noisy cyclic voltammogram.
Possible Cause Troubleshooting Step
High Solution Resistance This is common in organic solvents with low ionic conductivity. It can lead to a distorted, "drawn-out" voltammogram. Solution: Increase the concentration of the supporting electrolyte (typically 0.1 M is sufficient).[5] Ensure the reference electrode tip is placed as close as possible to the working electrode.
Clogged or Faulty Reference Electrode An unstable reference electrode potential will lead to noisy and irreproducible voltammograms. Solution: Check the reference electrode for air bubbles and ensure the frit is not clogged.[6] If necessary, replace the filling solution or the entire electrode.
Contaminated Working Electrode Adsorption of impurities or reaction products on the electrode surface can block active sites and distort the CV. Solution: Polish the working electrode with alumina (B75360) slurry before each experiment to ensure a clean and reproducible surface.[5]

Experimental Protocols

Protocol for Measuring the Redox Potential of Ethyl Viologen using Cyclic Voltammetry

This protocol outlines the key steps for obtaining a reliable and reproducible cyclic voltammogram of ethyl viologen, with a focus on minimizing solvent-related artifacts.

1. Materials and Reagents:

  • Ethyl viologen salt (e.g., ethyl viologen diperchlorate or dibromide)

  • High-purity solvent (e.g., acetonitrile, dimethylformamide, or water)

  • Supporting electrolyte (e.g., TBAPF₆ for organic solvents, KCl for aqueous solutions)

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or a non-aqueous reference electrode)

  • Counter electrode (e.g., platinum wire)

  • Voltammetric cell

  • Potentiostat

  • Inert gas (Argon or Nitrogen) for deoxygenation

2. Solution Preparation:

  • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M) in the chosen solvent. Ensure the electrolyte is completely dissolved.

  • Prepare a stock solution of ethyl viologen (e.g., 1-5 mM) in the electrolyte solution.

  • Transfer an appropriate volume of the ethyl viologen solution to the electrochemical cell.

3. Electrochemical Cell Setup and Measurement:

  • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and the solvent to be used.

  • Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is positioned close to the working electrode.

  • Purge the solution with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the entire experiment.[3]

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment. A typical starting point is a scan rate of 100 mV/s and a potential window that brackets the expected redox potential of ethyl viologen.

  • Run the cyclic voltammetry scan for at least three cycles to ensure the system has reached a steady state.

  • Record and analyze the voltammogram. The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (E°' ≈ (Epa + Epc)/2).

Data Presentation

The following table summarizes the first reduction potential (EV²⁺/EV⁺•) of ethyl viologen in various solvents. Note that the values can vary depending on the reference electrode and the supporting electrolyte used.

SolventDielectric Constant (ε)First Reduction Potential (E¹/₂) (V)Reference ElectrodeSupporting Electrolyte
Water80.1-0.45SCE0.1 M KCl
Acetonitrile37.5-0.59Ag/Ag⁺0.1 M TBAPF₆
Propylene Carbonate64.4-0.4Ag/AgClNot Specified
Dimethylformamide (DMF)36.7-0.55SCE0.1 M TEAP
Dimethyl Sulfoxide (DMSO)46.7-0.51SCE0.1 M TEAP

Note: The values presented are approximate and have been compiled from various literature sources. For precise comparisons, it is essential to use an internal standard like ferrocene.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Solvent & Supporting Electrolyte B Prepare Ethyl Viologen Solution A->B D Assemble 3-Electrode Cell B->D C Polish Working Electrode C->D E Deoxygenate with Inert Gas D->E F Connect to Potentiostat E->F G Set CV Parameters (Scan Rate, Potential Window) F->G H Run Cyclic Voltammogram G->H I Record & Analyze Data H->I J Determine Redox Potential I->J

Caption: Experimental workflow for cyclic voltammetry of ethyl viologen.

Ethyl_Viologen_Redox_States EV2plus EV²⁺ (Dication) Colorless EVplus_dot EV⁺• (Radical Cation) Blue EV2plus->EVplus_dot + e⁻ (Reduction) EVplus_dot->EV2plus - e⁻ (Oxidation) EV0 EV⁰ (Neutral) Colorless EVplus_dot->EV0 + e⁻ (Reduction) EV0->EVplus_dot - e⁻ (Oxidation)

Caption: Redox states of ethyl viologen and their associated color changes.

Troubleshooting_Tree Start Problem with CV Measurement Q1 Is the redox peak shifted? Start->Q1 A1_Yes Check reference electrode and consider solvent polarity and ion pairing effects. Q1->A1_Yes Yes Q2 Is the CV irreversible? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Ensure thorough deoxygenation. Check for solvent/impurity reactions. Q2->A2_Yes Yes Q3 Is the CV distorted or noisy? Q2->Q3 No A2_Yes->End A3_Yes Increase electrolyte concentration. Check electrode connections and cleanliness. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common issues in ethyl viologen cyclic voltammetry.

References

Addressing slow switching times in ethyl viologen electrochromic devices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl viologen-based electrochromic devices (ECDs), with a focus on addressing slow switching times.

Troubleshooting Guide: Slow Switching Times

This guide addresses common issues that can lead to slow coloration and bleaching in ethyl viologen ECDs.

Q1: My device is exhibiting slow switching speeds (both coloring and bleaching). What are the primary factors I should investigate?

A1: Slow switching in ethyl viologen ECDs is typically governed by limitations in ion and/or electron transport. The primary areas to investigate are the electrolyte, the transparent conducting electrodes, and the integrity of the device assembly. Key factors include:

  • Electrolyte Properties: High viscosity, low ionic conductivity, or inappropriate counter-ions in the electrolyte can significantly impede ion transport, which is crucial for the redox reactions of ethyl viologen.[1][2]

  • Electrode Resistance: High sheet resistance of the transparent conducting oxide (TCO) electrodes, most commonly Indium Tin Oxide (ITO), can lead to a significant voltage drop across the device, slowing down the electron transfer process.[3][4]

  • Interfacial Integrity: Poor contact between the electrodes and the electrolyte layer can create high interfacial resistance, hindering both ion and electron transfer.

  • Device Assembly: Improper sealing can lead to electrolyte leakage or contamination, and an inconsistent distance between the electrodes can result in a non-uniform electric field.

Q2: I'm using a gel polymer electrolyte and experiencing slow switching. How can I optimize it?

A2: Gel polymer electrolytes (GPEs) are often used to improve device stability, but their formulation is critical for fast switching.[1] Here are some optimization strategies:

  • Polymer Matrix Selection: The choice of polymer (e.g., PMMA, PEO, PVDF) and its molecular weight influences the viscosity and ion transport pathways within the gel.[1][5]

  • Plasticizer and Salt Concentration: The ratio of plasticizer (e.g., propylene (B89431) carbonate) to lithium salt (e.g., LiClO₄) directly impacts ionic conductivity. An optimal concentration is necessary; too little salt reduces charge carriers, while too much can lead to ion pairing, reducing mobility.

  • In-situ Polymerization: Preparing the GPE via in-situ polymerization can improve the interfacial contact between the electrolyte and the electrodes, reducing interfacial resistance.[6]

  • Inorganic Fillers: The addition of nanoparticles or ionic liquids can sometimes enhance ionic conductivity and mechanical stability.[6]

Q3: Could my choice of counter electrode be the cause of slow switching?

A3: Yes, the counter electrode plays a critical role in the overall device kinetics. An inefficient counter electrode can become the rate-limiting factor in the switching process. For viologen-based devices, ferrocene (B1249389) and its derivatives are common redox partners.[7][8] The kinetics of the redox reaction at the counter electrode must be able to match the speed of the viologen reduction and oxidation.

Q4: I've noticed a gradual increase in switching time after multiple cycles. What could be the cause?

A4: A gradual degradation of switching performance can be attributed to several factors:

  • Viologen Dimerization: At the radical cation state, viologen molecules can sometimes form dimers, which can be less electroactive and hinder the reversibility of the device.[9]

  • Electrolyte Degradation: The electrolyte components can degrade over repeated cycling, especially if operated at high voltages, leading to a decrease in ionic conductivity.

  • Electrode Delamination: Repeated ion insertion and extraction can cause mechanical stress, leading to delamination of the electrochromic or counter electrode layers from the TCO.

  • Irreversible Side Reactions: The presence of impurities, such as oxygen or water, can lead to irreversible electrochemical side reactions that consume the active viologen species.[7]

Frequently Asked Questions (FAQs)

Q1: What are typical switching times for ethyl viologen electrochromic devices?

A1: Switching times for ethyl viologen ECDs can vary widely depending on the device architecture, materials used, and operating conditions. They can range from sub-second to several tens of seconds. For instance, devices with optimized gel polymer electrolytes and nanostructured electrodes have demonstrated switching times of around 1-2 seconds.[10] In contrast, some devices, particularly those with less optimized liquid electrolytes or high resistance electrodes, may exhibit switching times of 10-30 seconds or longer.[7][9]

Q2: How does the thickness of the ITO electrode affect switching speed?

A2: A thicker ITO electrode generally has a lower sheet resistance.[3][4] This reduced resistance facilitates more efficient electron transport to the electrochromic layer, which is beneficial for faster switching.[3][4] Conversely, a very thin ITO layer with high sheet resistance can lead to a significant voltage drop across the electrode surface, resulting in slower and non-uniform switching.

Q3: Can the choice of counter-ion in the viologen salt impact switching time?

A3: Yes, the size, polarity, and mobility of the counter-ion (e.g., ClO₄⁻, BF₄⁻, TFSI⁻) associated with the ethyl viologen dication can influence the overall switching kinetics.[2] The mobility of these ions within the electrolyte during the redox process contributes to the overall ionic conductivity and can therefore affect the switching speed.[2]

Q4: Is it possible to have fast switching and a long device lifetime simultaneously?

A4: Achieving both fast switching and long-term stability can be challenging, as the conditions that favor one may be detrimental to the other. For example, applying higher voltages can increase switching speed but may also accelerate material degradation.[7] However, careful optimization of all device components—including the viologen derivative, electrolyte, and electrode materials—can lead to devices that exhibit a good balance of fast switching and robust cycling stability.

Quantitative Data on Switching Times

The following table summarizes reported switching times for various ethyl viologen electrochromic device configurations.

Viologen SystemElectrolyte TypeCounter Electrode/Redox CoupleColoration Time (s)Bleaching Time (s)Reference
Ethyl Viologen DiperchlorateGel Polymer (PMMA/PC/LiClO₄)Ferrocene~30 (total cycle time)~30 (total cycle time)[7]
Benzyl ViologenGel Polymer (PVDF-HFP/IL/CeO₂ nanofiller)Ferrocene~1.8~1.8[10]
Aryl-bridged ViologensNot SpecifiedFerrocene9.5 - 24.0Not Specified[9]
Vinylbipyridinium DerivativesNot SpecifiedNot Specified~1~1[9]
Acrylate-functional ViologenGel ElectrolyteNot Specified11 - 1311 - 13[9]
Viologen-modified ZnO NanowiresNot SpecifiedNot Specified0.1700.142[11]

Experimental Protocols

Protocol 1: Fabrication of a Gel Polymer Electrolyte (GPE)

This protocol is adapted from a procedure for preparing a PVDF-HFP based gel polymer electrolyte.[10]

  • Polymer Solution Preparation: Dissolve 0.750 g of Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) in 3.250 g of a 60:40 (v/v) mixture of dimethylformamide (DMF) and acetone. Stir the solution overnight at 70°C to ensure homogeneity.

  • Additive Solution Preparation: In a separate vial, dissolve 112.5 mg of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF₄) and the desired amount of any nanofillers (e.g., 3.75-14.00 mg of CeO₂) in 1.0 g of the 60:40 DMF/acetone solvent mixture using sonication.

  • Mixing: Add the additive solution dropwise to the PVDF-HFP solution while stirring continuously.

  • Application: The resulting GPE solution can be incorporated into the electrochromic device, for example, through electrospinning onto an electrode or by injection into the cell followed by a gelling step.

Protocol 2: Assembly of an Ethyl Viologen Electrochromic Device

This protocol outlines the general steps for assembling a sandwich-type ECD.

  • Substrate Cleaning: Thoroughly clean two ITO-coated glass or plastic substrates using a sequence of detergent, deionized water, and isopropanol (B130326) sonication. Dry the substrates with a stream of nitrogen.

  • Electrode Preparation (if applicable): If using a modified working or counter electrode (e.g., with a nanostructured material), deposit these layers onto the ITO substrates using appropriate techniques such as spin-coating, electrodeposition, or sputtering.[12]

  • Spacers: Apply spacers (e.g., silica (B1680970) beads or a patterned polymer) to one of the electrodes to maintain a uniform distance between the two electrodes.

  • Assembly: Place the second electrode on top of the first, creating a cell with a small gap for electrolyte filling.

  • Sealing: Seal the edges of the device using a suitable epoxy or sealant, leaving small fill holes.

  • Electrolyte Filling: Introduce the electrolyte (either liquid or a GPE precursor) into the cell through the fill holes via vacuum backfilling or injection.

  • Final Sealing: Seal the fill holes and, if using a polymerizable GPE, cure the device (e.g., with UV light or heat) to solidify the electrolyte.[13]

Visualizations

experimental_workflow cluster_preparation Material & Substrate Preparation cluster_assembly Device Assembly cluster_filling Electrolyte Filling & Curing clean_ITO Clean ITO Substrates prep_electrodes Prepare Working & Counter Electrodes clean_ITO->prep_electrodes apply_spacers Apply Spacers prep_electrodes->apply_spacers prep_electrolyte Prepare Electrolyte (Liquid or GPE) fill_electrolyte Fill with Electrolyte prep_electrolyte->fill_electrolyte sandwich_electrodes Sandwich Electrodes apply_spacers->sandwich_electrodes seal_edges Seal Device Edges sandwich_electrodes->seal_edges seal_edges->fill_electrolyte final_seal Seal Fill Holes fill_electrolyte->final_seal cure_gpe Cure GPE (if applicable) final_seal->cure_gpe

Caption: Experimental workflow for the fabrication of an ethyl viologen electrochromic device.

switching_speed_factors switching_speed Switching Speed ion_transport Ion Transport ion_transport->switching_speed electron_transport Electron Transport electron_transport->switching_speed device_integrity Device Integrity device_integrity->switching_speed electrolyte_viscosity Electrolyte Viscosity electrolyte_viscosity->ion_transport ionic_conductivity Ionic Conductivity ionic_conductivity->ion_transport counter_ion_mobility Counter-Ion Mobility counter_ion_mobility->ion_transport counter_electrode_kinetics Counter Electrode Kinetics counter_electrode_kinetics->ion_transport ito_resistance ITO Sheet Resistance ito_resistance->electron_transport interfacial_contact Electrode-Electrolyte Interface interfacial_contact->electron_transport viologen_structure Viologen Molecular Structure viologen_structure->electron_transport sealing Device Sealing sealing->device_integrity electrode_spacing Electrode Spacing electrode_spacing->device_integrity material_degradation Material Degradation material_degradation->device_integrity

Caption: Key factors influencing the switching speed of ethyl viologen electrochromic devices.

References

How to regenerate degraded ethyl viologen diperchlorate solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl viologen diperchlorate solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
EV-001 My this compound solution has developed a blue or purplish color at rest.The ethyl viologen dication (EV²⁺) has been reduced to the radical cation (EV•⁺). This can be caused by exposure to reducing agents or photochemical reactions.The solution may be partially degraded. If the color is faint, it might still be usable for some applications. For sensitive experiments, regeneration is recommended. See the regeneration protocol below.
EV-002 The performance of my electrochromic device (e.g., contrast, switching speed) has decreased over time.This is likely due to the degradation of the ethyl viologen in the electrolyte. The primary degradation pathway is the dimerization of the radical cation (EV•⁺), which is unstable and sensitive to oxygen.[1][2] This reduces the concentration of the electrochemically active species.The device's electrolyte may need to be replaced. If you are preparing your own electrolyte, ensure you are using a fresh or properly regenerated this compound solution.
EV-003 My freshly prepared this compound solution is not completely colorless.The starting material may have some impurities, or it may have been partially reduced during dissolution.Ensure high-purity this compound is used. Minor coloration can sometimes be removed by the regeneration protocol. If the coloration is significant, purification of the solid material may be necessary.
EV-004 The blue color of the radical cation fades quickly in the presence of air.The radical cation (EV•⁺) is known to be sensitive to oxygen and is readily oxidized back to the dication (EV²⁺) state.[2]For applications requiring the stable radical cation, it is crucial to work in an inert atmosphere (e.g., in a glovebox) to exclude oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the different redox states of ethyl viologen and what color are they?

A1: Ethyl viologen has three main reversible redox states[3]:

  • Dication (EV²⁺): This is the most stable, oxidized state and is colorless.[3][4]

  • Radical Cation (EV•⁺): This is the one-electron reduced form and is intensely colored blue or violet, with a characteristic absorption maximum around 606 nm.[4]

  • Neutral (V⁰): This is the two-electron reduced form and is typically a different color, though this state is often less stable and its formation can sometimes be irreversible.

Q2: What is the primary cause of degradation in this compound solutions?

A2: The primary cause of degradation is the instability of the radical cation (EV•⁺). This species can undergo dimerization, where two radical cations combine, or it can be oxidized by residual oxygen in the solution.[1][2] These side reactions lead to a decrease in the concentration of the active viologen species and a loss of performance in applications like electrochromic devices.

Q3: How can I tell if my this compound solution is degraded?

A3: A common sign of degradation is a persistent faint blue or purplish color in the solution at rest, indicating the presence of the radical cation or its byproducts. In performance-based applications like electrochromic devices, degradation is observed as a decrease in the optical contrast between the colored and bleached states, slower switching times, and a reduced overall device lifetime.[5] UV-Vis spectroscopy can be used to quantify the presence of the radical cation by measuring the absorbance at its characteristic peak around 606 nm.[4]

Q4: Can a degraded this compound solution be regenerated?

A4: Yes, in many cases, a degraded solution can be regenerated. The principle of regeneration is to oxidize the degraded species (radical cations and their dimers) back to the stable, colorless dication (EV²⁺) state. A straightforward method for this is to bubble air or oxygen through the solution. A detailed protocol is provided below.

Experimental Protocols

Protocol for Regeneration of Degraded this compound Solution

This protocol describes a method to regenerate a degraded this compound solution that has developed a blue or purplish color due to the formation of the radical cation. The principle is to re-oxidize the radical cation to the stable dication using atmospheric oxygen.

Materials:

  • Degraded this compound solution

  • Gas dispersion tube (or a long Pasteur pipette)

  • Air pump or a source of compressed air/oxygen

  • Fume hood

Procedure:

  • Place the container with the degraded this compound solution in a fume hood.

  • Insert a gas dispersion tube into the solution, ensuring the tip is near the bottom of the container.

  • Connect the gas dispersion tube to an air pump or a regulated source of compressed air.

  • Begin bubbling air through the solution at a moderate rate. Avoid vigorous bubbling that could cause splashing.

  • Continue bubbling air through the solution and monitor the color. The blue/purplish color should gradually fade as the radical cation is oxidized back to the colorless dication.

  • The process is complete when the solution becomes colorless. The time required will depend on the concentration of the radical cation and the volume of the solution.

  • Once the solution is colorless, turn off the air supply and remove the gas dispersion tube.

  • The regenerated solution is now ready for use.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. Handle with care.[2]

Characterization of the Regenerated Solution

To verify the effectiveness of the regeneration process, you can perform the following characterization:

  • Visual Inspection: The most straightforward check is to ensure the solution is completely colorless.

  • UV-Vis Spectroscopy:

    • Take a UV-Vis spectrum of the regenerated solution.

    • Confirm the absence of the characteristic absorbance peak of the radical cation around 606 nm.

    • Compare the spectrum to that of a freshly prepared, non-degraded solution. The spectra should be nearly identical.

  • Performance Testing: If the solution is to be used in an application such as an electrochromic device, fabricate a device with the regenerated solution and compare its performance (e.g., optical contrast, switching speed, cycling stability) to a device made with a fresh solution.

Data Presentation

The following table presents representative data on the performance of an electrochromic device using fresh, degraded, and regenerated this compound solutions.

Performance MetricFresh SolutionDegraded Solution (after 5000 cycles)Regenerated Solution
Optical Contrast at 606 nm 75%40%72%
Coloration Time (to 90% of max contrast) 5 seconds10 seconds6 seconds
Bleaching Time (to 10% of max contrast) 3 seconds7 seconds4 seconds
Cycling Stability (cycles to 50% initial contrast) >10,000N/A~9,500

Note: These are representative values and actual performance may vary depending on the specific device architecture and operating conditions.

Visualizations

Degradation_Pathway EV2_plus Ethyl Viologen Dication (EV²⁺) (Colorless, Stable) EV_radical Ethyl Viologen Radical Cation (EV•⁺) (Blue/Violet, Unstable) EV2_plus->EV_radical Reduction (e.g., applied voltage) EV_radical->EV2_plus Oxidation (e.g., by O₂) Degraded_Products Degraded Products (e.g., Dimers) EV_radical->Degraded_Products Dimerization

Caption: Degradation pathway of this compound.

Regeneration_Workflow cluster_workflow Regeneration Workflow Start Degraded Solution (Blue/Violet Color) Bubble_Air Bubble Air/Oxygen Through Solution Start->Bubble_Air Monitor_Color Monitor Color Change Bubble_Air->Monitor_Color Check_Colorless Is Solution Colorless? Monitor_Color->Check_Colorless Check_Colorless->Bubble_Air No End Regenerated Solution (Colorless) Check_Colorless->End Yes

Caption: Experimental workflow for regenerating degraded this compound solution.

References

Technical Support Center: Overcoming Viologen Dimerization in Spectroelectrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with viologens in spectroelectrochemical applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to viologen dimerization during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during spectroelectrochemical analysis of viologens, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Anomalous or shifting peaks in UV-Vis spectra Formation of viologen radical cation dimers, which have a different absorption spectrum than the monomeric radical cation.[1]- Modify the viologen structure: Introduce bulky substituents to sterically hinder dimerization.[2] - Optimize the electrolyte: Use ionic liquid-based electrolytes or supporting electrolytes with counterions that discourage dimerization.[2][3] - Lower the viologen concentration: Dimerization is a concentration-dependent equilibrium.
Poor electrochemical reversibility in cyclic voltammetry Dimerization of the viologen radical cation can lead to follow-up reactions or precipitation on the electrode surface, affecting subsequent redox cycles.[4]- Increase the scan rate: This can outpace the dimerization kinetics. - Modify the solvent: Some organic solvents can better solvate the radical cation and reduce dimerization.[2] - Chemically modify the viologen: Introducing groups like sulfonic acid can inhibit dimerization.[5]
Inconsistent or drifting absorbance readings over time The equilibrium between the monomeric radical cation and the dimer can shift due to changes in local concentration at the electrode surface or temperature fluctuations.[1]- Ensure stable temperature control during the experiment. - Employ a flow cell to maintain a constant concentration of the analyte at the electrode surface. - Use host-guest chemistry: Encapsulating viologens within molecules like cyclodextrins can prevent dimerization.[6]
Precipitate formation on the electrode The neutral viologen species (V⁰) can be insoluble and precipitate. Additionally, the dimerized radical cation may have lower solubility than the monomer.[5][7]- Limit the potential range to avoid the second reduction to the neutral state.[7] - Choose a solvent system where all redox states are soluble. - Modify the viologen to improve the solubility of its reduced forms.[5]

Frequently Asked Questions (FAQs)

Q1: What is viologen dimerization and why is it a problem in spectroelectrochemistry?

A1: Viologen dimerization is the process where two viologen radical cations (V⁺•) associate to form a dimer ((V⁺•)₂). This is a significant issue in spectroelectrochemistry because the dimer has distinct spectroscopic and electrochemical properties compared to the monomeric radical cation.[1] The formation of dimers can lead to misinterpretation of spectra, inaccurate quantification, and apparent irreversibility in electrochemical measurements.[4][8]

Q2: How can I identify if viologen dimerization is occurring in my experiment?

A2: The presence of dimerization can be inferred from several observations:

  • Spectroscopic evidence: The appearance of a new absorption band, typically blue-shifted from the main radical cation absorption peak. For instance, the octyl viologen radical cation has a λ-max around 605 nm, while its dimer shows a λ-max near 520 nm.[1]

  • Electrochemical evidence: In cyclic voltammetry, dimerization can manifest as changes in peak shape, peak separation, and the appearance of new redox features upon repeated cycling.[9]

  • Concentration dependence: The extent of dimerization is dependent on the concentration of the viologen radical cation. Performing experiments at different concentrations can help confirm its occurrence.[5]

Q3: What role does the supporting electrolyte play in viologen dimerization?

A3: The supporting electrolyte is crucial as the counterions can interact with the viologen species, influencing their association and dimerization.[3] The choice of electrolyte can affect the solvation environment of the viologen radical cations, either promoting or hindering their ability to form dimers.[3] Some ionic liquids have been shown to control the formation of viologen dimers.[2]

Q4: Can modifying the chemical structure of the viologen help in overcoming dimerization?

A4: Yes, molecular engineering is a highly effective strategy. Introducing bulky substituents on the viologen molecule can create steric hindrance, which physically prevents the radical cations from getting close enough to dimerize.[2] Additionally, extending the π-conjugated system of the viologen can help to delocalize the unpaired electron, increasing the stability of the radical cation and reducing its tendency to dimerize.[4]

Q5: Are there alternative compounds to viologens that are less prone to dimerization?

A5: While viologens are widely used, researchers have developed derivatives with reduced dimerization tendencies. These often incorporate the design principles mentioned above, such as bulky side groups or extended conjugation.[1][10] The choice of an alternative will depend on the specific requirements of your application, including the desired redox potential and spectral properties.

Experimental Protocols

Protocol 1: Spectroelectrochemical Measurement of Methyl Viologen

This protocol outlines a typical spectroelectrochemical experiment using methyl viologen as an example, with steps to monitor and potentially mitigate dimerization.

  • Preparation of the Electrolyte Solution:

    • Prepare a 1 mM solution of methyl viologen dichloride in a deoxygenated 0.1 M aqueous solution of a supporting electrolyte (e.g., KCl).

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup:

    • Use a three-electrode system consisting of a working electrode (e.g., a platinum mesh or a transparent indium tin oxide (ITO) coated glass), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[3]

    • Ensure the optical path of the spectrometer passes through the working electrode where the colored radical cation will be generated.

  • Spectroelectrochemical Measurement:

    • Record a background spectrum of the electrolyte solution at the open-circuit potential.

    • Apply a potential to reduce the viologen dication (V²⁺) to the radical cation (V⁺•). For methyl viologen, this is typically around -0.6 V vs. Ag/AgCl.

    • Simultaneously record the UV-Vis spectra as a function of the applied potential or time.[11]

    • Monitor the growth of the characteristic absorption bands of the methyl viologen radical cation.

  • Data Analysis:

    • Plot the absorbance at specific wavelengths against the applied potential or time.

    • Analyze the spectra for any new peaks that may indicate dimer formation.

    • Perform cyclic voltammetry while monitoring the spectra to assess the reversibility of the system.

Visualizations

Logical Workflow for Troubleshooting Dimerization

Troubleshooting Workflow for Viologen Dimerization A Problem Observed: Anomalous Spectra or Poor Reversibility B Investigate Cause: Is it Dimerization? A->B C Solution Path 1: Modify Experimental Conditions B->C Yes D Solution Path 2: Modify Viologen Structure B->D Yes E Lower Viologen Concentration C->E F Change Solvent or Supporting Electrolyte C->F G Introduce Bulky Substituents D->G H Extend π-Conjugation D->H I Problem Resolved E->I F->I G->I H->I

Caption: A flowchart for diagnosing and resolving issues related to viologen dimerization.

Signaling Pathway of Viologen Reduction and Dimerization

Viologen Reduction and Dimerization Pathway V2plus Viologen Dication (V²⁺) (Colorless) V_radical Radical Cation (V⁺•) (Colored) V2plus->V_radical + e⁻ V_radical->V2plus - e⁻ V_dimer Dimer ((V⁺•)₂) (Different Color) V_radical->V_dimer Association V_neutral Neutral Species (V⁰) (Often Insoluble) V_radical->V_neutral + e⁻ V_neutral->V_radical - e⁻

Caption: The redox states of viologen and the dimerization equilibrium of the radical cation.

References

Validation & Comparative

A Comparative Guide to the Electrochemical Properties of Ethyl Viologen Diperchlorate and Methyl Viologen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of two prominent viologens: ethyl viologen diperchlorate and methyl viologen. Viologens, or 1,1'-disubstituted-4,4'-bipyridinium salts, are a class of organic redox-active compounds renowned for their reversible color-changing (electrochromic) properties upon accepting electrons. This comparative analysis, supported by experimental data, aims to assist researchers in selecting the appropriate viologen for their specific applications, ranging from electrochromic devices to biological electron mediation.

At a Glance: Key Electrochemical Parameters

The electrochemical behavior of ethyl viologen and methyl viologen is characterized by two successive single-electron reduction steps. The dicationic form (V²⁺) is first reduced to a stable radical cation (V•⁺), and subsequently to a neutral species (V⁰). These transitions are accompanied by distinct color changes, a hallmark of viologens.

While their redox potentials are remarkably similar, subtle differences in their electrochemical kinetics, such as diffusion coefficients and electron transfer rate constants, can be attributed to the differing alkyl substituents on the nitrogen atoms. It is crucial to note that these parameters are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and electrode material.

Electrochemical ParameterThis compoundMethyl ViologenExperimental Conditions
First Reduction Potential (E¹/₂) (V vs. NHE) -0.449-0.44630°C
First Reduction Peak (V vs. Ag/AgCl) -0.62-0.655 (dichloride salt)Aqueous 0.1 M KCl on glassy carbon
Second Reduction Peak (V vs. Ag/AgCl) -0.89Not specified under same conditionsAqueous 0.1 M KCl on glassy carbon
Heterogeneous Electron Transfer Rate Constant (k⁰) (cm s⁻¹) 0.25-29.6 x 10⁻⁴0.25-29.6 x 10⁻⁴In [bmim][BF4] ionic liquid
Diffusion Coefficient (D) (cm² s⁻¹) 1.27-25.5 x 10⁻⁸1.27-25.5 x 10⁻⁸In [bmim][BF4] ionic liquid

Visualizing the Redox Pathway

The fundamental electrochemical behavior of viologens can be illustrated as a two-step reduction process. The following diagram, generated using Graphviz, depicts this general signaling pathway.

Viologen_Redox_Pathway General Redox Pathway of Viologens V2plus Dication (V²⁺) (Colorless) Vradical Radical Cation (V•⁺) (Colored) V2plus->Vradical + e⁻ Vradical->V2plus - e⁻ Vneutral Neutral (V⁰) (Colored/Unstable) Vradical->Vneutral + e⁻ Vneutral->Vradical - e⁻

Caption: General two-step redox mechanism of viologens.

Experimental Protocols

The characterization of the electrochemical properties of this compound and methyl viologen is predominantly carried out using cyclic voltammetry (CV). Below are detailed methodologies for this key experiment.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and to qualitatively assess the reversibility of the electron transfer processes.

Apparatus:

  • Potentiostat with a three-electrode setup:

    • Working Electrode: Glassy carbon electrode (GCE)

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode

    • Counter (Auxiliary) Electrode: Platinum wire or mesh electrode

  • Electrochemical cell

  • Inert gas (Nitrogen or Argon) supply for deoxygenation

Reagents:

  • This compound or Methyl viologen

  • Supporting Electrolyte: e.g., 0.1 M Potassium Chloride (KCl) or Lithium Chloride (LiCl) in deionized water.

  • Solvent: Deionized water or an appropriate organic solvent (e.g., acetonitrile).

Procedure:

  • Solution Preparation: Prepare a solution of the viologen (e.g., 1-10 mM) in the chosen solvent containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Electrochemical Cell Setup: Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution and the reference electrode tip is positioned close to the working electrode.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials to a value where no faradaic reaction occurs.

    • Set the switching potential to a value sufficiently negative to observe both reduction peaks.

    • Apply a potential scan, sweeping from the initial potential to the switching potential and back.

    • Record the resulting current as a function of the applied potential.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.

Data Analysis:

  • The redox potentials (E¹/₂) are determined as the midpoint of the anodic and cathodic peak potentials for each reversible redox couple.

  • The reversibility of the reaction can be assessed by the peak separation (ΔEp = Epa - Epc), which for a reversible one-electron process is theoretically 59 mV at 25°C, and by the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1.

  • The diffusion coefficient (D) can be estimated from the slope of a plot of the peak current (ip) versus the square root of the scan rate (ν¹/²) using the Randles-Ševčík equation.

  • The heterogeneous electron transfer rate constant (k⁰) can be estimated from the variation of the peak separation with the scan rate using the Nicholson method.

Logical Workflow for Electrochemical Analysis

The process of characterizing and comparing the electrochemical properties of these viologens follows a structured workflow, from sample preparation to data interpretation.

experimental_workflow Experimental Workflow for Viologen Electrochemical Comparison cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Viologen Solutions (Ethyl & Methyl) deoxygenate Deoxygenate Solutions (N₂ or Ar Purge) prep_solution->deoxygenate setup_cell Assemble 3-Electrode Cell deoxygenate->setup_cell run_cv Perform Cyclic Voltammetry (Varying Scan Rates) setup_cell->run_cv analyze_voltammogram Analyze Voltammograms run_cv->analyze_voltammogram determine_potentials Determine Redox Potentials (E¹/₂) analyze_voltammogram->determine_potentials calculate_d Calculate Diffusion Coefficient (D) analyze_voltammogram->calculate_d calculate_k0 Estimate Electron Transfer Rate (k⁰) analyze_voltammogram->calculate_k0 compare_properties Compare Electrochemical Properties determine_potentials->compare_properties calculate_d->compare_properties calculate_k0->compare_properties

Caption: Workflow for comparing viologen electrochemistry.

The Perchlorate Advantage: A Comparative Guide to Ethyl Viologen Salts for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of counter-ion in ethyl viologen salts can significantly impact experimental outcomes. This guide provides a detailed comparison of ethyl viologen perchlorate (B79767) (EV-ClO₄) with its common alternatives, highlighting the distinct advantages conferred by the perchlorate anion. Supported by experimental data and detailed protocols, this document serves as a crucial resource for selecting the optimal ethyl viologen salt for your research needs.

Ethyl viologen, a dicationic bipyridinium compound, is a cornerstone in various electrochemical applications due to its reversible redox properties and distinct electrochromism. The performance of ethyl viologen is not solely dependent on the cation but is significantly influenced by the associated anion. Among the various available salts, ethyl viologen perchlorate stands out for its enhanced electrochemical stability and solubility in relevant organic solvents, making it a preferred choice for applications such as electrochromic devices, sensors, and as a mediator in electrochemical reactions.[1]

Comparative Performance of Ethyl Viologen Salts

The selection of the anion—typically perchlorate (ClO₄⁻), bromide (Br⁻), iodide (I⁻), or tetrafluoroborate (B81430) (BF₄⁻)—directly affects the physicochemical properties of the ethyl viologen salt.

Key Performance Metrics

While comprehensive quantitative data for all ethyl viologen salts under identical conditions is not always available in a single source, the following table summarizes key performance characteristics based on available literature. A notable study on the closely related benzyl (B1604629) viologen highlights the significant impact of the anion on coloration efficiency.

PropertyEthyl Viologen Perchlorate (EV-ClO₄)Ethyl Viologen Bromide (EV-Br)Ethyl Viologen Iodide (EV-I)Ethyl Viologen Tetrafluoroborate (EV-BF₄)
Electrochemical Stability HighModerateLowerHigh
Solubility (in polar aprotic solvents) GoodModerateLowerGood
Coloration Efficiency (η) High (by analogy)ModerateLowerModerate (by analogy)
Cycling Stability Excellent (>10,000 cycles reported for devices)GoodModerateGood
Dication (V²⁺) Color Colorless[1]Pale YellowDeep RedColorless

Data compiled from multiple sources. Direct comparative values may vary based on experimental conditions.

Experimental Protocols

To facilitate reproducible and comparative research, detailed experimental protocols for the synthesis and characterization of ethyl viologen salts are provided below.

Synthesis of Ethyl Viologen Salts via Anion Exchange

The most common method for preparing various ethyl viologen salts is through a two-step process: quaternization of 4,4'-bipyridine (B149096) followed by anion exchange.

Step 1: Quaternization of 4,4'-Bipyridine to form 1,1'-Diethyl-4,4'-bipyridinium (B1609009) Iodide

  • Materials: 4,4'-bipyridine, ethyl iodide, anhydrous acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 4,4'-bipyridine in anhydrous acetonitrile.

    • Add a molar excess of ethyl iodide (e.g., 2.5 equivalents).

    • Reflux the mixture under a nitrogen atmosphere for 24-48 hours. A precipitate of 1,1'-diethyl-4,4'-bipyridinium iodide will form.

    • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

    • Wash the solid with diethyl ether and dry under vacuum.

Step 2: Anion Exchange

  • Materials: 1,1'-diethyl-4,4'-bipyridinium iodide, desired sodium salt (e.g., sodium perchlorate, sodium tetrafluoroborate), deionized water.

  • Procedure:

    • Dissolve the 1,1'-diethyl-4,4'-bipyridinium iodide in a minimal amount of hot deionized water.

    • In a separate flask, prepare a saturated aqueous solution of the desired sodium salt (e.g., sodium perchlorate).

    • Add the sodium salt solution dropwise to the stirred viologen solution.

    • The desired ethyl viologen salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique to evaluate the redox behavior of ethyl viologen salts.

  • Apparatus: Potentiostat, three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl; counter electrode: platinum wire).

  • Electrolyte Solution: Prepare a solution of the ethyl viologen salt (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).

  • Procedure:

    • Assemble the three-electrode cell with the electrolyte solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

    • Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently negative to induce the two one-electron reductions of the viologen dication, and then reversing the scan.

    • Typical scan rates range from 20 to 200 mV/s.

    • Analyze the resulting voltammogram to determine the reduction potentials (Epc) and oxidation potentials (Epa) for the V²⁺/V⁺• and V⁺•/V⁰ redox couples.

Determination of Coloration Efficiency

Coloration efficiency (η) is a key metric for electrochromic performance, representing the change in optical density per unit of charge injected.

  • Apparatus: Spectroelectrochemical setup (spectrometer coupled with a potentiostat), optically transparent electrode (e.g., ITO-coated glass), three-electrode cell.

  • Procedure:

    • Assemble the spectroelectrochemical cell with the ethyl viologen salt solution.

    • Record the initial transmittance (T₀) of the solution in the bleached state (V²⁺).

    • Apply a potential to reduce the viologen to its colored radical cation state (V⁺•) and simultaneously measure the charge (Q) passed and the transmittance (T) at the wavelength of maximum absorbance (λ_max).

    • The optical density (OD) is calculated as OD = log(T₀/T).

    • The coloration efficiency is then calculated using the formula: η = ΔOD / Q.

Visualizing the Workflow and Synthesis

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis of Ethyl Viologen Salts start 4,4'-Bipyridine + Ethyl Iodide quaternization Quaternization (in Acetonitrile) start->quaternization intermediate 1,1'-Diethyl-4,4'-bipyridinium Iodide (EV-I) quaternization->intermediate anion_exchange Anion Exchange intermediate->anion_exchange final_product Desired Ethyl Viologen Salt (e.g., EV-ClO4, EV-BF4) anion_exchange->final_product na_salt Sodium Salt (e.g., NaClO4, NaBF4) na_salt->anion_exchange

Synthesis of Ethyl Viologen Salts via Anion Exchange.

Anion_Selection_Logic cluster_criteria Performance Criteria cluster_anions Anion Selection start Define Application Requirements stability High Electrochemical & Cycling Stability? start->stability solubility High Solubility in Organic Solvents? stability->solubility Yes halides Halides (Br⁻, I⁻) stability->halides No efficiency High Coloration Efficiency? solubility->efficiency Yes solubility->halides No perchlorate Perchlorate (ClO₄⁻) efficiency->perchlorate Yes other Other (e.g., BF₄⁻) efficiency->other No end Optimal Ethyl Viologen Salt Selected perchlorate->end

Logical Workflow for Anion Selection in Ethyl Viologen Salts.

References

Comparing heptyl viologen and ethyl viologen for electrochromic applications.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Heptyl Viologen and Ethyl Viologen for Electrochromic Applications

For Researchers, Scientists, and Drug Development Professionals

In the realm of electrochromic materials, viologens stand out for their vibrant color changes, low operating voltages, and versatile molecular design.[1] Among the various viologen derivatives, heptyl viologen and ethyl viologen are two prominent candidates frequently employed in the development of electrochromic devices (ECDs) such as smart windows and low-power displays. This guide provides a detailed comparison of their electrochromic performance, supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications.

Performance Characteristics at a Glance

Both heptyl viologen and ethyl viologen exhibit a characteristic reversible color change from a transparent or pale yellow dicationic state (V²⁺) to a deeply colored radical cation state (V⁺•) upon electrochemical reduction.[2] This transition is typically from colorless to a shade of blue or violet.[2] The performance of these viologens in an electrochromic device is dictated by several key metrics, which are summarized in the tables below. It is important to note that performance can be significantly influenced by the overall device architecture, including the choice of electrolyte, counter electrode, and substrate.

Heptyl Viologen: Key Performance Metrics
Performance MetricValueWavelength (nm)Experimental ConditionsReference
Coloration Efficiency (CE) 171.9 cm²/C (1st stage)6100.1 M TEMPO, 0.05 M HV(BF₄)₂, 0.1 M TBABF₄ in PC[3]
91.0 cm²/C (2nd stage)6100.1 M TEMPO, 0.05 M HV(BF₄)₂, 0.1 M TBABF₄ in PC[3]
65.5 cm²/C (1st stage)610All-solid-state device with TEMPO and succinonitrile[4]
342.2 cm²/C (2nd stage)610All-solid-state device with TEMPO and succinonitrile[4]
Switching Time (Coloration) 2.1 s6100.1 M TEMPO, 0.05 M HV(BF₄)₂, 0.1 M TBABF₄ in PC[3]
Switching Time (Bleaching) 6.9 s6100.1 M TEMPO, 0.05 M HV(BF₄)₂, 0.1 M TBABF₄ in PC[3]
Transmittance Change (ΔT) 46.2%5500 to 1.5 V, TEMPO-HV system[3]
74% (80.7% to 6.7%)6100 to 1.5 V, All-solid-state ECD[4]
Ethyl Viologen: Key Performance Metrics
Performance MetricValueWavelength (nm)Experimental ConditionsReference
Coloration Efficiency (CE) 510.6 cm²/C400Ethyl viologen diperchlorate and 1,1′-diethyl ferrocene (B1249389) in propylene (B89431) carbonate with BPA polymer gel[5]
460.3 cm²/C606This compound and 1,1′-diethyl ferrocene in propylene carbonate with BPA polymer gel[5]
92.82 cm²/CVisible RegionThis compound and 1,1′-diethyl ferrocene in propylene carbonate with polymerized bisphenol A[6][7]
95.63 cm²/CNot SpecifiedAll-in-one gel with ferrocene and PVB in propylene carbonate[8]
Switching Time (Coloration) 11.8 sNot SpecifiedAll-in-one gel with ferrocene and PVB in propylene carbonate[8]
~30 s (total cycle)Not SpecifiedThis compound with hydroquinone (B1673460)[9]
Switching Time (Bleaching) 30.7 sNot SpecifiedAll-in-one gel with ferrocene and PVB in propylene carbonate[8]
Transmittance Change (ΔT) 85.57% (84.58% to 1.01%)6060 to 3.0 V, this compound and 1,1′-diethyl ferrocene in PC with BPA polymer gel[5]
86.2% (89.2% to 3.0%)Not SpecifiedAll-in-one gel with ferrocene and PVB in propylene carbonate[8]
Cycling Stability >10,000 cyclesNot SpecifiedWith ferrocene as anodic compound[9]
<3000 cyclesNot SpecifiedWith hydroquinone as anodic compound[9]

Experimental Methodologies

The data presented in this guide are derived from experiments conducted under specific protocols. Below are generalized methodologies for the fabrication and characterization of viologen-based electrochromic devices, based on the cited literature.

Fabrication of a Viologen-Based Electrochromic Device (All-in-One Gel Method)

A common method for preparing ECDs involves the use of an "all-in-one" gel that contains the viologen, an anodic species, an electrolyte, and a polymer matrix.

Materials:

  • Electrochromic Material (Cathodic): Heptyl viologen dibromide/di-tetrafluoroborate or this compound/dibromide.

  • Anodic Material: Ferrocene or its derivatives (e.g., 1,1'-diethyl ferrocene).

  • Electrolyte Salt: Lithium bis(trifluoromethane)sulfonimide (LiTFSI) or tetrabutylammonium (B224687) perchlorate (B79767) (TBAP).

  • Solvent: Propylene carbonate (PC) or acetonitrile (B52724) (ACN).

  • Polymer Matrix: Poly(methyl methacrylate) (PMMA), polyvinyl butyral (PVB), or Bisphenol-A glycerolate diacrylate (BPA).

  • Substrates: Indium Tin Oxide (ITO) coated glass or flexible PET.

  • Spacers: Silica beads or photoresist-patterned spacers.

  • Sealing Epoxy: UV-curable or two-part epoxy.

Procedure:

  • Preparation of the Electrochromic Gel:

    • The viologen salt, anodic material, and electrolyte salt are dissolved in the solvent.

    • The polymer is then added to the solution and stirred, sometimes with gentle heating, until a homogeneous, viscous gel is formed.[5][10]

  • Assembly of the Electrochromic Cell:

    • Two ITO-coated substrates are cleaned thoroughly.

    • Spacers are applied to one of the substrates to create a uniform cell gap.

    • The electrochromic gel is then cast onto one of the substrates.

    • The second substrate is placed on top to form a sandwich structure.

    • The cell is then sealed around the edges with epoxy, leaving a small opening for filling if the gel is not pre-cast. If the gel is of low enough viscosity, it can be introduced into the pre-sealed cell via capillary action.

    • The device is then cured, often with UV light if a photoinitiator and UV-curable polymer are used.[6]

Characterization Techniques
  • Cyclic Voltammetry (CV): This technique is used to investigate the redox behavior of the viologens. A potentiostat is used to sweep the potential between two set limits and the resulting current is measured. The CV curve reveals the oxidation and reduction potentials of the electrochromic materials.[11][12]

  • Spectroelectrochemistry: This method combines UV-Vis spectroscopy with electrochemical measurements. It allows for the simultaneous recording of changes in the optical absorption spectrum as a function of the applied potential. This is crucial for determining the transmittance change (ΔT) and the absorption maxima (λmax) of the colored state.[5][8]

  • Chronoamperometry and Chronocoulometry: These techniques are employed to determine the switching speed and coloration efficiency. A potential step is applied to the device, and the resulting current (chronoamperometry) or charge (chronocoulometry) is measured as a function of time. The switching time is typically defined as the time required to reach 90% of the full transmittance change. Coloration efficiency (CE) is calculated as the change in optical density (ΔOD) per unit of charge injected per unit area (Q).[3]

  • Cycling Stability: The long-term stability of the device is assessed by repeatedly switching it between its colored and bleached states for thousands of cycles. The transmittance change is monitored over time to determine the degradation of the device's performance.[9]

Visualizing the Electrochromic Process

The underlying principle of viologen electrochromism is a reversible redox reaction. The following diagrams, generated using the DOT language, illustrate the fundamental mechanism and a typical experimental workflow.

Electrochromic_Mechanism V2_plus Viologen Dication (V²⁺) (Colorless) V_radical Radical Cation (V⁺•) (Colored - Blue) V2_plus->V_radical + e⁻ (Reduction) V_radical->V2_plus - e⁻ (Oxidation)

Caption: Reversible one-electron redox reaction of viologens.

ECD_Workflow cluster_prep Preparation cluster_assembly Device Assembly cluster_char Characterization gel_prep Electrochromic Gel Preparation filling Gel Filling/ Casting gel_prep->filling electrode_prep ITO Substrate Cleaning assembly Sandwich Cell Assembly electrode_prep->assembly assembly->filling sealing Epoxy Sealing & Curing filling->sealing cv Cyclic Voltammetry sealing->cv spectro Spectroelectro- chemistry sealing->spectro stability Cycling Stability Test sealing->stability

Caption: Experimental workflow for ECD fabrication and characterization.

Concluding Remarks

The choice between heptyl viologen and ethyl viologen for electrochromic applications depends on the desired performance characteristics.

  • Heptyl Viologen has been shown in some studies to offer very high coloration efficiencies, particularly in all-solid-state device configurations.[4] The longer alkyl chain of heptyl viologen can influence its solubility and the formation of the colored radical cation film on the electrode surface.

  • Ethyl Viologen appears to be a very versatile and widely studied option, with some reports indicating extremely high coloration efficiencies, though this is highly dependent on the device composition.[5] Its shorter alkyl chains may lead to better solubility in certain polar solvents.[13] The stability of ethyl viologen-based devices has been shown to be excellent, capable of enduring tens of thousands of cycles, especially when paired with a suitable anodic material like ferrocene.[9]

Ultimately, the optimal choice will be application-specific. For applications demanding the highest possible coloration efficiency, further investigation into specific device formulations for both viologens is warranted. For applications where long-term stability and a balance of performance metrics are critical, ethyl viologen presents a very strong and well-documented case. Researchers are encouraged to consider the specific experimental conditions reported in the literature when making their selection and to optimize the device components to achieve the desired electrochromic performance.

References

A Comparative Guide to Spectroscopic Purity Analysis of Ethyl Viologen Diperchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of ethyl viologen diperchlorate. It offers detailed experimental protocols and comparative data with relevant alternatives, namely methyl viologen dichloride and benzyl (B1604629) viologen dichloride. This information is intended to assist researchers in selecting the most appropriate analytical techniques for their specific needs and in interpreting the resulting data to ensure the quality of their materials.

Spectroscopic Data Comparison

The purity of viologen compounds can be effectively assessed using a combination of spectroscopic techniques. Each method provides unique structural and quantitative information. Below is a comparative summary of key spectroscopic data for this compound and two common alternatives.

Spectroscopic TechniqueThis compoundMethyl Viologen DichlorideBenzyl Viologen Dichloride
¹H NMR δ (ppm): 9.1-8.9 (d, 4H, H-2,6,2',6') 8.5-8.3 (d, 4H, H-3,5,3',5') 4.8-4.6 (q, 4H, N-CH₂) 1.7-1.5 (t, 6H, CH₃)δ (ppm): 9.2-9.0 (d, 4H, H-2,6,2',6') 8.6-8.4 (d, 4H, H-3,5,3',5') 4.5 (s, 6H, N-CH₃)δ (ppm): 9.3-9.1 (d, 4H, H-2,6,2',6') 8.6-8.4 (d, 4H, H-3,5,3',5') 7.5-7.3 (m, 10H, Ar-H) 6.0 (s, 4H, N-CH₂)
¹³C NMR δ (ppm): ~150 (C-4,4') ~147 (C-2,6,2',6') ~127 (C-3,5,3',5') ~60 (N-CH₂) ~14 (CH₃)δ (ppm): ~150 (C-4,4') ~147 (C-2,6,2',6') ~127 (C-3,5,3',5') ~49 (N-CH₃)δ (ppm): ~150 (C-4,4') ~147 (C-2,6,2',6') ~134 (Ar-C) ~130 (Ar-CH) ~129 (Ar-CH) ~128 (Ar-CH) ~127 (C-3,5,3',5') ~65 (N-CH₂)
UV-Vis (Dication) λmax ~260 nmλmax ~257 nmλmax ~260 nm
UV-Vis (Radical Cation) λmax ~396 nm, ~606 nm[1]λmax ~395 nm, ~605 nmλmax ~398 nm, ~610 nm
Raman Prominent Peaks (cm⁻¹): ~1650 (ring stretching) ~1540 (ring stretching) ~1200 (inter-ring C-C) 822-826 (ring breathing) ~935 (perchlorate Cl-O)[2]Prominent Peaks (cm⁻¹): ~1650 (ring stretching) ~1535 (ring stretching) ~1200 (inter-ring C-C) ~830 (ring breathing)Prominent Peaks (cm⁻¹): ~1650 (ring stretching) ~1540 (ring stretching) ~1200 (inter-ring C-C) ~825 (ring breathing) ~1000 (benzyl ring breathing)

Identification of Common Impurities

The synthesis of this compound typically involves the quaternization of 4,4'-bipyridine (B149096) with an alkylating agent, followed by anion exchange. Potential impurities can arise from incomplete reactions or side reactions.

  • 4,4'-Bipyridine (Starting Material): The presence of unreacted 4,4'-bipyridine is a common impurity.

    • ¹H NMR: Characteristic signals in the aromatic region, typically around δ 8.7 (d) and 7.6 (d) ppm, that are distinct from the downfield-shifted protons of the quaternized product.

  • 1-ethyl-4-(4'-pyridyl)pyridinium (Mono-quaternized Intermediate): Incomplete reaction can lead to the presence of the mono-quaternized species.

    • ¹H NMR: This will exhibit a more complex and less symmetrical pattern of signals in the aromatic region compared to the fully quaternized product. Protons on the unquaternized ring will appear at a higher field than those on the quaternized ring.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present.

    • ¹H NMR: Characteristic signals for common solvents (e.g., acetone, acetonitrile, ethanol) are well-documented and can be readily identified.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical structure and quantify the purity of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility and minimal signal overlap with the analyte.

    • For quantitative NMR (qNMR), a certified internal standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone) must be accurately weighed and added to the sample.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: ≥ 3 seconds to ensure full signal decay.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons of interest (typically 10-30 seconds for quantitative accuracy).

    • Number of Scans: 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (>250:1 for reliable integration).

    • Spectral Width: Sufficient to cover all expected signals (e.g., 0-12 ppm).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

    • Perform baseline correction.

    • Integrate the characteristic signals of this compound and any identified impurities.

    • For qNMR, calculate the purity based on the integral ratios of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the concentration of this compound in solution and to characterize its reduced radical cation form.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water, acetonitrile).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Blank: Use the same solvent as used for the sample preparation.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Acquisition and Analysis:

    • Record the absorbance spectrum for the blank.

    • Record the absorbance spectra for the standard solutions and the unknown sample.

    • Identify the wavelength of maximum absorbance (λmax) for the dicationic form (around 260 nm).

    • To observe the radical cation, a chemical or electrochemical reduction is necessary. For chemical reduction, a reducing agent like sodium dithionite (B78146) can be added to the solution in an inert atmosphere. The characteristic absorbance maxima around 396 nm and 606 nm will appear.[1]

    • For quantitative analysis of the dication, plot a calibration curve of absorbance at λmax versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Raman Spectroscopy

Objective: To obtain a vibrational fingerprint of this compound for identification and to detect the presence of the perchlorate (B79767) counter-ion.

Methodology:

  • Sample Preparation:

    • The sample can be analyzed as a solid powder or as a concentrated solution.

    • For solid samples, a small amount of the powder is placed on a microscope slide or in a capillary tube.

  • Instrument Parameters:

    • Raman Spectrometer: A confocal Raman microscope is recommended.

    • Laser Excitation Wavelength: A common choice is 532 nm or 785 nm to minimize fluorescence.

    • Laser Power: Use the lowest power necessary to obtain a good signal to avoid sample degradation (typically 1-10 mW).

    • Objective: A 50x or 100x objective for high spatial resolution.

    • Acquisition Time and Accumulations: Adjust to achieve a good signal-to-noise ratio (e.g., 10-60 seconds, 2-5 accumulations).

  • Data Acquisition and Analysis:

    • Acquire the Raman spectrum of the sample.

    • Identify the characteristic peaks for this compound, including the bipyridyl ring modes and the strong, sharp peak around 935 cm⁻¹ corresponding to the symmetric stretch of the perchlorate anion.[2]

    • Compare the obtained spectrum with a reference spectrum of a pure standard. The presence of unexpected peaks may indicate impurities.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic purity analysis and the general signaling pathway concept for viologen redox chemistry.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethyl Viologen Diperchlorate Sample NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Raman Raman Spectroscopy Sample->Raman Structure Structural Confirmation NMR->Structure Purity Purity Assessment (Quantitative) NMR->Purity Impurity Impurity Identification NMR->Impurity UVVis->Purity Raman->Structure Final Purity Confirmed Structure->Final Purity->Final Impurity->Final

Caption: Experimental workflow for the spectroscopic purity confirmation of this compound.

Viologen_Redox_Pathway Dication Viologen Dication (V²⁺) (Colorless) Radical Radical Cation (V⁺•) (Colored) Dication->Radical + e⁻ (Reduction) Radical->Dication - e⁻ (Oxidation) Neutral Neutral Species (V⁰) (Colored/Unstable) Radical->Neutral + e⁻ (Reduction) Neutral->Radical - e⁻ (Oxidation)

Caption: Simplified signaling pathway of viologen redox states.

References

Validating the redox potential of ethyl viologen with a reference electrode.

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Redox Potential of Ethyl Viologen: A Comparative Guide

For researchers, scientists, and professionals in drug development, accurate determination of a compound's redox potential is critical for predicting its behavior in biological and chemical systems. Ethyl viologen, a well-known redox-active organic compound, serves as a valuable tool in various electrochemical studies. This guide provides a comprehensive comparison and detailed experimental protocol for validating its redox potential against common reference electrodes.

Ethyl viologen, or 1,1'-diethyl-4,4'-bipyridinium, is characterized by its ability to undergo reversible one-electron reduction.[1] The dicationic form (EV²⁺) is colorless, while the radical cation (EV•⁺) it forms upon reduction is intensely blue/violet.[1] Validating its redox potential is crucial for applications ranging from electrochromic devices to mediators for redox enzymes.[2][3]

Comparative Redox Potential Data

The standard redox potential of a compound is a fundamental thermodynamic property. However, in an experimental setting, this potential is measured relative to a reference electrode. The following table summarizes the standard potential of ethyl viologen and the potentials of two commonly used reference electrodes, along with the expected experimental potential of ethyl viologen when measured against each.

ParameterValue (Volts)Reference Electrode
Ethyl Viologen Standard Potential (E⁰ vs. SHE) -0.449 V @ 30°C[4][5]Standard Hydrogen Electrode (SHE)
Saturated Calomel (B162337) Electrode (SCE) Potential (vs. SHE) +0.241 V @ 25°C[6][7]Standard Hydrogen Electrode (SHE)
Ag/AgCl (saturated KCl) Potential (vs. SHE) +0.197 V @ 25°C[8][9]Standard Hydrogen Electrode (SHE)
Expected Ethyl Viologen Potential (vs. SCE) -0.690 VSaturated Calomel Electrode (SCE)
Expected Ethyl Viologen Potential (vs. Ag/AgCl) -0.646 VAg/AgCl (saturated KCl)

Note: The expected potential is calculated using the formula: E_vs_Ref = E_vs_SHE - E_Ref_vs_SHE. Experimental values may vary slightly due to temperature, concentration, and electrolyte composition. For instance, some studies have reported the first reduction potential of ethyl viologen at -0.67 V vs. Ag/AgCl.[2]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and common electroanalytical technique used to study redox processes and determine the reduction potentials of chemical species.[10][11] It involves applying a linear potential sweep to a working electrode and measuring the resulting current.[12]

Materials and Reagents
  • Analyte: Ethyl viologen diperchlorate

  • Solvent: Anhydrous acetonitrile (B52724) or deionized water

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAHP) for organic solvents, or 0.1 M Potassium chloride (KCl) for aqueous solutions.[13]

  • Electrochemical Cell: A three-electrode cell.[11][14]

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[9][15]

  • Counter (Auxiliary) Electrode: Platinum wire

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare 1 mM Ethyl Viologen Solution with 0.1 M Supporting Electrolyte clean_electrodes Polish and Clean Working Electrode prep_solution->clean_electrodes assemble_cell Assemble Three-Electrode Cell clean_electrodes->assemble_cell connect_pstat Connect Electrodes to Potentiostat assemble_cell->connect_pstat Transfer Cell set_params Set CV Parameters (Scan Rate, Potential Window) connect_pstat->set_params run_cv Run Cyclic Voltammetry Scan set_params->run_cv record_voltammogram Record Cyclic Voltammogram (Current vs. Potential) run_cv->record_voltammogram Generate Data determine_peaks Determine Cathodic (Epc) and Anodic (Epa) Peak Potentials record_voltammogram->determine_peaks calculate_e12 Calculate Half-Wave Potential E½ = (Epa + Epc) / 2 determine_peaks->calculate_e12 validate Validate Redox Potential calculate_e12->validate Compare with Theoretical Value

Caption: Experimental workflow for validating the redox potential of ethyl viologen.

Step-by-Step Procedure
  • Solution Preparation: Prepare a 1 mM solution of ethyl viologen in the chosen solvent containing 0.1 M of the supporting electrolyte. The electrolyte is crucial for ensuring the solution's conductivity.[10]

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry, then rinse thoroughly with deionized water and the solvent to ensure a clean, reactive surface.

  • Cell Assembly: Assemble the three-electrode electrochemical cell. Immerse the working, reference, and counter electrodes into the prepared ethyl viologen solution. Ensure the tip of the reference electrode is close to the working electrode.

  • Instrument Setup: Connect the electrodes to the potentiostat. The working electrode is where the reduction of ethyl viologen will occur, the reference electrode provides a stable potential for comparison, and the counter electrode completes the electrical circuit.[10]

  • Parameter Configuration: Set the parameters on the potentiostat software. A typical potential window for ethyl viologen might be from 0 V to -1.0 V vs. the reference electrode. A common scan rate is 100 mV/s.

  • Measurement: Start the cyclic voltammetry scan. The potential will be swept from the initial value to the final value and then back again, while the current is recorded.[12]

  • Data Acquisition: The output will be a cyclic voltammogram, a plot of current versus applied potential.[10]

Data Analysis
  • Identify Peaks: On the voltammogram, identify the cathodic peak potential (Epc), where the reduction of EV²⁺ to EV•⁺ occurs, and the anodic peak potential (Epa), where the reverse oxidation occurs.

  • Calculate Half-Wave Potential (E½): For a reversible or quasi-reversible system, the formal reduction potential is approximated by the half-wave potential (E½), calculated as: E½ = (Epa + Epc) / 2

  • Validation: Compare the experimentally determined E½ value with the expected theoretical value from the data table. For example, when using an Ag/AgCl reference electrode, the experimental E½ should be close to -0.646 V.

This rigorous comparison between the experimentally measured potential and the theoretically calculated value provides a robust validation of ethyl viologen's redox properties, ensuring reliable and reproducible results in further research applications.

References

A Comparative Guide to the Vibrational Modes of Ethyl Viologen Diperchlorate via Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Raman spectral assignments for ethyl viologen diperchlorate and its close analog, methyl viologen dication. Understanding the vibrational modes of these molecules is crucial for their application in various fields, including electrochemistry, where they are used as electron mediators, and in the development of electrochromic devices. Raman spectroscopy offers a non-destructive and highly specific method for characterizing these compounds.

Experimental Protocols

The following outlines a typical experimental protocol for obtaining Raman spectra of viologen compounds in their solid (powder) form.

1. Sample Preparation:

  • Solid Samples: this compound and methyl viologen dichloride powders are typically analyzed with minimal sample preparation. A small amount of the powder is placed on a clean, Raman-inactive substrate, such as a glass microscope slide or a calcium fluoride (B91410) (CaF₂) window.[1] For Raman imaging, the powder can be gently pressed under a cover glass to create a flatter surface.[2]

  • Solution Samples: To analyze samples in solution, the compound is dissolved in a suitable solvent (e.g., water or acetonitrile) at a known concentration. The resulting solution is then placed in a quartz or glass cuvette for analysis. It is important to obtain a Raman spectrum of the pure solvent to subtract its contribution from the sample spectrum.[3]

2. Instrumentation:

  • A high-resolution Raman spectrometer is employed for analysis.

  • Excitation Source: A monochromatic laser is used as the excitation source. Common laser wavelengths for analyzing organic compounds include 532 nm, 633 nm, and 785 nm.[4] The choice of laser wavelength is critical to avoid fluorescence from the sample or impurities, which can obscure the weaker Raman signal.[4]

  • Spectrometer: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is then dispersed by a grating and detected by a charge-coupled device (CCD) detector.[5]

  • Optics: A microscope objective is often used to focus the laser onto the sample and collect the scattered light, allowing for analysis of very small sample volumes.

3. Data Acquisition:

  • Laser Power: The laser power is adjusted to maximize the Raman signal while avoiding sample degradation. For potentially sensitive organic compounds, it is advisable to start with lower power and gradually increase it.

  • Exposure Time and Accumulations: The signal-to-noise ratio is improved by optimizing the exposure time and the number of spectral accumulations. Averaging multiple spectra can enhance the quality of the final spectrum.[5]

  • Spectral Range: The Raman spectrum is typically collected over a wavenumber range of 200 cm⁻¹ to 3500 cm⁻¹, which covers the characteristic vibrational modes of organic molecules.

  • Calibration: The spectrometer is calibrated using a standard with known Raman peaks, such as silicon or cyclohexane, to ensure the accuracy of the measured peak positions.

4. Data Preprocessing:

  • Cosmic Ray Removal: Spikes in the spectra caused by cosmic rays are identified and removed.

  • Baseline Correction: A polynomial baseline is fitted to the spectrum and subtracted to correct for fluorescence background.

  • Normalization: Spectral normalization may be performed to account for variations in laser power or sample positioning, allowing for better comparison between different spectra.[6]

Raman Spectral Assignments: A Comparative Analysis

The following table summarizes the key Raman spectral assignments for this compound in its dicationic (EV²⁺) form and provides a comparison with the vibrational modes of methyl viologen dication (MV²⁺).

Raman Shift (cm⁻¹) - this compound (EV²⁺)Raman Shift (cm⁻¹) - Methyl Viologen Dication (MV²⁺)Vibrational Mode Assignment
3112~3100Aromatic C-H Stretching
3080~3050Aromatic C-H Stretching
16521654Ring C-C Stretching
15441538Ring C-C Stretching
13801380Inter-ring C-C Stretching
12981297Ring C-H In-plane Bending
12021191Ring C-H In-plane Bending
10401045Ring Breathing
826840Ring C-H Out-of-plane Bending
680675Ring Deformation
398400Ring Deformation

Note: The peak positions for methyl viologen are approximate and can vary slightly depending on the counter-ion and the physical state of the sample.

Experimental Workflow

The following diagram illustrates the typical workflow for a Raman spectroscopy experiment, from sample preparation to data analysis.

RamanWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis SolidSample Solid Sample (Powder) Spectrometer Raman Spectrometer SolidSample->Spectrometer LiquidSample Liquid Sample (Solution) LiquidSample->Spectrometer Laser Laser Excitation Spectrometer->Laser Collection Signal Collection Laser->Collection CosmicRay Cosmic Ray Removal Collection->CosmicRay Baseline Baseline Correction CosmicRay->Baseline Normalization Normalization Baseline->Normalization PeakID Peak Identification Normalization->PeakID Assignment Vibrational Mode Assignment PeakID->Assignment Comparison Comparative Analysis Assignment->Comparison

Caption: Experimental workflow for Raman spectroscopy.

Conclusion

The Raman spectra of this compound and methyl viologen dication exhibit many similar vibrational modes, which is expected given their structural similarities. The primary differences in their spectra arise from the vibrations associated with the N-alkyl groups (ethyl vs. methyl). The ring stretching and bending modes, which are characteristic of the bipyridyl core, appear at very similar wavenumbers for both compounds. These detailed spectral assignments are invaluable for quality control, studying redox state changes, and understanding the molecular interactions of viologen-based systems in various applications.

References

A Researcher's Guide to Cross-Validating Electrochemical and Spectroscopic Data of Viologens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of redox-active molecules like viologens is paramount. This guide provides a comparative framework for cross-validating electrochemical and spectroscopic data for this important class of compounds, ensuring data integrity and deeper insights into their behavior. Detailed experimental protocols and a comparative data summary are presented to facilitate the replication and extension of these fundamental analyses.

Viologens, or 4,4'-bipyridinium salts, are well-known for their reversible redox properties and distinct color changes upon reduction.[1][2] These characteristics make them valuable in a range of applications, including electrochromic devices, redox indicators, and as electron mediators in biological systems.[3][4] The cross-validation of data obtained from electrochemical techniques, such as cyclic voltammetry (CV), and spectroscopic methods, like UV-Visible (UV-Vis) spectroscopy, is crucial for a comprehensive understanding of their structure-property relationships.

Comparative Analysis of Viologen Properties

The electrochemical and spectroscopic properties of viologens are intrinsically linked. The application of a specific potential to a viologen solution induces a change in its redox state, which in turn leads to a change in its UV-Vis absorption spectrum. By correlating the applied potential with the observed spectral changes, a powerful spectroelectrochemical analysis can be performed.

The following table summarizes key electrochemical and spectroscopic parameters for several common viologen derivatives, providing a basis for comparison and experimental design.

Viologen DerivativeFirst Reduction Potential (E¹/₂ vs. Ag/AgCl)Second Reduction Potential (E²/₂ vs. Ag/AgCl)λmax of Radical Cation (V⁺•)Solvent/Electrolyte
Methyl Viologen -0.652 V to -0.67 V[5][6]~ -0.85 V to -0.90 V[7]~605 nm[8]Aqueous KCl or NaNO₃[6][9]
Ethyl Viologen ~ -0.449 V (vs. NHE)[3][10]-~608 nm[2]-
Benzyl (B1604629) Viologen -0.359 V to -0.374 V (vs. NHE)[1][3][10]-~600 nm[2]-
Heptyl Viologen --~600 nm[2]-

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible scientific research. Below are standardized procedures for conducting cyclic voltammetry and UV-Vis spectroelectrochemistry experiments on viologen compounds.

Protocol 1: Cyclic Voltammetry of Methyl Viologen

This protocol outlines the steps for determining the redox potentials of methyl viologen in an aqueous solution.

Materials:

  • Methyl viologen dichloride

  • Supporting electrolyte (e.g., 0.1 M KCl or NaCl)

  • Deionized water

  • Potentiostat

  • Three-electrode cell (including a working electrode like glassy carbon, a reference electrode like Ag/AgCl, and a counter electrode such as a platinum wire)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Prepare the Electrolyte Solution: Dissolve the supporting electrolyte in deionized water to a final concentration of 0.1 M.

  • Prepare the Analyte Solution: Prepare a stock solution of methyl viologen in the electrolyte solution (e.g., 10 mM).

  • Assemble the Electrochemical Cell: Place the working, reference, and counter electrodes in the electrochemical cell containing the analyte solution.

  • Deoxygenate the Solution: Bubble an inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Set Up the Potentiostat: Connect the electrodes to the potentiostat. Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe both reduction peaks of the viologen (e.g., -1.2 V vs. Ag/AgCl) and back. Set a suitable scan rate (e.g., 100 mV/s).

  • Run the Cyclic Voltammogram: Initiate the potential scan and record the resulting current.

  • Data Analysis: From the cyclic voltammogram, determine the half-wave potentials (E¹/₂) for the two reversible one-electron reduction steps of the viologen.

Protocol 2: UV-Vis Spectroelectrochemistry of Viologens

This protocol describes how to simultaneously record electrochemical and spectroscopic data to correlate redox states with optical properties.

Materials:

  • Viologen salt

  • Supporting electrolyte and solvent (e.g., 0.1 M TBAPF₆ in acetonitrile)

  • Spectroelectrochemical cell (optically transparent thin-layer electrode cell)

  • Potentiostat

  • UV-Vis Spectrometer with a fiber optic probe or integrated cell holder

  • Inert gas supply

Procedure:

  • Prepare the Solution: Prepare a solution of the viologen in the chosen solvent with the supporting electrolyte.

  • Assemble the Spectroelectrochemical Cell: Assemble the optically transparent electrode cell according to the manufacturer's instructions and fill it with the prepared solution.

  • Deoxygenate the Cell: Purge the cell with an inert gas to remove oxygen.

  • Position the Cell: Place the cell in the light path of the UV-Vis spectrometer.

  • Connect the Electrodes: Connect the working, reference, and counter electrodes of the cell to the potentiostat.

  • Record the Initial Spectrum: Apply an initial potential where the viologen is in its dicationic (V²⁺) state (e.g., 0 V) and record the initial UV-Vis spectrum.

  • Perform Potential Steps and Spectral Acquisition: Step the potential to a value where the first reduction occurs to form the radical cation (V⁺•). Allow the system to reach equilibrium and then record the UV-Vis spectrum. Repeat this process for the second reduction to the neutral species (V⁰), and for the reverse oxidation steps.

  • Data Correlation: Correlate the applied potentials with the corresponding changes in the absorption spectra to identify the characteristic absorbances of each redox state.

Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of electrochemical and spectroscopic data for viologens. This process ensures a comprehensive and validated understanding of the viologen's properties.

CrossValidationWorkflow cluster_electrochemistry Electrochemical Analysis cluster_spectroscopy Spectroscopic Analysis cluster_cross_validation Cross-Validation cluster_data_analysis Data Analysis and Correlation cluster_conclusion Conclusion A Prepare Viologen Solution with Supporting Electrolyte B Perform Cyclic Voltammetry A->B C Determine Redox Potentials (E¹/₂ and E²/₂) B->C H Perform Spectroelectrochemistry C->H D Prepare Viologen Solution for Spectroscopy E Induce Redox States (Chemically or Electrochemically) D->E F Record UV-Vis Spectra E->F G Identify λmax for Each Redox State F->G G->H I Correlate Applied Potential with Spectral Changes H->I J Confirm Assignment of Redox States and Spectra I->J K Validated Understanding of Viologen Properties J->K

Cross-validation workflow for viologen characterization.

By following these protocols and the logical workflow, researchers can confidently characterize the electrochemical and spectroscopic properties of viologens, leading to more reliable and impactful scientific findings.

References

A Comparative Guide to Electrochromic Materials: Ethyl Viologen Diperchlorate vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate electrochromic materials is critical for the advancement of technologies such as smart windows, low-power displays, and advanced sensor systems. This guide provides an objective comparison of ethyl viologen diperchlorate (EVDP), a prominent organic electrochromic material, against three major classes of alternatives: transition metal oxides (Tungsten Oxide), conducting polymers (Polyaniline), and coordination compounds (Prussian Blue). The following sections present a detailed analysis of their performance metrics, the experimental protocols for their characterization, and a visual representation of the typical workflow for evaluating electrochromic devices.

This compound is a member of the viologen family of organic compounds renowned for their pronounced electrochromic behavior.[1] The transition between its dicationic (colorless) and radical cation (blue/violet) states is the basis for its application in various electrochromic devices.[1] The perchlorate (B79767) anion in EVDP enhances its solubility and electrochemical stability, making it a versatile candidate for use in gel-based electrolytes.[1]

Performance Benchmark: A Quantitative Comparison

The efficacy of an electrochromic material is determined by several key performance indicators. These include the speed at which it can switch between its colored and bleached states (switching speed), the magnitude of the change in optical density per unit of charge injected (coloration efficiency), and its ability to withstand numerous switching cycles without significant degradation (cycling stability). The following table summarizes these metrics for this compound and its key competitors.

Material ClassSpecific MaterialSwitching Speed (Coloration/Bleaching)Coloration Efficiency (CE)Cycling StabilityColor Change
Organic (Viologen) This compound (EVDP) ~2 s / ~2 s~93 cm²/C (Visible)>10,000 cycles (with ferrocene)Colorless to Blue/Violet
Transition Metal Oxide Tungsten Oxide (WO₃) 6.5 s / 8.7 s70 cm²/C (Near-IR)>1,000 cyclesColorless to Deep Blue
Conducting Polymer Polyaniline (PAni) 3.6 s / 4.0 s983 cm²/C>1,000 cyclesYellow to Green/Blue/Black
Coordination Compound Prussian Blue (PB) ~12.1 s / ~12.6 s~312 cm²/C>3,000 cyclesBlue to Transparent/Green

Experimental Protocols for Electrochromic Characterization

The quantitative data presented above is typically acquired through a series of standardized electrochemical and spectroelectrochemical techniques. The following are detailed methodologies for three key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to investigate the redox behavior of the electrochromic material, providing insights into the reversibility of the electrochemical reactions and the potentials at which color changes occur.

  • Objective: To determine the oxidation and reduction potentials of the electrochromic material.

  • Experimental Setup: A three-electrode electrochemical cell is used, comprising a working electrode (the electrochromic film on a transparent conductive oxide-coated glass), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[2] The electrodes are immersed in an appropriate electrolyte solution.

  • Procedure:

    • Connect the three-electrode setup to a potentiostat.

    • Fill the electrochemical cell with a suitable electrolyte (e.g., 0.1 M LiClO₄ in propylene (B89431) carbonate).

    • Set the parameters on the potentiostat software: initial potential, switching potential, final potential, and scan rate (e.g., 50 mV/s).

    • Initiate the voltage sweep. The potential is linearly swept from the initial to the switching potential and then reversed to the final potential.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

    • Analyze the voltammogram to identify the anodic and cathodic peak potentials, which correspond to the oxidation and reduction processes, respectively.

Chronoamperometry

Chronoamperometry is utilized to determine the switching speed of the electrochromic material by applying a potential step and monitoring the resulting current and optical transmittance over time.

  • Objective: To measure the time required for the electrochromic material to switch between its colored and bleached states.

  • Experimental Setup: A similar three-electrode setup as in CV is used, often within a spectrophotometer to simultaneously measure changes in optical transmittance.

  • Procedure:

    • Place the electrochemical cell in the light path of a UV-Vis spectrophotometer.

    • Apply a potential step to the working electrode that is sufficient to induce a color change (e.g., from a bleaching potential to a coloring potential).

    • Simultaneously record the current response and the optical transmittance at a specific wavelength as a function of time.

    • The switching time is typically defined as the time taken to achieve 90% of the total transmittance change.

    • Reverse the potential step to switch the material back to its original state and record the bleaching time in the same manner.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to determine the coloration efficiency of the material.

  • Objective: To quantify the relationship between the charge injected and the change in optical density.

  • Experimental Setup: An optically transparent thin-layer electrochemical (OTTLE) cell or a similar setup that allows for simultaneous electrochemical control and spectroscopic measurement is used.

  • Procedure:

    • Apply a series of potential steps to the working electrode to induce different levels of coloration.

    • At each potential step, allow the system to reach a steady state and record the corresponding UV-Vis absorption spectrum and the total charge passed (chronocoulometry).

    • Calculate the change in optical density (ΔOD) at the wavelength of maximum absorption from the spectra.

    • Plot ΔOD as a function of the charge injected per unit area (Q/A).

    • The coloration efficiency (η) is determined from the slope of this plot (η = ΔOD / (Q/A)).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures used to characterize and compare electrochromic materials.

Electrochromic_Characterization_Workflow cluster_prep Material & Device Preparation cluster_char Electrochemical & Optical Characterization cluster_analysis Data Analysis & Comparison A Synthesize/Procure Electrochromic Material C Deposit Electrochromic Film on Substrate A->C B Prepare Substrate (e.g., ITO-coated glass) B->C D Assemble Electrochromic Device (ECD) C->D E Cyclic Voltammetry (CV) - Determine Redox Potentials D->E F Chronoamperometry (CA) - Measure Switching Speed E->F G Spectroelectrochemistry - Determine Coloration Efficiency F->G H Cycling Stability Test - Long-term Performance G->H I Extract Performance Metrics: - Switching Time - Coloration Efficiency - Stability H->I J Tabulate and Compare Data I->J K Benchmark against Alternative Materials J->K

Workflow for Electrochromic Material Characterization.

References

Safety Operating Guide

Proper Disposal of Ethyl Viologen Diperchlorate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Ethyl viologen diperchlorate, a redox-active compound utilized in various research applications, requires careful management as a hazardous waste material due to its acute toxicity and the presence of perchlorate.

This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Essential Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its associated risks and the required safety precautions.[1]

Hazard ClassificationGHS PictogramPrecautionary StatementsPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.Chemical safety goggles, gloves (nitrile or neoprene), lab coat.[1]
Acute Toxicity, Dermal (Category 4)WarningH312: Harmful in contact with skin.Chemical safety goggles, gloves (nitrile or neoprene), lab coat.[1]
Acute Toxicity, Inhalation (Category 4)WarningH332: Harmful if inhaled.Use in a well-ventilated area or with a fume hood.[1]
Perchlorate HazardOxidizerPerchlorates can be powerful oxidizers and may form explosive mixtures with certain substances.Keep away from incompatible materials such as strong reducing agents, combustible materials, and metals.

Experimental Protocol: Waste Segregation and Collection

The primary principle for the disposal of this compound is to treat it as a hazardous waste from the point of generation.[2][3] In-lab neutralization of perchlorate-containing waste is not recommended due to the potential for hazardous reactions.

Materials:

  • Designated hazardous waste container (clearly labeled, compatible material, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spill kit for hazardous materials

Procedure:

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure solid, solutions, and contaminated materials (e.g., pipette tips, gloves), must be segregated as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes must be kept separate.[4]

  • Solid Waste Collection:

    • Collect solid this compound and contaminated disposable labware (e.g., weighing boats, contaminated wipes) in a designated, robust, and sealable hazardous waste container.

    • Use a wide-mouth jar or similar container for easy deposition of solid waste.[5]

  • Aqueous Waste Collection:

    • Collect all aqueous solutions containing this compound in a separate, leak-proof hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • Ensure the container is securely capped at all times, except when adding waste.

  • Labeling of Waste Containers:

    • Immediately label all waste containers with the words "Hazardous Waste."

    • The label must clearly identify the contents, including "this compound," and list all components of a mixture with their approximate concentrations.

    • Indicate the associated hazards (e.g., "Toxic," "Oxidizer").

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[4]

    • This area must be under the control of laboratory personnel and away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal Solid Waste Solid Waste Collect Solid Waste Collect Solid Waste Solid Waste->Collect Solid Waste Aqueous Waste Aqueous Waste Collect Aqueous Waste Collect Aqueous Waste Aqueous Waste->Collect Aqueous Waste Contaminated PPE & Labware Contaminated PPE & Labware Contaminated PPE & Labware->Collect Solid Waste Label Container Label Container Collect Solid Waste->Label Container Collect Aqueous Waste->Label Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container->Store in Satellite Accumulation Area Secondary Containment Secondary Containment Store in Satellite Accumulation Area->Secondary Containment Arrange for Pickup Arrange for Pickup Store in Satellite Accumulation Area->Arrange for Pickup Licensed Waste Disposal Licensed Waste Disposal Arrange for Pickup->Licensed Waste Disposal

Caption: Disposal workflow from generation to final disposal.

Decontamination of Laboratory Equipment

Proper decontamination of non-disposable laboratory equipment is crucial to prevent cross-contamination and ensure safety.

Procedure:

  • Initial Cleaning: For equipment such as glassware or magnetic stir bars, perform an initial rinse with an appropriate solvent (e.g., deionized water) to remove gross contamination. Collect this initial rinsate as hazardous waste. For highly toxic materials, the first three rinses should be collected as hazardous waste.[6]

  • Washing: After the initial rinse, wash the equipment thoroughly with a suitable laboratory detergent and water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

  • Verification: For equipment being removed from service or transferred, a formal decontamination verification, often in the form of a tag or certificate, may be required by your institution.[7]

Final Disposal Logistics

Once the hazardous waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[2][3] All disposal must be conducted in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.